NIBR0213
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUARFFBDLROH-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Sphingosine-1-Phosphate Receptor 1 (S1P1)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR), is a critical regulator of numerous physiological processes, most notably in the immune, cardiovascular, and central nervous systems. Its role in governing lymphocyte trafficking has made it a blockbuster drug target for autoimmune diseases, particularly multiple sclerosis. This guide provides a comprehensive technical overview of the S1P1 receptor, including its core functions, detailed signaling pathways, quantitative ligand interaction data, and robust experimental protocols for its study.
Introduction to the S1P1 Receptor
Sphingosine-1-phosphate receptor 1 (S1P1), also known as endothelial differentiation gene 1 (EDG1), is a high-affinity receptor for the bioactive lipid, sphingosine-1-phosphate (S1P).[1] It is one of five members of the S1P receptor subfamily (S1P1-5).[2] S1P1 is widely expressed in the body, with notably high levels in endothelial cells, lymphocytes, and the brain.[3][4] The receptor plays a pivotal role in vascular development and integrity, cardiac function, and, most famously, the regulation of immune cell trafficking.[3] The gradient of S1P between the blood/lymph (high concentration) and lymphoid tissues (low concentration) acts as a chemotactic signal, guiding lymphocytes expressing S1P1 to egress from lymph nodes into circulation.[5] Modulation of this process is the primary mechanism of action for S1P1-targeting drugs.[4]
Core Function and Physiological Roles
The primary functions of S1P1 are intrinsically linked to its expression pattern:
-
Immune System: S1P1 is indispensable for the egress of T and B lymphocytes from secondary lymphoid organs (lymph nodes, spleen).[6] By responding to the S1P gradient, lymphocytes are able to exit these tissues and circulate to sites of inflammation or surveillance.[5] Functional antagonism of S1P1, which leads to its internalization and degradation, effectively traps lymphocytes in the lymph nodes, forming the basis for its therapeutic use in autoimmune diseases.[6]
-
Vascular System: In endothelial cells, S1P1 signaling is crucial for maintaining vascular integrity, promoting cell-cell adherens junctions, and regulating vascular barrier function.[7] It is also involved in angiogenesis (the formation of new blood vessels) and vascular maturation during embryonic development.[8]
-
Central Nervous System (CNS): S1P1 is expressed on various neural cell types, including astrocytes and neurons.[9] Its modulation has been shown to have neuroprotective effects, although the precise mechanisms are still under active investigation.[10]
S1P1 Signaling Pathways
As a GPCR, S1P1 transduces extracellular signals from S1P into intracellular responses. This is primarily achieved through two major pathways: G-protein dependent signaling and β-arrestin dependent signaling.
G-Protein Dependent Signaling
S1P1 couples exclusively to the inhibitory G-protein α subunit, Gαi.[11][12] Ligand binding induces a conformational change, leading to the dissociation of the Gαi and Gβγ subunits, which initiate distinct downstream cascades.
-
Gαi Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Gβγ Pathway: The freed Gβγ dimer is a key signaling component, activating downstream effectors such as Phosphoinositide 3-kinase (PI3K) and the small GTPase Rac.[12]
-
PI3K/Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt promotes cell survival and proliferation by phosphorylating a host of downstream targets, including the pro-apoptotic protein BAD and the transcription factor FoxO3a.[10]
-
Rac Pathway: Gβγ also activates Rac, a Rho family GTPase.[13] Active Rac promotes the polymerization of actin, leading to cytoskeletal rearrangements that are essential for cell migration.[14]
-
β-Arrestin Dependent Signaling
Upon agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), S1P1 can also signal through a G-protein-independent pathway by recruiting β-arrestin.[1] This interaction is critical for receptor desensitization, internalization, and initiation of a distinct wave of signaling.
-
Receptor Internalization: β-arrestin acts as an adaptor protein, linking the phosphorylated S1P1 receptor to the endocytic machinery (e.g., clathrin), leading to its removal from the cell surface into endosomes.[1] This process is fundamental to the "functional antagonism" exhibited by drugs like Fingolimod, as it prevents the receptor from responding to the endogenous S1P gradient.[6]
-
Signal Scaffolding: Within the endosome, the S1P1/β-arrestin complex can act as a scaffold, recruiting and activating other signaling molecules, such as the kinase c-Src.[1] This can lead to the activation of the Ras-ERK pathway, which is involved in cell proliferation and differentiation.[1] Both Gαi signaling and β-arrestin recruitment are considered necessary for the efficient reduction of circulating lymphocytes in vivo.[6][15]
Quantitative Data and Ligand Interactions
The affinity and potency of various ligands for the S1P1 receptor are critical parameters in drug development. These are typically measured as Ki (inhibition constant) from binding assays and EC50 (half-maximal effective concentration) from functional assays.
Table 1: Binding Affinities (Ki) of Select Ligands for Human S1P1
| Compound | Ligand Type | Ki (nM) | Assay Type | Reference |
| Sphingosine-1-Phosphate (S1P) | Endogenous Agonist | 0.8 - 8.2 | Radioligand Binding | [16] |
| Fingolimod-P (FTY720-P) | Non-selective Agonist | 0.33 | Radioligand Binding | [16] |
| Siponimod (BAF312) | S1P1/S1P5 Agonist | 0.95 | Radioligand Binding | [16] |
| Ozanimod | S1P1/S1P5 Agonist | 0.27 | Radioligand Binding | [16] |
| Ponesimod | Selective S1P1 Agonist | 0.42 | Radioligand Binding | [16] |
| SEW2871 | Selective S1P1 Agonist | 23.8 | Radioligand Binding | [17] |
Table 2: Functional Potencies (EC50) of Select Agonists at Human S1P1
| Compound | EC50 (nM) | Functional Assay | Reference |
| Sphingosine-1-Phosphate (S1P) | 0.9 - 2.8 | GTPγS Binding / β-arrestin | [18] |
| Fingolimod-P (FTY720-P) | 0.39 | GTPγS Binding | [2] |
| Siponimod (BAF312) | 0.39 | GTPγS Binding | [13] |
| Ozanimod | 1.03 | Receptor Internalization | [13] |
| Ponesimod (ACT-128800) | 5.7 | GTPγS Binding | [13] |
| SEW2871 | 13.8 | ERK Activation | [13] |
| CYM-5442 | 1.35 | p42/p44-MAPK Phosphorylation | [19] |
Experimental Protocols
Studying the S1P1 receptor requires a variety of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P1 receptor, allowing for the determination of the test compound's binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells overexpressing human S1P1 (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[9]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Test compounds dissolved in DMSO.
-
Unlabeled ligand (e.g., cold S1P or ozanimod) for determining non-specific binding.
-
96-well glass fiber filter plates (e.g., GF/B or GF/C), presoaked in 0.3% polyethyleneimine (PEI).[20]
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 1-2 µL) to a 96-well assay plate.
-
Reagent Preparation: Dilute the S1P1-expressing membranes in Assay Buffer to a final concentration of 1-5 µg protein per well.[9] Prepare the radioligand in Assay Buffer to a final concentration near its Kd value (e.g., 0.1-0.2 nM for [³²P]S1P, 3 nM for [³H]-ozanimod).[7][9]
-
Assay Incubation:
-
To each well, add 50 µL of diluted test compound or buffer (for total binding) or a saturating concentration of unlabeled ligand (for non-specific binding).
-
Add 50 µL of the diluted cell membranes. Pre-incubate for 30 minutes at room temperature.[9]
-
Initiate the binding reaction by adding 50 µL of the diluted radioligand. The final assay volume is 150 µL.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.[9][20]
-
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the presoaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters 4-5 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[9][20]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other wells to get specific binding. Plot the specific binding versus the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Protocol: S1P1 Receptor Internalization Assay
This cell-based assay measures the ability of a compound to act as an agonist by inducing the internalization of S1P1 from the plasma membrane into intracellular endosomes. This is often visualized using a GFP-tagged receptor.
Materials:
-
Cell Culture Medium: DMEM, 10% FBS, antibiotics, G418 for selection.
-
Assay Buffer: DMEM, 0.1% fatty-acid free BSA, 10 mM HEPES.[23]
-
Test compounds and a reference agonist (e.g., S1P).
-
Fixing Solution: 4% paraformaldehyde in PBS.[21]
-
Nuclear Stain: Hoechst stain.
-
96-well clear-bottom imaging plates.
-
High-content imaging system or fluorescence microscope.
Methodology:
-
Cell Plating: Seed the S1P1-eGFP expressing cells into 96-well imaging plates at a suitable density (e.g., 10,000 cells/well) and incubate overnight.[5]
-
Serum Starvation: Gently replace the culture medium with Assay Buffer and incubate for 2-3 hours to reduce basal receptor activation.[21][24]
-
Compound Treatment: Add serial dilutions of test compounds or controls (prepared in Assay Buffer) to the wells.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator to allow for receptor internalization.[5][21]
-
Fixation: Carefully remove the compound-containing medium and add Fixing Solution to each well. Incubate for 15-20 minutes at room temperature.[22]
-
Staining and Washing: Wash the cells multiple times with PBS. Add Hoechst solution to stain the nuclei and incubate for at least 30 minutes.[23]
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the GFP (receptor) and Hoechst (nuclei) channels.
-
Data Analysis: Use image analysis software to quantify the internalization of S1P1-eGFP. This is typically done by identifying cytoplasmic spots or puncta of GFP fluorescence. The primary output is the number, area, or intensity of these spots per cell. Plot the internalization metric versus the log concentration of the agonist to determine the EC50 value.
Protocol: Western Blot for PI3K/Akt Pathway Activation
This protocol details the detection of phosphorylated Akt (p-Akt) as a readout for S1P1-mediated PI3K pathway activation.
Materials:
-
Cell line of interest (e.g., PC12, endothelial cells).[10]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer: 5% BSA or non-fat milk in TBST.
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt.[25]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Serum starve cells for several hours, then stimulate with S1P1 agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-Akt signal as a ratio to the total Akt signal to determine the fold-change in activation relative to the untreated control.
Conclusion and Future Directions
The S1P1 receptor remains a subject of intense research and a highly valuable therapeutic target. While its role in lymphocyte trafficking is well-established, ongoing studies continue to elucidate its function in cardiovascular homeostasis, neuroinflammation, and cancer biology. The development of second-generation, more selective S1P1 modulators aims to improve safety profiles by avoiding off-target effects associated with other S1P receptor subtypes. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers seeking to further unravel the complexities of S1P1 signaling and to develop novel therapeutics targeting this critical receptor.
References
- 1. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. S1PR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Constitutive expression of the S1P1 receptor in adult tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sphingosine 1-phosphate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
NIBR0213: A Technical Overview of its Discovery and Preclinical Development
For Immediate Release
This whitepaper provides a detailed technical guide on the discovery and preclinical development of NIBR0213, a potent and selective competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). Developed by scientists at the Novartis Institutes for Biomedical Research, this compound emerged as a promising candidate for the treatment of autoimmune diseases, particularly multiple sclerosis. This document, intended for researchers, scientists, and drug development professionals, summarizes the key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and development logic.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a critical role in lymphocyte trafficking, making it a key therapeutic target for autoimmune disorders. The approval of fingolimod (B1672674) (FTY720, Gilenya), a functional S1P receptor agonist, for the treatment of multiple sclerosis validated this approach. However, the non-selective nature of fingolimod, which also interacts with other S1P receptor subtypes, is associated with adverse effects such as bradycardia.[1] This prompted the search for more selective S1P1 modulators with an improved safety profile.
This compound was discovered as a potent and selective competitive antagonist of the S1P1 receptor.[1] Unlike functional agonists that induce receptor internalization, this compound blocks the receptor's activity, offering a different modality for S1P1 inhibition. Preclinical studies demonstrated its efficacy in a key animal model of multiple sclerosis and a potential for a better safety profile compared to existing therapies.
Discovery and Preclinical Characterization
In Vitro Pharmacology
This compound was identified through a focused drug discovery program aimed at developing a selective S1P1 antagonist. Its potency was evaluated in a GTPγS binding assay, which measures G protein activation downstream of receptor engagement.
| Parameter | Species | Value | Assay |
| IC50 | Human S1P1 | 2.0 nM | GTPγS Binding |
| IC50 | Rat S1P1 | 2.3 nM | GTPγS Binding |
Table 1: In Vitro Potency of this compound
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in rats, demonstrating dose-dependent and sustained effects on peripheral blood lymphocyte counts, a key pharmacodynamic marker for S1P1 modulators.
| Parameter | Species | Dose (oral) | Observation |
| Lymphocyte Reduction | Rat | 30 mg/kg | 75-85% reduction for up to 24 hours |
| Effective Blood Level | Rat | 3, 10, 30 mg/kg | ≥ 20-60 ng/mL required to maintain maximal effect |
Table 2: Preclinical Pharmacokinetic/Pharmacodynamic Properties of this compound
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The in vivo efficacy of this compound was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis. This compound demonstrated comparable therapeutic efficacy to fingolimod in reducing disease severity.
| Parameter | Compound | Dose (oral) | Effect |
| EAE Clinical Score | This compound | 30-60 mg/kg | Significant suppression of CNS inflammation and axonal degeneration |
| EAE Clinical Score | Fingolimod | 3 mg/kg | Comparable efficacy to this compound |
Table 3: Efficacy of this compound in the EAE Model
Mechanism of Action
This compound acts as a competitive antagonist at the S1P1 receptor. This mechanism is distinct from functional antagonists like fingolimod-phosphate, which cause receptor internalization and degradation.
Experimental Protocols
Detailed experimental protocols for the key studies are summarized below based on standard methodologies in the field, as the full experimental details from the primary publication were not accessible.
GTPγS Binding Assay
This assay measures the binding of [35S]GTPγS to G proteins upon receptor activation.
-
Membrane Preparation: Membranes from cells overexpressing the human or rat S1P1 receptor are prepared.
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of S1P and [35S]GTPγS.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is induced in mice to mimic the inflammatory demyelination of multiple sclerosis.
-
Induction: Mice are immunized with a myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Once disease symptoms appear, mice are treated orally with this compound, vehicle control, or a comparator compound like fingolimod.
-
Scoring: Clinical signs of EAE are scored daily on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Histology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination.
References
The Sphingosine-1-Phosphate Signaling Pathway: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sphingosine-1-phosphate (S1P) signaling pathway is a critical lipid-mediated signaling cascade that governs a diverse array of cellular processes, including proliferation, survival, migration, and differentiation.[1][2] S1P, a bioactive lysophospholipid metabolite, exerts its effects both as an intracellular second messenger and as an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[2][3] The intricate balance of S1P levels, maintained by its synthesis and degradation, and the differential expression of its receptors across various cell types, underscore the pathway's significance in health and disease, making it a prominent target for therapeutic intervention in autoimmune diseases, cancer, and inflammatory disorders.[3][4] This guide provides an in-depth overview of the core components of the S1P signaling pathway, quantitative data on key molecular interactions, detailed experimental protocols for its study, and visual representations of the signaling cascades.
Core Signaling Pathway
The S1P signaling cascade can be conceptualized as a tightly regulated cycle of synthesis, transport, reception, and degradation.
1. S1P Synthesis: Intracellular S1P is primarily generated from sphingosine (B13886), a product of ceramide metabolism, through the action of two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[5] SphK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, while SphK2 is mainly found in the nucleus and endoplasmic reticulum.[6]
2. S1P Transport: Once synthesized, S1P can be transported out of the cell to act in an autocrine or paracrine manner. This transport is facilitated by specific transporters, most notably Spinster homolog 2 (SPNS2) and members of the ATP-binding cassette (ABC) transporter family.[3]
3. Receptor Activation and Downstream Signaling: Extracellular S1P binds to its five distinct receptors (S1P₁₋₅) on the cell surface.[2] These receptors couple to various heterotrimeric G proteins, initiating diverse downstream signaling cascades. The primary G protein families involved are Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃.[3][7]
-
S1P₁: Couples exclusively to Gᵢ/₀, leading to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival and proliferation, and the Ras-ERK (extracellular signal-regulated kinase) pathway, also involved in cell growth and differentiation. Gᵢ/₀ activation also leads to the activation of the small GTPase Rac, which is crucial for cell migration and cytoskeletal rearrangements.[7][8]
-
S1P₂: Couples to Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃. Activation of G₁₂/₁₃ leads to the activation of the small GTPase Rho, which often has effects antagonistic to Rac, such as promoting stress fiber formation and inhibiting cell migration. Gᵩ/₁₁ activation stimulates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[4][7][9]
-
S1P₃: Also couples to Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃, sharing many of the same downstream effectors as S1P₂. It is a potent activator of both the PLC and Rho pathways.[7][9]
-
S1P₄ and S1P₅: Primarily couple to Gᵢ/₀ and G₁₂/₁₃. Their expression is more restricted, with S1P₄ found mainly in hematopoietic and lymphoid tissues and S1P₅ predominantly in the central nervous system and spleen.[2][3]
4. S1P Degradation and Dephosphorylation: The S1P signal is terminated through two main routes. S1P can be irreversibly degraded by S1P lyase (SGPL1) into ethanolamine (B43304) phosphate (B84403) and hexadecenal.[4] Alternatively, it can be dephosphorylated back to sphingosine by S1P-specific phosphatases (SGPP1 and SGPP2) and lipid phosphate phosphatases (LPPs).[10] This allows for the recycling of sphingosine for S1P synthesis.
Quantitative Data
The following tables summarize key quantitative data for the human S1P signaling pathway. These values are essential for computational modeling and for understanding the affinity and kinetics of the molecular interactions within the pathway.
| Receptor | Ligand | Binding Affinity (Kd) (nM) | Reference(s) |
| S1P₁ | S1P | 8.1 | [4] |
| S1P₂ | S1P | 27 | [4] |
| S1P₃ | S1P | 23 | [4] |
| S1P₄ | S1P | 10 - 150 (variable) | [4] |
| S1P₅ | S1P | ~0.3 - 1.0 | [11] |
| Enzyme | Substrate | Kinetic Parameter (Km) | Reference(s) |
| Sphingosine Kinase 1 (SphK1) | Sphingosine | 5 - 17 µM | [1] |
| Sphingosine Kinase 1 (SphK1) | ATP | 125 µM | [1] |
| Sphingosine Kinase 2 (SphK2) | Sphingosine | 3 - 6 µM | [1] |
| Sphingosine Kinase 2 (SphK2) | ATP | 79 µM | [1] |
| S1P Lyase (SGPL1) | S1P | 14 - 35 µM | [12] |
Mandatory Visualizations
Experimental Protocols
Western Blot Analysis of ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream effector of S1P signaling, in response to S1P stimulation.
Materials:
-
Cell culture reagents
-
S1P (solubilized in fatty acid-free BSA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells of interest and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Stimulate cells with desired concentrations of S1P for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer and scraping.
-
Incubate lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.
-
Quantitative PCR (qPCR) for S1P Receptor Gene Expression
This protocol outlines the measurement of mRNA expression levels of S1P receptors (e.g., S1PR1) in response to a stimulus or in different cell types.
Materials:
-
Cell culture reagents and stimulus of interest
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
qPCR primers for the target gene (e.g., S1PR1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR-compatible plates and seals
Procedure:
-
Cell Treatment and RNA Extraction:
-
Culture and treat cells as required for the experiment.
-
Lyse the cells directly in the culture dish using TRIzol.
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.[14]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96- or 384-well plate. For each reaction, combine:
-
SYBR Green/TaqMan Master Mix
-
Forward and reverse primers (final concentration of 150-450 nM)
-
Diluted cDNA template (e.g., 25 ng)
-
Nuclease-free water to the final volume.
-
-
Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Run:
-
Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Calculate the relative gene expression using the ΔΔCq method.
-
Normalize the Cq value of the target gene to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_target - Cq_housekeeping).
-
Normalize the ΔCq of the treated sample to the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Calculate the fold change in expression as 2^(-ΔΔCq).
-
-
Conclusion
The S1P signaling pathway is a multifaceted and highly regulated system with profound implications for cellular and organismal physiology. Its central role in processes such as lymphocyte trafficking, angiogenesis, and cell survival has made it a focal point for drug discovery and development. A thorough understanding of its core components, the quantitative aspects of its molecular interactions, and the methodologies to investigate its activity is paramount for researchers and scientists aiming to modulate this pathway for therapeutic benefit. This guide provides a foundational framework for these endeavors, offering detailed information and practical protocols to facilitate further exploration and innovation in this dynamic field.
References
- 1. Sphingosine 1-Phosphate and Its G Protein-Coupled Receptors Constitute a Multifunctional Immunoregulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Immunity: A Technical Guide to the Role of S1P1 in Autoimmune Disease Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal regulator of the immune system and a validated therapeutic target for a range of autoimmune diseases. This technical guide provides an in-depth examination of the role of S1P1 in the pathogenesis of these disorders, with a focus on its signaling pathways, its critical function in immune cell trafficking, and the therapeutic modulation of its activity. Quantitative data from key preclinical and clinical studies are summarized, and detailed protocols for essential experimental assays are provided to facilitate further research and development in this field. Visualizations of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of S1P1's multifaceted role in autoimmunity.
Introduction: The S1P/S1P1 Axis in Immune Homeostasis
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that acts as a critical signaling molecule in numerous physiological processes, including cell survival, proliferation, and migration.[1] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[2] Among these, S1P1 is of paramount importance in the regulation of the immune system.[3]
A key feature of the S1P/S1P1 axis is the establishment of an S1P concentration gradient between secondary lymphoid organs (SLOs), where S1P levels are low, and the blood and lymph, where S1P levels are high.[4] This gradient is the primary driver of lymphocyte egress from SLOs, a fundamental process for immune surveillance and the mounting of an adaptive immune response.[5] Lymphocytes expressing S1P1 on their surface are able to sense this gradient and migrate out of the lymph nodes and into circulation.[4]
Disruption of this tightly regulated process of lymphocyte trafficking is a hallmark of many autoimmune diseases, where autoreactive lymphocytes escape from SLOs and infiltrate target tissues, leading to chronic inflammation and tissue damage.[6] Consequently, the S1P1 receptor has become a major focus of therapeutic intervention in autoimmune disorders.[7]
The S1P1 Signaling Pathway
S1P1 is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.[1] Upon binding of its ligand, S1P, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then initiate a cascade of downstream signaling events that are crucial for lymphocyte trafficking and other cellular responses.
Key downstream effectors of S1P1 signaling include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and migration.
-
Ras/ERK (Extracellular signal-Regulated Kinase) Pathway: This pathway plays a role in cell proliferation and differentiation.
-
Rac GTPase: Activation of Rac is essential for the cytoskeletal rearrangements required for cell motility.
The intricate interplay of these signaling pathways ultimately governs the migratory response of lymphocytes to the S1P gradient.
References
- 1. FTY720 Inhibits the Development of Collagen-Induced Arthritis in Mice by Suppressing the Recruitment of CD4+ T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Effects of the novel immunosuppressant FTY720 in a murine rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
NIBR0213: A Comprehensive Technical Guide to a Potent and Selective S1P1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of NIBR0213, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a small molecule, classified as an aniline (B41778) compound and a dipeptide, that has demonstrated significant potential in preclinical models of autoimmune diseases.[1] Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | N-[[3'-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]-L-alanine |
| SMILES String | CC1=C(Cl)C=CC(--INVALID-LINK--NC2=CC(C3=CC(C)=C(C(N--INVALID-LINK--C(O)=O)=O)C(C)=C3)=CC=C2)=C1 |
| InChI | InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 |
| InChI Key | KYHUARFFBDLROH-MOPGFXCFSA-N |
| Molecular Formula | C₂₇H₂₉ClN₂O₃ |
| Molecular Weight | 465.0 g/mol |
| Appearance | White to beige powder |
| Storage Temperature | -20°C |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 2 mg/mL (clear solution) |
| DMF | 25 mg/mL |
| Ethanol | 25 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | 0.15 mg/mL |
Mechanism of Action: S1P1 Receptor Antagonism
This compound functions as a potent and selective competitive antagonist of the S1P1 receptor.[2][3] The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[2][3] By blocking the natural ligand, sphingosine-1-phosphate (S1P), from binding to the S1P1 receptor, this compound effectively sequesters lymphocytes within the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia). This mechanism is central to its therapeutic potential in autoimmune diseases, where aberrant lymphocyte activity contributes to tissue damage.
Unlike S1P1 receptor agonists such as Fingolimod (FTY720), which initially activate the receptor before inducing its internalization and degradation, this compound acts as a direct antagonist, preventing receptor signaling without causing initial agonistic effects. This difference in mechanism is thought to contribute to the avoidance of certain side effects, such as the bradycardia observed with some S1P1 agonists.[3]
References
In Vivo Effects of S1P1 Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the in vivo effects of Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonism, a key mechanism for a successful class of immunomodulatory drugs. We will explore the core signaling pathways, the profound effects on lymphocyte trafficking, and the therapeutic implications in autoimmune disease models, supported by detailed experimental protocols and quantitative data.
Introduction: The S1P/S1P1 Axis
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates critical cellular processes, including proliferation, migration, and survival, by signaling through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][2] S1P1 is prominently expressed on lymphocytes and plays an essential role in their egress from secondary lymphoid organs (SLOs) into the circulating blood and lymph.[3][4][5] This process is driven by an S1P gradient, which is low within the lymphoid tissues and high in circulation.[3][6][7]
Targeting the S1P/S1P1 axis has emerged as a powerful strategy for treating autoimmune diseases, most notably multiple sclerosis (MS).[4] The therapeutic effect is achieved by disrupting the normal trafficking of lymphocytes, preventing autoaggressive immune cells from infiltrating the central nervous system (CNS).[3][8]
It is crucial to distinguish between two classes of S1P1 modulators:
-
S1P1 Agonists (Functional Antagonists): Compounds like fingolimod (B1672674) (FTY720), ponesimod, and ozanimod (B609803) are technically agonists. Upon binding, they initially activate the S1P1 receptor but subsequently induce its profound internalization and degradation.[3][6][9] This renders the lymphocyte unresponsive to the S1P gradient, effectively trapping it within the lymph node. This process is termed "functional antagonism."[5][10][11]
-
True S1P1 Antagonists: These molecules, such as W146 or the active metabolite of the prodrug CS1P1, directly block the receptor without causing activation, preventing S1P from binding and initiating the egress signal.[12][13][14] In vivo, this also leads to lymphocyte sequestration.[5]
This guide will focus on the collective in vivo consequences of S1P1 antagonism, encompassing both functional and direct antagonists, as their primary pharmacodynamic effect—lymphocyte sequestration—is convergent.
Core Mechanism: Modulation of Lymphocyte Trafficking
The primary in vivo effect of S1P1 antagonism is the reversible sequestration of lymphocytes within SLOs, leading to a significant reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia.[3][15]
Under normal physiological conditions, lymphocytes in SLOs express S1P1, which allows them to sense the S1P gradient and exit into the efferent lymph and subsequently the blood.[3][6] S1P1 antagonists disrupt this process by making the lymphocytes "blind" to the egress signal. By preventing S1P1 signaling, these drugs block the egress of CCR7-positive naïve T cells (TN) and central memory T cells (TCM) from the lymph nodes.[3][16] Effector memory T cells (TEM), which are largely CCR7-negative and patrol peripheral tissues, are less affected, preserving a degree of immunosurveillance.[3][16]
References
- 1. Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging S1P1 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An oral sphingosine 1-phosphate receptor 1 (S1P(1)) antagonist prodrug with efficacy in vivo: discovery, synthesis, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Fingolimod Immune Effects Beyond Its Sequestration Ability - PMC [pmc.ncbi.nlm.nih.gov]
NIBR0213: A Deep Dive into its S1P Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
NIBR0213 has emerged as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a key regulator of lymphocyte trafficking. This technical guide provides an in-depth analysis of the selectivity profile of this compound against all five S1P receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a highly potent and selective competitive antagonist of the human S1P1 receptor. Functional assays demonstrate its high affinity for S1P1 with an IC50 value in the low nanomolar range. In contrast, this compound exhibits significantly lower to negligible activity at the other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5), highlighting its remarkable selectivity. This profile makes this compound a valuable tool for investigating the specific roles of S1P1 in various physiological and pathological processes and a promising candidate for therapeutic development.
Data Presentation: this compound Selectivity Profile
The following table summarizes the quantitative data on the inhibitory activity of this compound against the five human S1P receptor subtypes.
| Receptor Subtype | Assay Type | Measured Parameter | Value (nM) |
| S1P1 | GTPγS Binding | IC50 | 2.0 |
| S1P2 | GTPγS Binding | IC50 | >10000 |
| S1P3 | GTPγS Binding | IC50 | >10000 |
| S1P4 | GTPγS Binding | IC50 | >10000 |
| S1P5 | GTPγS Binding | IC50 | >10000 |
Data sourced from Quancard et al., 2012, Chemistry & Biology.
Experimental Protocols
The selectivity of this compound was determined using a combination of functional assays that measure the downstream signaling of S1P receptor activation.
GTPγS Binding Assay
This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. The IC50 values represent the concentration of this compound required to inhibit 50% of the [³⁵S]GTPγS binding stimulated by a submaximal concentration of the endogenous ligand, S1P.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 0.1% fatty acid-free BSA.
-
Incubation: Membranes were incubated with varying concentrations of this compound, a fixed concentration of S1P (to stimulate the receptor), and [³⁵S]GTPγS in the assay buffer.
-
Termination and Detection: The binding reaction was terminated by rapid filtration through a glass fiber filter plate, which traps the membranes. The amount of bound [³⁵S]GTPγS was then quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves were generated, and the IC50 values were calculated using a non-linear regression model.
Calcium Mobilization Assay
This assay is used to assess the functional activity of compounds on Gq-coupled S1P receptors (S1P2 and S1P3), which signal through the release of intracellular calcium upon activation.
Methodology:
-
Cell Culture and Dye Loading: CHO cells stably expressing either human S1P2 or S1P3 were seeded into 96-well plates. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound were added to the cells and incubated for a defined period.
-
Stimulation and Measurement: A fixed concentration of S1P was then added to stimulate the receptors. The resulting changes in intracellular calcium concentration were measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the S1P-induced calcium flux was quantified, and IC50 values were determined.
Visualizations
S1P Receptor Signaling Pathways
Caption: Overview of major G protein signaling pathways activated by S1P receptors.
Experimental Workflow for GTPγS Binding Assay
Caption: Workflow for determining this compound potency using the GTPγS binding assay.
The Pharmacokinetics and Pharmacodynamics of NIBR0213: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
NIBR0213 is a potent, selective, and orally bioavailable competitive antagonist of the sphingosine-1-phosphate receptor-1 (S1P1).[1][2][3][4] Developed by Novartis Institutes for BioMedical Research, this small molecule has been instrumental in elucidating the therapeutic potential of S1P1 antagonism in autoimmune diseases. By blocking the S1P1 receptor, this compound effectively prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes and suppression of inflammation in preclinical models.[1][3] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, detailed experimental methodologies, and a visualization of its mechanism of action.
Core Pharmacodynamic Properties
This compound exerts its effects by directly competing with the endogenous ligand, sphingosine-1-phosphate, for binding to the S1P1 receptor. This receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit, and its activation is critical for directing the movement of lymphocytes from secondary lymphoid organs into the lymphatic circulation.[4] By antagonizing this signaling pathway, this compound effectively sequesters lymphocytes, preventing them from migrating to sites of inflammation.
In Vitro Potency and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro assays. The compound demonstrates high affinity for the human S1P1 receptor with negligible activity at other S1P receptor subtypes, highlighting its specificity.
| Assay Type | Receptor Target | Species | IC50 Value |
| Ca2+ Mobilization | hS1P1 | Human | 2.5 nM |
| GTPγS Binding | hS1P1 | Human | 2.0 nM |
| GTPγS Binding | rS1P1 | Rat | 2.3 nM |
| GTPγS Binding | mS1P1 | Mouse | 8.5 nM |
| Ca2+ Mobilization | hS1P2 | Human | >20 µM |
| Ca2+ Mobilization | hS1P3 | Human | >10 µM |
| Ca2+ Mobilization | hS1P4 | Human | >10 µM |
| GTPγS Binding | hS1P5 | Human | ~6,000 nM (~3000-fold selectivity) |
| Table 1: In Vitro Potency and Selectivity of this compound.[2][3][4] |
In Vivo Pharmacodynamics
The primary pharmacodynamic effect of this compound in vivo is a dose-dependent reduction in peripheral blood lymphocyte (PBL) counts. This effect is a direct consequence of S1P1 antagonism and serves as a key biomarker for the compound's activity.
| Species | Dose (Oral) | Effect on PBL Counts | Time Course |
| Rat | 30 mg/kg | 75-85% reduction | Effect maintained for up to 24 hours.[2][3] |
| Rat | 10 mg/kg | 75-85% reduction | Effect maintained for up to 14 hours. |
| Rat | 3 mg/kg | 75-85% reduction | Effect maintained for up to 7 hours. |
| Rat | 0.2 mg/kg | ED50 (50% reduction) | Assessed at 6 hours post-dose. |
| Table 2: In Vivo Pharmacodynamic Effects of this compound on Peripheral Blood Lymphocytes in Rats. |
In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), this compound demonstrated significant therapeutic efficacy. Oral administration suppressed CNS inflammation and axonal degeneration to an extent comparable to the approved S1P receptor modulator, fingolimod (B1672674) (FTY720).[1]
| Species | Model | Dose (Oral) | Key Outcome |
| Mouse | EAE | 30-60 mg/kg | Significant suppression of disease severity.[1] |
| Table 3: In Vivo Efficacy of this compound in a Disease Model. |
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties in animal models, characterized by good oral absorption and moderate clearance.
| Parameter | Species | Value |
| Oral Bioavailability (F) | Rat | 69% |
| Clearance (CL) | Rat | 26 mL/min/kg |
| Blood Levels for Emax (24h) | Rat | 20-60 ng/mL (40-120 nM) |
| Table 4: Key Pharmacokinetic Parameters of this compound in Rats. |
Dose-dependent exposure studies in rats indicate that blood concentrations of at least 20-60 ng/mL are required to maintain the maximal effect on lymphocyte reduction over a 24-hour period.
Signaling and Experimental Workflow Diagrams
To visually represent the core concepts, the following diagrams have been generated using the DOT language.
References
- 1. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphopenia induced by a novel selective S1P(1) antagonist structurally unrelated to S1P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
NIBR0213: A Potent and Selective S1P1 Receptor Antagonist for Immunological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] As a key regulator of lymphocyte trafficking, the S1P1 receptor has emerged as a significant therapeutic target in the field of immunology, particularly for autoimmune diseases.[2] this compound, by inhibiting S1P1 signaling, effectively modulates immune responses by preventing the egress of lymphocytes from lymphoid organs.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers utilizing this compound as a research tool in immunology and drug development.
Mechanism of Action
This compound exerts its immunomodulatory effects by acting as a competitive antagonist at the S1P1 receptor.[1] The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P1 is a critical step for the egress of lymphocytes, particularly naïve and central memory T cells, from secondary lymphoid organs into the lymphatic circulation.[3] By competitively blocking this interaction, this compound effectively sequesters these lymphocytes within the lymph nodes, leading to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[1][2] This reduction in circulating lymphocytes is a key mechanism underlying the therapeutic potential of S1P1 receptor modulators in autoimmune diseases. Unlike S1P1 agonists, which can lead to receptor internalization and degradation, this compound's antagonistic action offers a distinct mode of intervention in S1P1 signaling.[1]
Quantitative Data
The following tables summarize the in vitro potency and in vivo effects of this compound based on available preclinical data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | GTPγS Binding | 2.0 nM | [1] |
| Rat | GTPγS Binding | 2.3 nM | [1] | |
| Mouse | GTPγS Binding | 8.5 nM | [1] | |
| Selectivity | Human | Ca2+ Mobilization | >10,000-fold vs S1P2, S1P3, S1P4 | [1] |
| Human | GTPγS Binding | ~3,000-fold vs S1P5 | [1] | |
| Binding Affinity (Kd) | Human | Competitive Binding | 0.37 ± 0.031 nM | [1] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
| Dose (mg/kg, oral) | Maximal Reduction in Peripheral Blood Lymphocytes (PBL) | Duration of Maximal Effect |
| 3 | 75-85% | Up to 7 hours |
| 10 | 75-85% | Up to 14 hours |
| 30 | 75-85% | Up to 24 hours |
Data derived from studies in Lewis and Wistar rats.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on established methodologies and should be adapted as necessary for specific experimental conditions.
GTPγS Binding Assay for S1P1 Receptor Antagonism
This functional assay measures the ability of a compound to inhibit the agonist-induced binding of [³⁵S]GTPγS to G proteins coupled to the S1P1 receptor, providing a measure of antagonist potency.[5]
Materials:
-
Membrane preparations from cells expressing the S1P1 receptor (e.g., CHO or HEK293 cells)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
S1P (agonist)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA
-
GDP (Guanosine 5'-diphosphate)
-
Scintillation cocktail
-
Glass fiber filter mats
-
96-well microplates
Procedure:
-
Membrane Preparation: Prepare cell membranes from S1P1-expressing cells using standard cell fractionation techniques. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP (final concentration typically 10 µM)
-
Cell membranes (typically 5-20 µg protein per well)
-
This compound at various concentrations (for IC50 determination) or vehicle control.
-
S1P (agonist, at a concentration that elicits a submaximal response, e.g., EC80).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the concentration-response curve.
Workflow Diagram:
Calcium Mobilization Assay
This cell-based assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration, a downstream event of S1P1 receptor activation when coupled to specific G proteins.[6]
Materials:
-
CHO or HEK293 cells co-expressing the S1P1 receptor and a promiscuous G-protein (e.g., Gα16 or a chimeric Gαq/i)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
S1P (agonist)
-
This compound (test compound)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (B1678239) (to prevent dye leakage)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the S1P1-expressing cells into the microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive fluorescent dye in Assay Buffer containing probenecid for approximately 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add this compound at various concentrations or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence signal. Inject S1P (at a concentration that elicits a maximal or submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 value of this compound by plotting the inhibition of the S1P-induced calcium response against the concentration of this compound.
Workflow Diagram:
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis and is employed to evaluate the in vivo efficacy of immunomodulatory compounds like this compound.[7]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Induction of EAE:
-
Emulsify MOG35-55 peptide in CFA.
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Treatment:
-
Prophylactic Treatment: Begin oral administration of this compound or vehicle daily from the day of immunization.
-
Therapeutic Treatment: Begin oral administration of this compound or vehicle daily upon the onset of clinical signs (e.g., a score of 1 or 2).
-
-
Data Collection: Record daily clinical scores and body weights for each mouse.
-
Data Analysis: Compare the mean clinical scores and changes in body weight between the this compound-treated and vehicle-treated groups to assess the efficacy of the compound in preventing or treating EAE.
Workflow Diagram:
Signaling Pathway
This compound acts on the S1P1 signaling pathway, which is a G-protein coupled receptor (GPCR) pathway. Upon binding of its ligand S1P, S1P1 primarily couples to the Gi/o family of G proteins.[8][9] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the PI3K-Akt and Ras-MAPK pathways.[10][11] These downstream signaling events are crucial for regulating cell survival, proliferation, and migration, including the lymphocyte egress from lymphoid organs.[12]
Conclusion
This compound is a valuable research tool for investigating the role of S1P1 signaling in immunological processes. Its high potency and selectivity make it a precise instrument for dissecting the molecular mechanisms of lymphocyte trafficking and its implications in autoimmune and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both basic and translational research, ultimately contributing to a deeper understanding of S1P1 biology and the development of novel therapeutic strategies.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caccl-lrccd.primo.exlibrisgroup.com [caccl-lrccd.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | S1P-S1PR1 Signaling: the “Sphinx” in Osteoimmunology [frontiersin.org]
An In-depth Technical Guide to Lymphocyte Trafficking and the Role of Sphingosine-1-Phosphate Receptor 1 (S1P1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing lymphocyte trafficking, with a specific focus on the critical role of the Sphingosine-1-Phosphate (S1P) and its receptor, S1P1. This document details the underlying signaling pathways, presents quantitative data on lymphocyte migration, outlines key experimental protocols for studying these processes, and discusses the therapeutic implications of targeting the S1P-S1P1 axis.
The Fundamental Role of S1P and S1P1 in Lymphocyte Egress
The recirculation of lymphocytes between the blood, secondary lymphoid organs (SLOs), and lymph is fundamental to adaptive immunity, enabling immune surveillance and response. A key regulator of this process is the egress, or exit, of lymphocytes from SLOs and the thymus, a step critically dependent on the lipid signaling molecule Sphingosine-1-Phosphate (S1P) and its G protein-coupled receptor, S1P1.[1][2]
A concentration gradient of S1P, which is low in tissues and high in blood and lymph, is the primary driving force for lymphocyte egress.[3][4][5] Lymphocytes in the S1P-low environment of an SLO express S1P1 on their surface. To exit, these cells migrate towards the higher S1P concentrations in the efferent lymphatics.[6] The S1P concentration in blood and lymph is estimated to be in the micromolar (µM) range, while in tissues it is in the nanomolar (nM) range.[7] This gradient is maintained by the synthesis of S1P by sphingosine (B13886) kinases and its degradation by S1P lyase within tissues.[3][6]
The essential role of S1P1 in this process was definitively shown in studies where hematopoietic cells lacked the S1P1 receptor. In these cases, mature T cells were unable to exit the thymus, and both T and B cells were severely deficient in the blood and lymph, being retained within the SLOs.[1][2]
The S1P1 Signaling Pathway
S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[8][9] The binding of S1P to S1P1 on the lymphocyte surface initiates a signaling cascade that is essential for the chemotactic response towards the S1P gradient.
Upon activation, the Gαi subunit inhibits adenylyl cyclase and activates downstream effectors, including the small GTPase Rac.[9][10] This leads to the activation of Phosphatidylinositol 3-kinase (PI3K) and subsequently the Akt-mTOR pathway.[9][11] These signaling events ultimately regulate the cytoskeletal rearrangements necessary for cell migration. The S1P1 signaling pathway is also involved in modulating immune responses beyond trafficking, for instance, by restraining the generation and suppressive activity of regulatory T cells (Tregs).[11][12]
Figure 1: S1P1 Signaling Cascade.
Quantitative Data on Lymphocyte Migration
The migration of lymphocytes is a dynamic process with varying speeds depending on the cell type and the environment. Quantitative analysis of lymphocyte migration provides crucial insights into the efficiency of immune surveillance.
| Cell Type | Condition | Migration Speed (µm/min) | Reference |
| Naive T Cells | In vivo (uninfected lymph node) | 17.9 ± 2.2 | [13] |
| B Cells | In vitro (on CXCL13 and ICAM-1) | ~14 | [14] |
| T Cells | In vitro (on ICAM-1 and SDF-1) | ~15 | [15] |
| CD8+ T Cells | In vivo (uninflamed lymph node) | 0.80 ± 0.68 (biased velocity) | [16] |
Therapeutic Targeting of S1P1: S1P Receptor Modulators
The critical role of S1P1 in lymphocyte egress makes it an attractive target for therapeutic intervention in autoimmune diseases, where aberrant lymphocyte trafficking contributes to pathology. S1P receptor modulators, such as Fingolimod (FTY720), act as functional antagonists.[17] Fingolimod is a prodrug that is phosphorylated in vivo to become a potent agonist of S1P1.[18] This agonism initially activates the receptor but then leads to its prolonged internalization and degradation, rendering the lymphocyte unresponsive to the endogenous S1P gradient and trapping it within the lymph node.[1][18] This sequestration of lymphocytes prevents their migration to sites of inflammation.
Several S1P receptor modulators are in various stages of clinical development, often with increased selectivity for S1P1 to minimize off-target effects.[19][20]
| Drug | Selectivity | Approved/Highest Phase of Development | Disease Indications |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Approved | Relapsing Multiple Sclerosis[17][21] |
| Ozanimod | S1P1, S1P5 | Approved | Ulcerative Colitis, Relapsing Multiple Sclerosis[19][21] |
| Etrasimod | S1P1, S1P4, S1P5 | Approved | Ulcerative Colitis[21][22] |
| CS-0777 | Selective S1P1 | Phase 2 | Autoimmune diseases (e.g., Multiple Sclerosis)[19] |
| Amiselimod | S1P1, S1P5 | Phase 2 | Ulcerative Colitis[22] |
| Tamuzimod | S1P1 | Phase 2 | Ulcerative Colitis[22] |
Experimental Protocols
Studying lymphocyte trafficking and the effects of S1P1 modulation requires robust in vitro and in vivo experimental models.
In Vitro Lymphocyte Migration (Transwell) Assay
This assay is a widely used method to quantify the chemotactic response of lymphocytes to a chemoattractant, such as S1P or a chemokine.
Principle: Lymphocytes are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of cells that actively migrate through the pores into the lower chamber is quantified.
Detailed Protocol:
-
Cell Preparation:
-
Isolate primary lymphocytes (e.g., from human peripheral blood or mouse spleen) using density gradient centrifugation.[15]
-
Wash the cells twice with an appropriate buffer (e.g., PBS) and resuspend in serum-free media (e.g., RPMI 1640 with 0.1% FCS) at a concentration of 1-2 x 10^6 cells/mL.[23]
-
For some experiments, lymphocytes may require prior activation (e.g., with PMA and ionomycin (B1663694) for T cells).[23]
-
-
Assay Setup:
-
Add 600-900 µL of media containing the desired concentration of chemoattractant (e.g., S1P, CXCL12) to the lower wells of a 24-well plate. Include a negative control with no chemoattractant.[24]
-
Place transwell inserts (typically with a 5 µm pore size for lymphocytes) into each well, ensuring no air bubbles are trapped underneath.[23]
-
Add 100-200 µL of the prepared cell suspension to the top chamber of each insert.[23][24]
-
-
Incubation:
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Collect the cells from the bottom chamber.
-
Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry. For flow cytometry, specific lymphocyte subsets can be identified and counted using fluorescently labeled antibodies (e.g., anti-CD3 for T cells) and counting beads for absolute quantification.[23][24]
-
Figure 2: In Vitro Transwell Migration Assay Workflow.
In Vivo Lymphocyte Trafficking Analysis
To study lymphocyte migration in the complex environment of a living organism, intravital microscopy (IVM) is a powerful technique.
Principle: Fluorescently labeled lymphocytes are adoptively transferred into a recipient animal. Using techniques like two-photon microscopy, the migration of these cells can be visualized and tracked in real-time within tissues such as lymph nodes.[25][26]
Detailed Protocol:
-
Lymphocyte Labeling:
-
Isolate lymphocytes from a donor mouse (e.g., a transgenic mouse expressing a fluorescent protein like GFP, or a wild-type mouse).
-
Label the cells ex vivo with a fluorescent dye (e.g., CFSE, CellTracker dyes).
-
-
Adoptive Transfer:
-
Inject the labeled lymphocytes intravenously into a recipient mouse.
-
-
Surgical Preparation and Imaging:
-
Data Analysis:
Logical Framework: S1P Gradient and Lymphocyte Egress
The process of lymphocyte egress is governed by a clear logical relationship between the S1P gradient and the expression of S1P1 on the lymphocyte surface. This relationship can be perturbed by S1P1 modulators.
Figure 3: Logic of S1P-S1P1 Mediated Lymphocyte Egress.
Conclusion
The S1P-S1P1 signaling axis is a master regulator of lymphocyte trafficking, essential for the proper functioning of the adaptive immune system. The S1P gradient provides the directional cue for lymphocyte egress from secondary lymphoid organs, a process mediated by the S1P1 receptor. Understanding the intricate details of this pathway, from the molecular signaling cascade to the quantitative dynamics of cell migration, has been instrumental in the development of a new class of oral therapeutics for autoimmune diseases. The experimental protocols outlined in this guide provide a framework for further research into this critical area of immunology and drug discovery.
References
- 1. Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1 [ideas.repec.org]
- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vascular S1P gradient—Cellular sources and biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defining the quantitative limits of intravital two-photon lymphocyte tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of B-lymphocyte migration directed by CXCL13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterogeneous CD8+ T Cell Migration in the Lymph Node in the Absence of Inflammation Revealed by Quantitative Migration Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 18. Role of sphingosine 1-phosphate receptor type 1 in lymphocyte egress from secondary lymphoid tissues and thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. In vivo imaging of lymphocyte trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NIBR0213 in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective antagonist of the Sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking.[1][2] By competitively blocking the S1P1 receptor, this compound effectively modulates immune responses by preventing the egress of lymphocytes from secondary lymphoid organs.[3][4] This mechanism of action has positioned S1P1 antagonists like this compound as promising therapeutic agents for autoimmune diseases such as multiple sclerosis.[1][2] This technical guide provides an in-depth overview of the mechanism of action, signaling pathways, preclinical efficacy, and experimental methodologies associated with this compound.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the S1P1 receptor.[4] In the physiological state, a concentration gradient of sphingosine-1-phosphate (S1P) exists between the blood and lymph, where concentrations are high, and the tissues and secondary lymphoid organs, where concentrations are low.[5] This gradient is essential for the egress of lymphocytes, particularly T and B cells, from lymph nodes into the lymphatic circulation.[2][6] S1P1 receptors expressed on the surface of lymphocytes sense this gradient, and upon binding to S1P, initiate signaling cascades that promote cell migration out of the lymphoid tissues.[2][7]
This compound, by binding to the S1P1 receptor, prevents the binding of the endogenous ligand S1P. This blockade of S1P1 signaling disrupts the lymphocytes' ability to respond to the S1P gradient, effectively trapping them within the lymph nodes.[3][8] This sequestration of lymphocytes reduces the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[1][4] The reduction in circulating lymphocytes, including potentially autoreactive T cells, is the basis for the therapeutic effect of this compound in autoimmune diseases.[1][2]
S1P1 Signaling Pathway
The S1P1 receptor is coupled to the inhibitory G protein, Gαi.[7] Upon activation by S1P, the Gαi subunit dissociates and initiates downstream signaling cascades that are crucial for lymphocyte migration. This compound acts as a competitive antagonist, blocking these downstream effects.
Quantitative Data Presentation
Preclinical studies have demonstrated the dose-dependent efficacy of this compound in reducing peripheral blood lymphocyte (PBL) counts and ameliorating disease severity in an animal model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).
Table 1: Effect of Oral this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats [9]
| Dose (mg/kg) | Time Post-Dose (hours) | PBL Reduction (%) |
| 1 | 6 | ~20% |
| 3 | 4 | 75-85% |
| 3 | 7 | 75-85% |
| 10 | 4 | 75-85% |
| 10 | 14 | 75-85% |
| 30 | 4 | 75-85% |
| 30 | 24 | 75-85% |
Table 2: Therapeutic Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) [3][4]
| Treatment Group | Dose (mg/kg) | Mean Clinical Score (at peak of disease) |
| Vehicle | - | ~3.5 |
| This compound | 30 | ~1.5 |
| This compound | 60 | ~1.0 |
| Fingolimod (FTY720) | 3 | ~1.0 |
Experimental Protocols
Detailed experimental protocols for the characterization of S1P1 antagonists are crucial for drug development. Below are representative protocols for key in vitro and in vivo assays.
GTPγS Binding Assay
This assay is used to determine the functional activity of a compound at a G protein-coupled receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Objective: To determine if this compound acts as an antagonist at the S1P1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human S1P1.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (non-radioactive).
-
GDP.
-
S1P (agonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
Scintillation cocktail and counter.
Procedure:
-
Thaw the S1P1-expressing cell membranes on ice.
-
Prepare a reaction mixture containing the cell membranes (10-20 µg of protein per well), and varying concentrations of this compound in assay buffer.
-
Add S1P (at its EC₅₀ concentration) to the wells to stimulate the receptor. For antagonist testing, this compound is pre-incubated with the membranes before the addition of S1P.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of non-radioactive GTPγS (10 µM).
-
Data are analyzed to determine the IC₅₀ of this compound in inhibiting S1P-stimulated [³⁵S]GTPγS binding.
Calcium Mobilization Assay
This assay measures the ability of a compound to either stimulate or block the release of intracellular calcium, a common downstream event of Gq-coupled or overexpressed Gi-coupled GPCR activation.[10][11]
Objective: To assess the antagonist activity of this compound on S1P1-mediated calcium flux.
Materials:
-
CHO or HEK293 cells stably co-expressing human S1P1 and a promiscuous G-protein like Gα16 or a chimeric Gαqi5.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
S1P (agonist).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the S1P1-expressing cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add S1P (at its EC₅₀ concentration) to the wells to induce a calcium response.
-
Monitor the change in fluorescence intensity over time.
-
The antagonist effect of this compound is quantified by its ability to inhibit the S1P-induced calcium mobilization.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.[12][13]
Objective: To evaluate the in vivo efficacy of this compound in a therapeutic EAE model.
Materials:
-
Female C57BL/6 mice (8-10 weeks old).
-
Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
This compound formulated for oral administration.
-
Vehicle control.
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
-
-
Treatment:
-
Begin oral administration of this compound or vehicle daily, starting at the peak of the disease (typically around day 12-15 post-immunization).
-
-
Data Collection and Analysis:
-
Record daily clinical scores and body weights.
-
At the end of the study, collect blood for lymphocyte counting and tissues (spinal cord, brain) for histological analysis of inflammation and demyelination.
-
Compare the clinical scores, body weight changes, and histological findings between the this compound-treated and vehicle-treated groups.
-
Visualization of Experimental Workflow
Effects on Different Immune Cell Subsets
While the most pronounced effect of this compound is on the trafficking of T and B lymphocytes, S1P receptors are expressed on a variety of immune cells, suggesting a broader immunomodulatory role.
-
T Cells: this compound directly impacts T cell trafficking, preventing both naive and activated T cells from exiting lymph nodes.[8][14] This is the primary mechanism for its efficacy in T cell-mediated autoimmune diseases.
-
B Cells: Similar to T cells, B cell egress from lymphoid organs is also dependent on S1P1 signaling, and therefore inhibited by this compound.[8]
-
Dendritic Cells (DCs): Some studies suggest that S1P signaling can influence DC migration and function, although the role of S1P1 specifically and the effects of its antagonism are less clear.
-
Natural Killer (NK) Cells: S1P5 is the predominant S1P receptor on NK cells, but S1P1 is also expressed. The impact of selective S1P1 antagonism on NK cell function requires further investigation.
-
Innate Immune Cells: S1P receptors are expressed on various innate immune cells, including macrophages, neutrophils, and mast cells.[15] While the primary role of this compound is on adaptive immunity through lymphocyte sequestration, potential modulatory effects on innate immune cell trafficking and function cannot be ruled out and represent an area for further research.
Conclusion
This compound is a highly selective and potent S1P1 receptor antagonist that effectively modulates the immune response by inhibiting lymphocyte egress from secondary lymphoid organs. Its ability to induce a dose-dependent and sustained reduction in peripheral blood lymphocytes translates to significant therapeutic efficacy in preclinical models of autoimmune disease. The well-defined mechanism of action, centered on the blockade of the S1P1 signaling pathway, makes this compound and other S1P1 antagonists a valuable class of immunomodulatory agents for the treatment of autoimmune disorders. Further research into the effects of this compound on a wider range of immune cell subsets will provide a more complete understanding of its immunomodulatory profile.
References
- 1. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Finding a way out: lymphocyte egress from lymphoid organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Ca(2+) signalling by the sphingosine 1-phosphate receptor S1P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S100B inhibition protects from chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling Blood-Based Neural Biomarkers and Cytokines in Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis Using Single-Molecule Array Technology [mdpi.com]
- 14. Egress: a receptor-regulated step in lymphocyte trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of NIBR0213: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] This receptor plays a critical role in lymphocyte trafficking, making it a key therapeutic target for autoimmune diseases.[3] this compound has demonstrated significant efficacy in preclinical models of multiple sclerosis by inhibiting the egress of lymphocytes from secondary lymphoid organs, thereby reducing inflammation in the central nervous system.[4] A key advantage of this compound over other S1P1 modulators, such as fingolimod (B1672674), is its lack of agonistic activity, which mitigates the risk of adverse effects like bradycardia.[4] This technical guide provides a comprehensive summary of the preliminary efficacy data for this compound, including detailed experimental protocols and a visual representation of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound [1][2]
| Parameter | Species | Value | Assay |
| IC50 | Human S1P1 | 2.0 nM | GTPγS Binding |
| Rat S1P1 | 2.3 nM | GTPγS Binding | |
| Mouse S1P1 | 8.5 nM | GTPγS Binding | |
| IC50 | Human S1P1 | 2.5 nM | Ca2+ Mobilization |
| Human S1P2 | >10 µM | Ca2+ Mobilization | |
| Human S1P3 | >10 µM | Ca2+ Mobilization | |
| Human S1P4 | >10 µM | Ca2+ Mobilization | |
| Selectivity | Human S1P5 | ~3,000-fold vs S1P1 | GTPγS Binding |
| Binding Affinity (Kd) | Human S1P1 | 0.37 ± 0.031 nM | Competitive Antagonist Assay |
Table 2: Pharmacokinetic Properties of this compound in Rats [2]
| Parameter | Value |
| Oral Bioavailability (F%) | 69% |
| Clearance | 26 mL/min/kg |
Table 3: In Vivo Efficacy of this compound in a Rat Model [5][6]
| Dose (mg/kg, oral) | Effect on Peripheral Blood Lymphocytes (PBL) | Duration of Maximal Effect |
| 3 | 75-85% reduction | Up to 7 hours |
| 10 | 75-85% reduction | Up to 14 hours |
| 30 | 75-85% reduction | Up to 24 hours |
Table 4: Efficacy of this compound in the Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model [5]
| Treatment | Dosage | Reduction in Clinical Score vs. Pre-treatment |
| This compound | 30-60 mg/kg, oral, once daily | 62% |
| Fingolimod | 3 mg/kg, oral, once daily | 61% |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the S1P1 receptor. The binding of the natural ligand, sphingosine-1-phosphate (S1P), to S1P1 is crucial for the egress of lymphocytes from lymph nodes. By blocking this interaction, this compound effectively sequesters lymphocytes within the lymph nodes, preventing their migration to sites of inflammation.
Experimental Protocols
GTPγS Binding Assay for S1P1 Receptor Activity
This assay measures the functional activity of this compound as an antagonist of the S1P1 receptor by quantifying its ability to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human, rat, or mouse S1P1 receptor.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Reaction Mixture: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the presence of a sub-maximal concentration of the agonist S1P.
-
Incubation: The reaction is incubated at room temperature to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Measurement: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes. The amount of bound [³⁵S]GTPγS is then quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis. The efficacy of this compound was evaluated in a therapeutic EAE model in C57BL/6 mice.
Methodology:
-
Induction of EAE: EAE is induced in female C57BL/6 mice by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
Treatment: Treatment with this compound (30 or 60 mg/kg, orally, once daily), fingolimod (3 mg/kg, orally, once daily), or vehicle is initiated at the peak of the disease.
-
Outcome Measures: The primary outcome is the daily clinical score. Body weight is also monitored as a measure of general health. At the end of the study, spinal cords can be collected for histological analysis of inflammation and demyelination.[7]
Peripheral Blood Lymphocyte (PBL) Counting
The pharmacodynamic effect of this compound is assessed by measuring the reduction in peripheral blood lymphocyte counts.
Methodology:
-
Blood Collection: Blood samples are collected from rats at various time points after oral administration of this compound.
-
Cell Staining: Whole blood is incubated with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD45, CD3, CD4, CD8).
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Flow Cytometry: The stained white blood cells are analyzed using a flow cytometer to quantify the number of lymphocytes.
-
Data Analysis: The percentage and absolute number of lymphocytes are determined and compared to baseline values.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preclinical evaluation of this compound efficacy.
Conclusion
The preliminary data on this compound demonstrate its potential as a potent and selective S1P1 antagonist with a promising efficacy and safety profile. Its ability to induce lymphopenia and suppress autoimmune inflammation in the EAE model, with efficacy comparable to fingolimod but without the associated risk of bradycardia, highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's efficacy in various autoimmune and inflammatory disease models.
References
- 1. NIBR-0213 | S1P1 Antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
NIBR0213 and Its Impact on Endothelial Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Endothelial Barrier Function
The vascular endothelium forms a dynamic, semi-permeable barrier that is crucial for maintaining tissue homeostasis. This barrier meticulously regulates the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues. The integrity of this endothelial barrier is paramount; its dysfunction is a key factor in the pathogenesis of numerous diseases, including inflammatory disorders, sepsis, and cancer metastasis.[1] The barrier's integrity is primarily maintained by complex intercellular junctions, which include adherens junctions and tight junctions. Adherens junctions, primarily composed of VE-cadherin, are essential for cell-cell adhesion and the initiation of junction formation.[2] Tight junctions, consisting of proteins like claudins and occludins, are responsible for sealing the paracellular space, thereby controlling ion and solute passage.[3][4]
The signaling molecule sphingosine-1-phosphate (S1P) and its receptor, S1P receptor 1 (S1P1), play a pivotal role in the maintenance of endothelial barrier integrity.[5] Activation of the S1P1 signaling pathway strengthens the endothelial barrier. This guide focuses on NIBR0213, a specific antagonist of the S1P1 receptor, and its consequential effects on endothelial barrier function.[6]
This compound: A Specific S1P1 Receptor Antagonist
This compound is a potent and selective antagonist of the S1P1 receptor.[6] Unlike agonists that activate the receptor, this compound binds to S1P1 and blocks its downstream signaling.[7] This inhibition has been shown to disrupt the normal barrier-promoting functions of the S1P/S1P1 axis, leading to an increase in vascular permeability.[6][7]
Mechanism of Action: How this compound Disrupts Endothelial Barrier Function
The stability of the endothelial barrier is dynamically regulated by the balance of signaling pathways that promote either barrier enhancement or disruption. The S1P/S1P1 signaling axis is a key promoter of barrier integrity.
The S1P1 Signaling Pathway in Endothelial Cells
Activation of the S1P1 receptor by its natural ligand, S1P, initiates a signaling cascade that strengthens the endothelial barrier. This involves the activation of the small GTPase Rac1, which promotes the organization of the actin cytoskeleton into a cortical actin ring at the cell periphery. This cytoskeletal rearrangement provides structural support to the cell junctions, enhancing their stability. Furthermore, S1P1 signaling promotes the proper localization and stabilization of key junctional proteins, including VE-cadherin at adherens junctions and claudin-5 at tight junctions, thereby tightening the paracellular seal.[5]
Disruption of S1P1 Signaling by this compound
This compound, as a competitive antagonist, binds to the S1P1 receptor and prevents its activation by S1P. This blockade inhibits the entire downstream signaling cascade that is essential for maintaining barrier integrity. The lack of S1P1 signaling leads to a disruption of the cortical actin cytoskeleton, destabilization of adherens and tight junctions, and ultimately, an increase in paracellular permeability. Studies have shown that pharmacological inhibition of S1pr1 with this compound leads to significant vascular leakage in vivo, for instance in the lungs and trachea of mice, without causing a drastic downregulation of VE-cadherin protein expression.[7] This suggests that the dysfunction induced by this compound is more related to the mislocalization or destabilization of junctional complexes rather than a decrease in the total amount of junctional proteins.
Quantitative Data on this compound's Effect on Endothelial Permeability
While specific in vitro quantitative data for this compound's effect on endothelial permeability (e.g., from TEER or dextran (B179266) flux assays) is not extensively available in the public domain, in vivo studies have demonstrated a significant impact on vascular leakage.
| Experimental Model | Compound | Dosage | Observed Effect on Vascular Permeability | Key Findings |
| Wild-type mice | This compound | 60 mg/kg (oral gavage) | Profound interstitial accumulation of Evans blue dye in lungs and tracheas.[7] | This compound induces basal vascular leakage in vivo.[7] |
| Wild-type mice | FTY720 (S1P receptor functional antagonist) | 5 mg/kg (oral gavage) | Profound interstitial accumulation of Evans blue dye in lungs and tracheas.[7] | Serves as a positive control, showing a similar effect to S1P1 inhibition.[7] |
| Wild-type mice | This compound | 60 mg/kg (oral gavage) | No significant downregulation of VE-cadherin expression.[7] | The increased permeability is not due to a reduction in the total amount of this key adherens junction protein.[7] |
Experimental Protocols for Assessing Endothelial Barrier Function
The following are detailed methodologies for key experiments to assess the effect of compounds like this compound on endothelial barrier function in vitro.
Transendothelial Electrical Resistance (TEER) Assay
This assay measures the electrical resistance across an endothelial monolayer, providing a real-time, non-invasive assessment of barrier integrity. A decrease in TEER indicates an increase in paracellular permeability.
Materials:
-
Endothelial cells (e.g., HUVECs, bEnd.3)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
TEER measurement system (e.g., EVOM2™) with "chopstick" electrodes
Protocol:
-
Seed endothelial cells onto the apical chamber of Transwell inserts and culture until a confluent monolayer is formed. Barrier formation can be monitored by daily TEER measurements.
-
Once a stable, high TEER is achieved, replace the medium in both the apical and basolateral chambers with fresh medium containing the desired concentration of this compound or vehicle control.
-
Measure TEER at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-treatment.
-
To obtain the net resistance of the cell monolayer, subtract the resistance of a blank Transwell insert (without cells) from the measured resistance.
-
Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell membrane.
In Vitro Vascular Permeability Assay (FITC-Dextran)
This assay measures the flux of fluorescently labeled dextran molecules across the endothelial monolayer, providing a quantitative measure of macromolecular permeability.
Materials:
-
Confluent endothelial cell monolayers on Transwell inserts
-
This compound or vehicle control
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa or 70 kDa)
-
Assay buffer (e.g., phenol (B47542) red-free medium)
-
Fluorescence plate reader
Protocol:
-
Culture endothelial cells to confluence on Transwell inserts as described for the TEER assay.
-
Treat the cells with this compound or vehicle control for the desired duration.
-
After treatment, gently wash the cells with assay buffer.
-
Add assay buffer containing FITC-dextran to the apical chamber.
-
Add fresh assay buffer to the basolateral chamber.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for FITC).
-
The amount of dextran that has passed through the monolayer is quantified by comparison to a standard curve of known FITC-dextran concentrations.
Immunofluorescence Staining for VE-Cadherin
This method allows for the visualization of the localization and organization of VE-cadherin at cell-cell junctions. Disruption of the continuous, linear staining pattern at the cell borders is indicative of compromised junctional integrity.
Materials:
-
Endothelial cells grown on coverslips or in chamber slides
-
This compound or vehicle control
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-VE-cadherin
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed endothelial cells on coverslips and culture to confluence.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-VE-cadherin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Conclusion and Future Directions
This compound, a specific S1P1 receptor antagonist, effectively disrupts endothelial barrier function by inhibiting the barrier-promoting S1P/S1P1 signaling pathway. This leads to an increase in vascular permeability, an effect that has been demonstrated in vivo. While detailed quantitative in vitro data for this compound is emerging, the experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other S1P1 modulators on endothelial barrier integrity.
Future research should focus on elucidating the precise molecular events downstream of S1P1 antagonism that lead to the destabilization of cell junctions. Investigating the effects of this compound on the localization and function of other junctional proteins, beyond VE-cadherin, will provide a more complete understanding of its mechanism of action. Furthermore, the development of more complex in vitro models, such as 3D microfluidic systems, will enable the study of these processes in a more physiologically relevant context. A deeper understanding of how S1P1 antagonists modulate endothelial barrier function is critical for the development of novel therapeutics for a wide range of diseases characterized by vascular dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for immunofluorescent staining, high-resolution imaging, and spatial projection of Schlemm’s canal in mouse whole-mount corneal limbus tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Fluorescence Assay for Evaluating the Permeability of a Cardiac Microvascular Endothelial Barrier in a Rat Model of Ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VE-Cadherin Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Using En Face Immunofluorescence Staining to Observe Vascular Endothelial Cells Directly [jove.com]
Foundational Research on S1P1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonists. It covers the core mechanism of action, key experimental data from preclinical studies, and detailed protocols for essential assays in the field. This document is intended to serve as a comprehensive resource for professionals involved in the research and development of S1P1-targeted therapeutics.
Introduction to S1P1 and its Role in Immunity
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in regulating various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[2]
The S1P1 receptor is highly expressed on lymphocytes and is essential for their egress from secondary lymphoid organs, such as lymph nodes and the spleen, into the bloodstream and lymphatic circulation.[3][4] This process is driven by an S1P concentration gradient, with low levels in the lymphoid tissues and high levels in the blood and lymph.[5] By following this gradient, lymphocytes are able to recirculate throughout the body, a process critical for immune surveillance.
In autoimmune diseases like multiple sclerosis (MS), autoreactive lymphocytes migrate to the central nervous system (CNS) and cause inflammation and tissue damage.[1] By preventing the egress of these lymphocytes from lymphoid organs, their access to the CNS can be restricted, thereby mitigating the autoimmune attack. This is the primary mechanism of action for S1P1-targeted therapies.
Mechanism of Action: Functional vs. True Antagonism
S1P1 modulators can be broadly categorized into two classes based on their mechanism of action: functional antagonists and true antagonists.
Functional Antagonists: These are typically agonists that, upon binding to the S1P1 receptor, induce its prolonged internalization and degradation.[6][7] This leads to a state of "functional antagonism" where the lymphocytes are no longer responsive to the endogenous S1P gradient, effectively trapping them within the lymphoid organs.[8][9] The first-in-class S1P modulator, Fingolimod (FTY720), is a prodrug that is phosphorylated in vivo to its active form, FTY720-P, which acts as a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors.[10][11] Its therapeutic effect in MS is primarily attributed to the functional antagonism of S1P1.[10][11]
True Antagonists: These molecules are competitive inhibitors that directly block the binding of the endogenous ligand S1P to the S1P1 receptor without inducing significant receptor activation or internalization.[12] By occupying the receptor's binding site, they prevent S1P-mediated signaling and subsequent lymphocyte egress.[12] The development of selective S1P1 antagonists has been a key focus of research to potentially offer a more targeted therapeutic approach with an improved safety profile compared to non-selective functional antagonists.
Quantitative Data for S1P1 Antagonists
The following tables summarize key in vitro and in vivo pharmacological data for a selection of S1P1 antagonists.
Table 1: In Vitro Binding Affinities and Functional Potencies of S1P1 Antagonists
| Compound | Target | Assay Type | Species | Ki (nM) | EC50 (nM) | IC50 (nM) | Reference |
| VPC03090-P | hS1P1 | GTPγS Binding (Antagonist) | Human | 24 | - | - | [13] |
| mS1P1 | GTPγS Binding (Antagonist) | Mouse | 14 | - | - | [13] | |
| hS1P3 | GTPγS Binding (Antagonist) | Human | 51 | - | - | [13] | |
| hS1P4 | GTPγS Binding (Agonist) | Human | - | 17.7 | - | [13] | |
| hS1P5 | GTPγS Binding (Agonist) | Human | - | 2.4 | - | [13] | |
| NIBR-0213 | S1P1 | Not Specified | Not Specified | - | - | Potent | [11] |
| W146 | S1P1 | Not Specified | Not Specified | - | 398 | - | [14] |
| TASP0251078 | S1P1 | GTPγS Binding, cAMP formation | Not Specified | - | - | Potent | [12] |
| AD2900 | S1P1-5 | Cell-based Antagonist Assay | Human | - | - | ≤10,000 | [5] |
| Etrasimod (APD334) | S1P1 | Not Specified | CHO Cells | - | 1.88 | - | [14] |
Note: Ki represents the inhibition constant, EC50 the half-maximal effective concentration for agonists, and IC50 the half-maximal inhibitory concentration for antagonists. Assay conditions and cell types can vary between studies, affecting absolute values.
Table 2: In Vivo Efficacy of S1P1 Antagonists in Preclinical Models
| Compound | Model | Species | Dosing Regimen | Key Findings | Reference |
| NIBR-0213 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral | Comparable efficacy to Fingolimod in reducing disease severity. | [11] |
| Ex26 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 30 mg/kg, i.p. once daily | Significantly reduced the severity of EAE. | [15] |
| W146 | Lymphopenia Induction | Mouse | Not Specified | Induced significant but transient blood lymphopenia. | [8] |
| TASP0251078 | Contact Hypersensitivity | Mouse | In vivo administration | Effectively suppressed ear swelling, leukocyte infiltration, and hyperplasia. | [12] |
| VPC03090 | 4T1 Mouse Mammary Cancer Model | Mouse | 6.2 mg/kg/day, i.p. | Inhibited the growth of primary tumors. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are outlines for standard assays used in the characterization of S1P1 antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the S1P1 receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A typical buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.[1]
-
Radioligand: A radiolabeled S1P analog, such as [³²P]S1P or [³³P]S1P, is used as the tracer.[1][13]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, from which the Ki value can be calculated using the Cheng-Prusoff equation.[13]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor and is used to distinguish between agonists, antagonists, and inverse agonists.
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the S1P1 receptor.
-
Assay Buffer: A typical buffer contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.1% BSA, pH 7.5.[13]
-
GTPγS: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.
-
Assay Procedure:
-
Agonist Mode: Membranes are incubated with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP. Agonists will stimulate the binding of [³⁵S]GTPγS.
-
Antagonist Mode: Membranes are pre-incubated with a fixed concentration of the antagonist, followed by the addition of increasing concentrations of a known S1P1 agonist (e.g., S1P) and [³⁵S]GTPγS. Antagonists will cause a rightward shift in the agonist's dose-response curve.[13]
-
-
Incubation: The reaction is typically incubated at 30°C for 30-60 minutes.[13]
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is determined by filtration and scintillation counting.
-
Data Analysis: Data are analyzed to determine EC50 values for agonists and pA₂ or Ki values for antagonists.[16]
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, which is a key step in receptor desensitization and internalization.
Protocol Outline:
-
Cell Line: A stable cell line co-expressing the S1P1 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component is used.[4]
-
Assay Procedure:
-
Agonist Mode: Cells are incubated with increasing concentrations of the test compound. Agonist binding will induce the recruitment of β-arrestin to the receptor, leading to the reconstitution of the reporter enzyme and generation of a measurable signal (e.g., chemiluminescence).
-
Antagonist Mode: Cells are pre-incubated with the antagonist followed by stimulation with a known S1P1 agonist at its EC₈₀ concentration. Antagonists will inhibit the agonist-induced signal.[4]
-
-
Signal Detection: The signal from the reporter system is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine EC50 values for agonists and IC50 values for antagonists.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for human multiple sclerosis and is essential for evaluating the in vivo efficacy of S1P1 antagonists.[6]
Protocol Outline:
-
Induction of EAE: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[6]
-
Treatment: Once clinical signs of the disease appear (e.g., tail limpness, limb paralysis), animals are treated with the S1P1 antagonist or vehicle control, typically via oral gavage or intraperitoneal injection, on a daily basis.[15]
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Histological and Immunological Analysis: At the end of the study, spinal cords and brains can be collected for histological analysis of inflammation and demyelination. Lymphocyte populations in the blood and lymphoid organs can also be analyzed by flow cytometry.
-
Data Analysis: Clinical scores and other parameters are compared between the treatment and control groups to assess the efficacy of the antagonist.
Visualizations
The following diagrams illustrate key concepts in S1P1 antagonist research.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Experimental Workflow for S1P1 Antagonist Development.
Caption: Logical Relationship of S1P1 Antagonist Mechanisms.
Conclusion
The foundational research on S1P1 antagonists has established a clear rationale for their therapeutic potential in autoimmune diseases. By disrupting the S1P1-mediated egress of lymphocytes from lymphoid organs, these compounds can effectively reduce the number of circulating autoreactive immune cells. The distinction between functional and true antagonists provides different avenues for therapeutic intervention, with ongoing research focused on developing more selective compounds with improved safety and efficacy profiles. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers working to advance this promising class of therapeutics.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies and biological evaluation of selective sphingosine kinase inhibitors [vtechworks.lib.vt.edu]
- 9. Characterization of a sphingosine 1-phosphate receptor antagonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
Methodological & Application
NIBR0213: In Vitro Application Notes and Protocols for S1P1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for the in vitro characterization of NIBR0213, a potent and selective competitive antagonist of the Sphingosine (B13886) 1-phosphate receptor-1 (S1P1). The following sections detail the mechanism of action, present quantitative data from key experiments, and provide step-by-step protocols for cell-based assays to study this compound's effects.
This compound is a valuable tool for investigating the role of S1P1 signaling in various physiological and pathological processes, including lymphocyte trafficking, autoimmune diseases, and vascular function.[1][2] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, sphingosine 1-phosphate (S1P), to the S1P1 receptor, thereby inhibiting downstream signaling pathways.
Mechanism of Action: S1P1 Antagonism
This compound acts as a competitive antagonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). In contrast to S1P1 agonists like FTY720 (fingolimod), which cause receptor internalization and degradation, this compound blocks receptor activation without inducing its downregulation.[1] This antagonistic action prevents the initiation of downstream signaling cascades typically mediated by Gi/o proteins upon S1P binding.[3] A key downstream pathway affected is the p42/p44 MAPK (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
Below is a diagram illustrating the signaling pathway of S1P1 and the inhibitory action of this compound.
Caption: S1P1 signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in various in vitro assays. This data highlights its potency and selectivity for the S1P1 receptor.
| Assay Type | Cell Line | Parameter | Value | Reference |
| S1P1 Antagonism | CHO-S1P1 | Pre-treatment Concentration | 1 µM | [3] |
| Effect on MAPK Activation | CHO-S1P1 | Abolition of S1P-stimulated p42/p44-MAPK activation | Complete | [3] |
Note: Further quantitative data such as IC50 and Ki values from receptor binding and functional assays would require access to more specific study reports.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize this compound are provided below.
Protocol 1: Inhibition of S1P-induced MAPK Activation
This protocol is designed to confirm the antagonistic activity of this compound on S1P1 receptor-mediated signaling. The readout is the phosphorylation of p42/p44 MAPK (ERK), a downstream effector of S1P1 activation.
Materials:
-
CHO cells stably expressing human S1P1 (CHO-S1P1)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free medium
-
This compound
-
Sphingosine 1-phosphate (S1P)
-
Pertussis Toxin (PTX, as a control for Gi/o signaling)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-phospho-p42/p44 MAPK, anti-total-p42/p44 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Workflow Diagram:
Caption: Workflow for the MAPK activation inhibition assay.
Procedure:
-
Cell Culture: Culture CHO-S1P1 cells in appropriate media until they reach confluence.
-
Starvation: Replace the growth medium with serum-free medium and incubate for 18-20 hours. This step is crucial to reduce basal levels of MAPK activation.
-
Pre-treatment:
-
For this compound treatment, add this compound to the starved cells at a final concentration of 1 µM and incubate for 15 minutes.
-
For the pertussis toxin control, add PTX (100 ng/mL) during the last 18 hours of starvation.
-
-
Stimulation: Add S1P (or other S1P1 agonists) at the desired concentration (e.g., 3 µM) to the pre-treated cells and incubate for 10 minutes. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p42/p44-MAPK and total-p42/p44-MAPK.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-MAPK and normalize to the total-MAPK levels. Compare the levels of MAPK activation in the presence and absence of this compound to determine its inhibitory effect.
Protocol 2: S1P1 Receptor Internalization Assay
This assay can be used to differentiate the mechanism of this compound from functional antagonists like FTY720, which induce receptor internalization.
Materials:
-
CHO-S1P1 cells
-
24-well plates
-
Serum-free medium
-
This compound, S1P, and FTY720 (as a positive control for internalization)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 6% w/v non-fat dry milk in PBS)
-
Primary antibody against an extracellular epitope of S1P1
-
HRP-conjugated secondary antibody
-
Substrate for ELISA (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding: Seed CHO-S1P1 cells in 24-well plates and grow to confluence.
-
Starvation: Starve the cells in serum-free medium for 20 hours.
-
Treatment: Treat the cells with this compound, S1P, or FTY720 at desired concentrations (e.g., 3 µM) in serum-free medium for 3 hours.
-
Fixation: Wash the cells three times with ice-cold PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Blocking: Wash the cells and block with blocking buffer for 1 hour.
-
Antibody Incubation:
-
Incubate with the primary antibody against the extracellular domain of S1P1 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the cells and add the ELISA substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: A decrease in signal compared to the untreated control indicates receptor internalization. This compound is not expected to cause a significant decrease in the S1P1 signal on the cell surface.
These protocols provide a framework for the in vitro investigation of this compound. The specific concentrations and incubation times may need to be optimized depending on the cell line and experimental conditions.
References
Application Notes and Protocols for NIBR0213 in a Murine EAE Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It is a valuable tool for investigating the pathogenesis of autoimmune neuroinflammation and for the preclinical evaluation of potential therapeutics. NIBR0213 is a potent and selective antagonist of the Sphingosine 1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking.[1][2] By antagonizing S1P1, this compound induces a long-lasting reduction in peripheral blood lymphocyte counts, thereby preventing the infiltration of pathogenic immune cells into the central nervous system (CNS).[1][2] This mechanism has demonstrated therapeutic efficacy in the EAE model, making this compound a valuable research tool for studying the role of S1P1 signaling in neuroinflammation and for the development of novel immunomodulatory therapies.[1][3]
These application notes provide detailed protocols for the use of this compound in a standard EAE mouse model, including EAE induction, preparation and administration of this compound, and methods for assessing disease progression and treatment efficacy.
Mechanism of Action: S1P1 Antagonism
This compound exerts its therapeutic effect by competitively antagonizing the S1P1 receptor.[1] S1P1 is essential for the egress of lymphocytes from secondary lymphoid organs. By blocking the S1P1 receptor, this compound effectively traps lymphocytes in these organs, leading to a profound and sustained lymphopenia in the peripheral circulation.[1] This reduction in circulating lymphocytes, particularly pathogenic T cells, limits their ability to infiltrate the central nervous system and initiate the inflammatory cascade that leads to demyelination and axonal damage characteristic of EAE.[1][2]
Experimental Protocols
I. Induction of EAE in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of EAE in C57BL/6 mice using myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles (27G)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis in CFA.
-
Draw equal volumes of the MOG35-55 solution and the CFA suspension into two separate syringes connected by a luer lock.
-
Emulsify by repeatedly passing the mixture between the two syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the upper back/flank.
-
-
Pertussis Toxin Administration (Days 0 and 2):
-
Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.
-
On day 0, within 2 hours of immunization, inject 100 µL of the PTX solution (200 ng/mouse) intraperitoneally (i.p.).
-
On day 2, administer a second i.p. injection of 100 µL of the PTX solution.
-
II. Preparation and Administration of this compound
This compound is orally bioavailable and can be administered by oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a fresh suspension of this compound in the chosen vehicle on each day of administration.
-
For a target dose of 30 mg/kg, for a 20 g mouse, you would need 0.6 mg of this compound. If administering a volume of 100 µL, the concentration of the suspension should be 6 mg/mL.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Oral Administration:
-
Administer the this compound suspension or vehicle control orally using a gavage needle.
-
The timing of administration can be prophylactic (starting from the day of immunization) or therapeutic (starting at the onset or peak of clinical signs). For therapeutic studies, treatment is often initiated when mice reach a clinical score of 2.0.[3]
-
III. Assessment of EAE
A. Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Record the body weight of each mouse daily.
-
Use a standardized scoring system to evaluate disease severity.
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Limp tail tip |
| 1.0 | Limp tail |
| 1.5 | Limp tail and hind limb weakness (wobbly gait) |
| 2.0 | Limp tail and clear paralysis of one hind limb |
| 2.5 | Limp tail and clear paralysis of one hind limb and weakness in the other |
| 3.0 | Complete paralysis of both hind limbs |
| 3.5 | Complete hind limb paralysis and weakness in one forelimb |
| 4.0 | Complete hind and forelimb paralysis |
| 5.0 | Moribund state or death |
Note: In-between scores can be used for intermediate signs.
B. Histological Analysis:
At the end of the experiment, the brain and spinal cord can be collected for histological analysis to assess inflammation and demyelination.
Procedure:
-
Tissue Collection and Preparation:
-
Perfuse the mice with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight.
-
Process the tissues for paraffin (B1166041) embedding.
-
Cut 5-10 µm thick sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To visualize inflammatory infiltrates.
-
Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.
-
-
Histological Scoring:
| Score | H&E (Inflammation) | LFB (Demyelination) |
| 0 | No inflammatory cells | Normal myelin |
| 1 | A few scattered inflammatory cells | Rare foci of perivascular demyelination |
| 2 | Perivascular cuffs of inflammatory cells | Several foci of perivascular demyelination |
| 3 | Extensive perivascular cuffs and parenchymal | Confluent areas of perivascular demyelination |
| 4 | Extensive parenchymal inflammation | Extensive and widespread demyelination |
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative data from an EAE study using this compound. The data is based on published findings where this compound was administered therapeutically.[3]
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Clinical Score at Peak of Disease | Mean Clinical Score at Study Endpoint | % Reduction in Clinical Score |
| Vehicle Control | ~3.0 | ~2.8 | N/A |
| This compound (30 mg/kg) | ~3.0 | ~1.1 | ~62% |
| Fingolimod (3 mg/kg) | ~3.0 | ~1.2 | ~61% |
Table 2: Effect of this compound on Body Weight Changes in EAE Mice
| Treatment Group | Initial Body Weight Loss | Body Weight Gain post-treatment |
| Vehicle Control | Marked | Slow |
| This compound (30 mg/kg) | Reduced | Faster and Stronger |
| Fingolimod (3 mg/kg) | Reduced | Faster and Stronger |
Table 3: Histological Analysis of Spinal Cords from EAE Mice
| Treatment Group | Mean Inflammation Score (H&E) | Mean Demyelination Score (LFB) |
| Vehicle Control | High | High |
| This compound (30 mg/kg) | Significantly Reduced | Significantly Reduced |
| Fingolimod (3 mg/kg) | Significantly Reduced | Significantly Reduced |
Conclusion
This compound is a valuable tool for studying the role of S1P1 in the pathogenesis of EAE and for the preclinical assessment of S1P1-targeted therapies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in an EAE mouse model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of neuroinflammatory diseases and the development of novel treatments.
References
Application Notes and Protocols for NIBR0213 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of NIBR0213, a selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, in rat models. The information is compiled from preclinical studies to guide researchers in designing and executing experiments involving this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the dosage and pharmacodynamic effects of this compound when administered orally to rats.
Table 1: this compound Oral Dosage in Rats
| Rat Strain | Dosage (mg/kg) | Frequency | Study Context | Reference |
| Lewis | 30 | Single Dose | Pharmacodynamics | [1](--INVALID-LINK--) |
| Lewis | 100 | Single Dose | Pharmacodynamics | [1](--INVALID-LINK--) |
| Wistar | 1, 3, 10, 30 | Single Dose | Dose-Response | [1](--INVALID-LINK--) |
| Lewis | Not Specified | Not Specified | Experimental Autoimmune Encephalomyelitis (EAE) | [1](--INVALID-LINK--) |
Table 2: Pharmacodynamic Effects of Oral this compound in Wistar Rats
| Dosage (mg/kg) | Maximal Reduction in Peripheral Blood Lymphocytes (PBL) | Time to Maximal Effect (hours) | Duration of Maximal Effect (hours) |
| 3 | 75-85% | 4 | 7 |
| 10 | 75-85% | 4 | 14 |
| 30 | 75-85% | 4 | 24 |
Mechanism of Action: S1P1 Receptor Antagonism
This compound is a potent and selective antagonist of the S1P1 receptor.[1] S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[1][2] By antagonizing the S1P1 receptor on lymphocytes, this compound prevents their egress, leading to a dose-dependent reduction in peripheral blood lymphocyte counts.[1] This mechanism is central to its therapeutic potential in autoimmune diseases like multiple sclerosis, for which Experimental Autoimmune Encephalomyelitis (EAE) in rats is a common preclinical model.[1]
References
Application Notes and Protocols for Preparing NIBR0213 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of NIBR0213, a potent and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1).[1][2] These guidelines are intended to ensure the stability, and effective use of this compound in cell culture applications. The protocols outlined below are critical for obtaining reproducible results in studies investigating S1P1 signaling pathways.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a competitive antagonist of S1P1.[3][4] The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, and its modulation is a therapeutic target for autoimmune diseases such as multiple sclerosis.[2][3] this compound has demonstrated efficacy in animal models of autoimmune diseases by inducing a reduction in peripheral blood lymphocyte counts.[2] Understanding the correct preparation and handling of this compound is paramount for accurate in vitro studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₉ClN₂O₃ |
| Molecular Weight | 465.0 g/mol [1][4] |
| Appearance | Crystalline solid[1] |
| Purity | ≥98%[1][4] |
| Storage (Solid) | -20°C[1][5] |
| Stability (Solid) | ≥ 4 years at -20°C[1] |
Solubility of this compound
This compound exhibits solubility in various organic solvents and is sparingly soluble in aqueous buffers.[1] The solubility data is crucial for the preparation of high-concentration stock solutions.
| Solvent | Solubility |
| DMSO | ~25 mg/mL[1] (~55 mg/mL with sonication)[5] |
| Ethanol | ~25 mg/mL[1][4] |
| Dimethylformamide (DMF) | ~25 mg/mL[4] |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 mg/mL[1][4] |
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.65 mg of this compound per 1 mL of DMSO.
-
Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For example, add 1 mL of DMSO to 4.65 mg of this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[5]
-
Sterilization: To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile vial. This step is critical for preventing microbial contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]
Storage and Stability of Stock Solutions:
-
-80°C: Stable for up to 1 year.[5]
-
-20°C: Stable for up to one month.[6]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing sterile this compound stock solutions.
This compound Mechanism of Action: S1P1 Signaling Pathway
This compound acts as a competitive antagonist at the S1P1 receptor, thereby inhibiting the downstream signaling cascade initiated by its natural ligand, sphingosine-1-phosphate (S1P). This antagonism prevents the S1P-mediated lymphocyte egress from lymphoid organs.
Caption: this compound competitively antagonizes the S1P1 receptor.
Application in Cell Culture
To use this compound in cell culture, the frozen stock solution should be thawed and diluted to the desired final concentration in the cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically ≤ 0.1%).
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Thaw the 10 mM stock solution at room temperature.
-
Dilute the stock solution 1:1000 in the cell culture medium. For example, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Gently mix the medium before adding it to the cells.
Safety Precautions
This compound should be handled as a hazardous material.[1] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn. All handling should be performed in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. NIBR-0213 | S1P1 Antagonist | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
NIBR0213: In Vitro Assays for S1P1 Antagonism - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, making it a key therapeutic target for autoimmune diseases such as multiple sclerosis. Unlike S1P1 agonists, which function by inducing receptor internalization and degradation, this compound directly blocks the receptor, preventing its activation by the endogenous ligand, sphingosine-1-phosphate (S1P). This mechanism of action has been shown to be effective in preclinical models of autoimmune disease.[3] This document provides detailed protocols for key in vitro assays used to characterize the antagonism of this compound at the S1P1 receptor, along with a summary of its reported in vitro activity.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various assays.
| Assay Type | Target | Species | IC50 | Reference |
| GTPγS Binding Assay | S1P1 | Human | 2.0 nM | [2] |
| GTPγS Binding Assay | S1P1 | Rat | 2.3 nM | [2] |
| GTPγS Binding Assay | S1P1 | Mouse | 8.5 nM | [2] |
| Calcium Mobilization Assay | S1P1 | Human | 2.5 nM | [2] |
| Calcium Mobilization Assay | S1P2 | Human | >10 µM | [2] |
| Calcium Mobilization Assay | S1P3 | Human | >10 µM | [2] |
| Calcium Mobilization Assay | S1P4 | Human | >10 µM | [2] |
Key In Vitro Assays & Protocols
GTPγS Binding Assay
This assay measures the functional consequence of S1P1 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation. Antagonists are identified by their ability to inhibit the agonist-induced [³⁵S]GTPγS binding.
Experimental Workflow
Protocol
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Reaction Mixture: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, with 0.1% BSA):
-
Cell membranes (5-10 µg protein per well)
-
GDP (e.g., 10 µM final concentration)
-
Saponin (e.g., 5 µg/ml, to permeabilize membranes)
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C.
-
Stimulation: Add a fixed concentration of an S1P1 agonist (e.g., S1P at its EC₈₀ concentration) and [³⁵S]GTPγS (e.g., 0.3 nM) to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) by fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. Since S1P1 primarily couples to Gi, this assay is typically performed in cells co-expressing a promiscuous G protein, such as Gα16, which links Gi-coupled receptors to the phospholipase C pathway and subsequent calcium release. Antagonism is measured as the inhibition of the agonist-induced calcium flux.
Signaling Pathway
Protocol
-
Cell Culture: Plate cells stably co-expressing human S1P1 and a promiscuous G protein (e.g., HEK293-S1P1-Gα16) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: After incubation, add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Agonist Stimulation: Add a fixed concentration of an S1P1 agonist (e.g., S1P at its EC₈₀ concentration) to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the agonist-only control. Calculate the IC₅₀ value from the dose-response curve.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface. Antagonists are assessed by their ability to block this process. This assay often utilizes S1P1 receptors tagged with a fluorescent protein (e.g., GFP or mCherry) for visualization by high-content imaging or flow cytometry.
Experimental Workflow
Protocol
-
Cell Plating: Seed cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., U2OS-S1P1-EGFP) onto 96- or 384-well imaging plates.[4]
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.[4]
-
Agonist Stimulation: Add an S1P agonist (e.g., S1P) at a concentration that induces robust internalization (e.g., EC₈₀) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde.[5] Optionally, stain the nuclei with a fluorescent dye like Hoechst to aid in cell segmentation during image analysis.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the amount of fluorescent S1P1 receptor at the plasma membrane versus in intracellular vesicles.
-
Data Analysis: Determine the IC₅₀ of this compound for the inhibition of agonist-induced receptor internalization.
Conclusion
The in vitro assays described provide a robust framework for characterizing the antagonism of this compound at the S1P1 receptor. The GTPγS binding assay offers a direct measure of the functional coupling of the receptor to its G protein, while the calcium mobilization and receptor internalization assays provide insights into downstream signaling events. The potent and selective profile of this compound in these assays underscores its utility as a valuable tool for studying S1P1 biology and as a promising therapeutic candidate.
References
- 1. NIBR-0213 | S1P1 Antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GTPγS Binding Assay for the Characterization of NIBR0213
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding assays are a cornerstone in the functional characterization of G-protein coupled receptors (GPCRs). These assays measure the initial step of GPCR signaling: the agonist-induced exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.[1] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated G-protein is trapped in its active state, allowing for quantification of receptor activation.[1][2] This technique is invaluable for determining the potency and efficacy of agonists and the affinity of antagonists.[1][2]
This document provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the activity of NIBR0213, a known potent and selective competitive antagonist of the Sphingosine 1-phosphate receptor 1 (S1P₁).[3][4] S1P₁ is a critical regulator of lymphocyte trafficking, making its antagonists promising therapeutic agents for autoimmune diseases such as multiple sclerosis.[3][4] The provided protocols will detail both a traditional filtration-based method and a scintillation proximity assay (SPA) format.
Signaling Pathway and Assay Principle
Upon agonist binding, the S1P₁ receptor undergoes a conformational change, facilitating the release of GDP from the Gαi subunit and the subsequent binding of GTPγS. This compound, as a competitive antagonist, binds to the S1P₁ receptor and prevents the agonist-induced conformational change, thereby inhibiting the binding of GTPγS.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Calcium Mobilization Assay for S1P1 Receptor Activity
Introduction
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell trafficking, vascular development, and endothelial barrier function.[1][2] Modulation of S1P1 activity is a key therapeutic strategy for autoimmune diseases like multiple sclerosis.[3][4] S1P1 primarily couples to the Gαi/o family of G proteins, which typically inhibits adenylyl cyclase.[5][6] However, to facilitate a robust high-throughput screening (HTS) assay, the S1P1 receptor can be co-expressed with a promiscuous G protein, such as Gα16, or a chimeric G protein in a host cell line (e.g., CHO or HEK293 cells).[7][8] This redirects the intracellular signal towards the Gαq pathway, leading to the activation of Phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[7][10]
This application note describes a homogeneous, fluorescence-based calcium mobilization assay for monitoring S1P1 receptor activation. The assay utilizes a calcium-sensitive dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.[7][11] This method provides a reliable and scalable platform for identifying and characterizing S1P1 receptor agonists and antagonists.
S1P1 Signaling Pathway for Calcium Mobilization
The following diagram illustrates the engineered signaling cascade used in this assay. Upon agonist binding, the S1P1 receptor activates the co-expressed promiscuous Gαq protein, initiating a chain of events that results in a measurable increase in intracellular calcium.
Assay Principle
The assay employs a cell-permeable fluorescent dye, Fluo-4 acetoxymethyl ester (Fluo-4 AM).[11] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-4 dye in the cytoplasm.[11] In the absence of calcium, Fluo-4 is largely non-fluorescent. Upon receptor activation and the subsequent release of Ca2+ from the ER, the dye binds to free calcium ions, resulting in a dramatic increase in fluorescence intensity, which can be measured using a fluorescence plate reader at an excitation/emission wavelength of ~490/525 nm.[12][13]
Experimental Workflow
The overall workflow is designed for simplicity and high-throughput applications, often employing a "no-wash" protocol to minimize steps and variability.[14]
Data Presentation
The potency of S1P1 receptor modulators is determined by generating concentration-response curves and calculating the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
| Compound | Mode of Action | Reported EC50 / IC50 (CHO Cells) |
| Sphingosine-1-Phosphate (S1P) | Endogenous Agonist | EC50: ~25 nM[5] |
| SEW2871 | Selective Agonist | EC50: 13.8 nM[15] |
| Fingolimod-P (FTY720-P) | Potent Agonist | EC50: 0.3–0.6 nM[3] |
| Siponimod (BAF312) | Selective Agonist (S1P1/S1P5) | EC50: 0.39 nM[15] |
| W146 | Selective Antagonist | IC50: ~398 nM[4][15] |
| Etrasimod (APD334) | Selective Antagonist | EC50: 1.88 nM*[15] |
| Note: Some potent antagonists may show agonist activity at high concentrations or in certain assay formats; EC50 is reported here as per the source. |
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line : CHO-K1 or HEK293T cells stably expressing human S1P1 receptor and a promiscuous G-protein (e.g., Gα16).
-
Culture Medium : DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 0.5 mg/ml G418).[5]
-
Assay Plates : Black-walled, clear-bottom 96-well or 384-well microplates.[11]
-
Calcium Assay Kit : Fluo-4 No Wash Calcium Assay Kit (or equivalent components).[11]
-
Fluo-4 AM
-
Anhydrous DMSO
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[11]
-
Probenecid (B1678239) or a signal-enhancing reagent (often included in kits to inhibit dye extrusion).[14]
-
-
Compounds : S1P1 agonists and antagonists for testing and controls.
Reagent Preparation
-
Assay Buffer : Prepare 1X Assay Buffer by mixing HBSS with 20 mM HEPES, pH 7.4. If using a kit, follow the manufacturer's instructions, which may include adding a reagent like F127 Plus.[11][12]
-
Fluo-4 AM Stock Solution : Dissolve Fluo-4 AM in anhydrous DMSO to create a concentrated stock solution (e.g., 1-2 mM). Store protected from light at -20°C.[11]
-
Dye-Loading Solution : Immediately before use, dilute the Fluo-4 AM stock solution into the 1X Assay Buffer to the final working concentration (typically 2-4 µM). If required, add probenecid at this stage to a final concentration of ~2.5 mM.[14] Mix well. This solution is typically stable for about 2 hours at room temperature.[11][12]
-
Compound Plates : Prepare serial dilutions of test compounds (agonists and antagonists) in 1X Assay Buffer at a concentration that is 4X or 5X the final desired concentration.
Protocol for Agonist EC50 Determination
-
Cell Seeding : Plate the S1P1-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells/well in 100 µL of culture medium.[12][13] For 384-well plates, use 10,000 to 20,000 cells/well in 25 µL.[12][13]
-
Incubation : Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.[5]
-
Dye Loading : Gently remove the culture medium from the wells. Add 100 µL (for 96-well) or 25 µL (for 384-well) of the freshly prepared dye-loading solution to each well.[11]
-
Dye Incubation : Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11][12]
-
Fluorescence Measurement :
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation, FLIPR) equipped with fluidics transfer capabilities.
-
Set the instrument to measure fluorescence at Ex/Em = 490/525 nm.[11]
-
Record a stable baseline fluorescence for 15-20 seconds.
-
The instrument should then automatically add the 4X or 5X agonist solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 1-3 minutes to capture the peak response.[16]
-
Protocol for Antagonist IC50 Determination
-
Cell Seeding and Dye Loading : Follow steps 1-4 of the Agonist Protocol.
-
Antagonist Addition : Add the serially diluted antagonist compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.[5]
-
Fluorescence Measurement :
-
Place the cell plate into the fluorescence plate reader.
-
Record a stable baseline reading for 15-20 seconds.
-
Add a known S1P1 agonist (e.g., S1P) at a concentration that elicits ~80% of the maximal response (EC80).[17]
-
Continue recording the fluorescence signal for 1-3 minutes. The antagonist will inhibit or reduce the calcium signal triggered by the agonist.
-
Data Analysis
-
Response Calculation : The change in intracellular calcium is typically expressed as the maximal fluorescence intensity minus the baseline fluorescence (Max-Min) or as a percentage increase over baseline.[16]
-
Concentration-Response Curves : Plot the fluorescence response against the logarithm of the compound concentration.
-
EC50/IC50 Calculation : Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.[16][18] GraphPad Prism or similar software is commonly used for this analysis.[16]
References
- 1. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Sphingosine-1-phosphate receptor 1 reporter mice reveal receptor activation sites in vivo [jci.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Effect of Sphingosine-1-Phosphate on Intracellular Free Ca2+ in Cat Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
- 13. abcam.com [abcam.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. selleckchem.com [selleckchem.com]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating NIBR0213 Activity in CHO-S1P1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, making it a key target for immunomodulatory therapeutics. NIBR0213 is a potent and selective competitive antagonist of S1P1.[1][2] This document provides detailed application notes and protocols for testing the activity of this compound using Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1). The provided methodologies cover cell culture, and two primary functional assays: a cAMP inhibition assay and a calcium flux assay.
S1P1 primarily couples to the Gi/o family of G proteins.[3] Activation of S1P1 by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, S1P1 activation can lead to the mobilization of intracellular calcium.[4] These signaling events form the basis of the functional assays described herein to characterize the antagonist activity of this compound.
S1P1 Signaling Pathway
The binding of an agonist, such as Sphingosine-1-Phosphate (S1P), to the S1P1 receptor triggers a conformational change, leading to the activation of the associated heterotrimeric Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit, in its GTP-bound state, inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. The Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of calcium from intracellular stores. This compound, as a competitive antagonist, binds to the S1P1 receptor and prevents agonist-induced activation and subsequent downstream signaling.
Data Presentation
The following tables summarize the expected quantitative data for S1P1 agonists and the antagonist this compound in CHO-S1P1 cells. These values are essential for designing and interpreting the experiments outlined in the protocols.
Table 1: S1P1 Agonist Activity in CHO-S1P1 Cells
| Agonist | Assay Type | Parameter | Reported Value (nM) |
| S1P | GTPγS Binding | EC₅₀ | 1.4 |
| S1P | Calcium Flux | EC₅₀ | 0.55[5] |
| S1P | Receptor Internalization | EC₅₀ | ~30[4] |
| SEW2871 | GTPγS Binding | EC₅₀ | 20.7[6] |
| SEW2871 | S1P1 Agonist Activity | EC₅₀ | 13.8[7] |
Table 2: this compound Antagonist Activity Profile
| Antagonist | Target | Activity | Reported Value (IC₅₀) |
| This compound | S1P1 | Competitive Antagonist | To be determined experimentally |
Experimental Protocols
CHO-S1P1 Cell Culture
This protocol describes the standard procedure for culturing and maintaining CHO-K1 cells stably expressing the human S1P1 receptor.
Materials:
-
CHO-S1P1 cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 2mM L-Glutamine, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 0.5 mg/ml G418).[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T75 or T175 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cells:
-
Rapidly thaw a cryovial of CHO-S1P1 cells in a 37°C water bath.
-
Transfer the cell suspension to a T75 flask containing 25 ml of pre-warmed Cell Culture Medium.
-
Incubate overnight. Change the medium the next day to remove residual DMSO.[7]
-
-
Cell Maintenance:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell confluence daily.
-
Passage cells when they reach 80-95% confluence, typically every 3-4 days at a split ratio of 1:8.[7]
-
-
Passaging Cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2 ml (for T75) or 4 ml (for T175) of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[7]
-
Neutralize the trypsin by adding at least three volumes of Cell Culture Medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed medium.
-
cAMP Inhibition Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in CHO-S1P1 cells. S1P1 is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, cAMP levels are first stimulated with forskolin (B1673556).
Materials:
-
CHO-S1P1 cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
S1P1 agonist (e.g., S1P or SEW2871)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or similar competitive immunoassay)
-
384-well white assay plates
Protocol:
-
Cell Plating:
-
Harvest CHO-S1P1 cells and resuspend in assay medium.
-
Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.[8]
-
-
Agonist EC₅₀ Determination (Preliminary Experiment):
-
Prepare serial dilutions of the S1P1 agonist (e.g., S1P).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 3 µM, requires optimization) and the agonist dilutions.[9]
-
Measure cAMP levels and calculate the agonist EC₅₀ value. The EC₈₀ concentration will be used for the antagonist assay.
-
-
This compound IC₅₀ Determination:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Prepare a stimulation solution containing the S1P1 agonist at its pre-determined EC₈₀ concentration and forskolin at its optimal concentration in assay buffer containing IBMX (e.g., 0.5 mM).
-
Add the stimulation solution to the wells.
-
Incubate for 30 minutes at room temperature.[4]
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data with 0% inhibition (agonist + forskolin) and 100% inhibition (forskolin only) controls.
-
Plot the normalized response against the logarithm of this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Calcium Flux Assay
This assay measures the ability of this compound to block the agonist-induced increase in intracellular calcium in CHO-S1P1 cells. This is a common readout for GPCRs that couple to Gq, or for Gi-coupled receptors that can also mobilize calcium, often through Gβγ subunit signaling.
Materials:
-
CHO-S1P1 cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
S1P1 agonist (e.g., S1P)
-
This compound
-
Black, clear-bottom 96- or 384-well assay plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed CHO-S1P1 cells at a density of 20,000-40,000 cells per well in a black, clear-bottom 96-well plate and incubate overnight.[2]
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.[10]
-
Wash the cells twice with assay buffer to remove excess dye, leaving a final volume of buffer in each well.
-
-
This compound IC₅₀ Determination:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a set period (e.g., 10-20 seconds).
-
Using the instrument's liquid handler, add the S1P1 agonist at its pre-determined EC₈₀ concentration.
-
Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the calcium mobilization.[2]
-
-
Data Analysis:
-
Calculate the response for each well (e.g., peak fluorescence intensity minus baseline).
-
Normalize the data using controls (agonist only for 0% inhibition, buffer only for 100% inhibition).
-
Plot the normalized response against the logarithm of this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the antagonist activity of this compound at the S1P1 receptor using stably transfected CHO cells. Both the cAMP inhibition and calcium flux assays are reliable methods for quantifying the potency of S1P1 antagonists. Careful optimization of assay parameters, such as cell density and agonist concentration, is crucial for obtaining accurate and reproducible results. The data generated from these assays will be invaluable for researchers in the fields of immunology, pharmacology, and drug development investigating the therapeutic potential of S1P1 modulation.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revvity.com [revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Flow Cytometry Analysis of Lymphopenia Induced by NIBR0213
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] This receptor plays a critical role in the egress of lymphocytes from secondary lymphoid organs.[3][4][5] By antagonizing the S1P1 receptor, this compound effectively sequesters lymphocytes within these organs, leading to a dose-dependent reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia.[2] This mechanism of action makes this compound a compound of interest for the treatment of autoimmune diseases, such as multiple sclerosis, by preventing the migration of pathogenic lymphocytes to sites of inflammation.[1][2]
Flow cytometry is an indispensable tool for quantifying the effects of this compound on peripheral lymphocyte populations. It allows for the precise enumeration and phenotyping of various lymphocyte subsets, providing detailed insights into the compound's pharmacodynamic effects. These application notes provide a comprehensive guide to analyzing this compound-induced lymphopenia using flow cytometry, including detailed protocols and data presentation formats.
Mechanism of Action: S1P1 Antagonism and Lymphocyte Sequestration
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues.[4] Lymphocytes express S1P1, and the binding of S1P to this receptor is the signal that guides them out of the lymphoid organs and into circulation.[3][4][5]
This compound, as a competitive antagonist, binds to S1P1 on lymphocytes but does not activate the downstream signaling required for egress.[2] This effectively blocks the S1P-mediated signal, trapping the lymphocytes within the secondary lymphoid organs and resulting in peripheral lymphopenia.[2]
Data Presentation: Quantifying this compound-Induced Lymphopenia
Clear and structured data presentation is crucial for interpreting the effects of this compound. The following tables provide a template for summarizing quantitative flow cytometry data.
Table 1: Effect of this compound on Major Lymphocyte Populations in Peripheral Blood
| Treatment Group | Dose (mg/kg) | Total Lymphocytes (cells/µL) | CD3+ T Cells (cells/µL) | CD19+ B Cells (cells/µL) | NK1.1+ Cells (cells/µL) |
| Vehicle | 0 | 5500 ± 450 | 3850 ± 315 | 1100 ± 90 | 550 ± 45 |
| This compound | 10 | 2200 ± 210 | 1540 ± 147 | 440 ± 42 | 220 ± 21 |
| This compound | 30 | 1100 ± 120 | 770 ± 84 | 220 ± 24 | 110 ± 12 |
| This compound | 60 | 825 ± 95 | 578 ± 67 | 165 ± 19 | 83 ± 10 |
Data are presented as mean ± SEM. These are illustrative values based on typical S1P modulator effects and do not represent actual experimental data for this compound.
Table 2: Percentage Change from Vehicle Control in Peripheral Blood Lymphocyte Subsets
| Treatment Group | Dose (mg/kg) | % Change in CD3+ T Cells | % Change in CD4+ T Cells | % Change in CD8+ T Cells | % Change in CD19+ B Cells |
| This compound | 10 | -60% | -65% | -55% | -60% |
| This compound | 30 | -80% | -85% | -75% | -80% |
| This compound | 60 | -85% | -90% | -80% | -85% |
Data are presented as the mean percentage change relative to the vehicle-treated control group. These are illustrative values.
Experimental Protocols
Experimental Workflow
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis and is relevant for testing the efficacy of immunomodulatory compounds like this compound.[1]
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
C57BL/6 mice (female, 8-12 weeks old)
Procedure:
-
Prepare the MOG/CFA emulsion by emulsifying MOG 35-55 peptide (200 µ g/mouse ) in CFA containing Mycobacterium tuberculosis (4 mg/mL).
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site.
-
On day 0 and day 2 post-immunization, administer pertussis toxin (200 ng/mouse) intraperitoneally.
-
Monitor mice daily for clinical signs of EAE and body weight. Clinical scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.
-
Initiate this compound treatment at the peak of disease or as per the study design.
Protocol 2: Flow Cytometry Analysis of Murine Peripheral Blood
Materials:
-
Peripheral blood collected in EDTA-coated tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
Fc Block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-NK1.1)
-
Flow cytometer
Procedure:
-
Blood Collection and RBC Lysis:
-
Collect 50-100 µL of peripheral blood from each mouse into EDTA-coated tubes.
-
Add 1 mL of RBC Lysis Buffer to each tube.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer.
-
Centrifuge again and resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking:
-
Add Fc Block to the cell suspension to prevent non-specific antibody binding.
-
Incubate for 10 minutes at 4°C.
-
-
Antibody Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies at pre-titrated optimal concentrations.
-
Add the antibody cocktail to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Resuspension:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
After the final wash, resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using flow cytometry analysis software. Gate on lymphocytes based on forward and side scatter, then identify specific populations based on marker expression (e.g., CD45+ for total leukocytes, then CD3+ for T cells, CD19+ for B cells, etc.).
-
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for the analysis of this compound-induced lymphopenia. By employing rigorous flow cytometry techniques, researchers can gain a detailed understanding of the pharmacodynamic effects of this S1P1 antagonist on lymphocyte trafficking. This information is critical for the preclinical and clinical development of this compound and other S1P receptor modulators for the treatment of autoimmune diseases.
References
- 1. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
NIBR0213: A Potent S1P1 Antagonist for In Vivo Studies of Lymphocyte Migration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of NIBR0213, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, in the study of lymphocyte migration in vivo. This compound effectively blocks the egress of lymphocytes from lymphoid organs, leading to a profound but reversible reduction in peripheral blood lymphocyte counts. This characteristic makes it a valuable tool for investigating the roles of lymphocyte trafficking in various physiological and pathological processes, including autoimmune diseases, transplant rejection, and anti-tumor immunity. This document details the mechanism of action of this compound, provides quantitative data on its activity, and offers detailed protocols for its application in established mouse models of lymphocyte migration.
Introduction
Lymphocyte migration is a tightly regulated process that is fundamental to immune surveillance and the generation of adaptive immune responses. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is critically dependent on the interaction of S1P1 on the lymphocyte surface with its ligand, sphingosine-1-phosphate (S1P), which is present at high concentrations in the blood and lymph. By binding to S1P1, this compound competitively inhibits S1P binding, thereby preventing the signaling cascade that promotes lymphocyte egress. This results in the sequestration of lymphocytes within the lymphoid organs and a corresponding decrease in their numbers in the peripheral circulation.[1][2][3]
This compound has demonstrated efficacy in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2][4] Its ability to modulate lymphocyte trafficking provides a powerful means to dissect the contribution of migrating lymphocytes to disease pathogenesis.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay | Reference |
| IC50 | Human S1P1 | 2.0 nM | GTPγ³⁵S | [5] |
| IC50 | Rat S1P1 | 2.3 nM | GTPγ³⁵S | [5] |
| IC50 | Mouse S1P1 | 8.5 nM | GTPγ³⁵S | [5] |
| Selectivity | >3,000-fold vs. human S1P5 | - | GTPγ³⁵S | [5] |
| Kd | Human S1P1 | 0.37 ± 0.031 nM | - | [5] |
Table 2: In Vivo Effects of this compound in Mice
| Model | Dosing | Effect | Time Point | Reference |
| Healthy Mice | 30 mg/kg and 60 mg/kg, oral | 75-85% reduction in peripheral blood lymphocyte (PBL) counts | 14-24 hours post-treatment | [5] |
| EAE | 30-60 mg/kg, oral, daily | Significant suppression of CNS inflammation and axonal degeneration | Therapeutic | [1] |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adoptive transfer of CD8 T cells [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Application of NIBR0213 in Adjuvant-Induced Arthritis Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvant-Induced Arthritis (AIA) in rodents is a widely utilized and well-characterized preclinical model for studying the pathophysiology of inflammatory arthritis, such as rheumatoid arthritis. This model is instrumental in the evaluation of novel therapeutic agents. NIBR0213 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and immune responses. By inhibiting S1P1, this compound prevents the egress of lymphocytes from lymphoid organs, thereby reducing the infiltration of immune cells into inflamed tissues, such as the synovium of arthritic joints. This document provides detailed protocols for the application of this compound in the rat AIA model, along with expected outcomes and the underlying signaling pathways.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating the efficacy of this compound in a rat Adjuvant-Induced Arthritis (AIA) model. While specific data for this compound is not publicly available in this exact format, the tables are structured based on typical results observed with effective anti-inflammatory compounds in this model and the reported efficacy of this compound.
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Day 0 (Baseline) | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 1.5 ± 0.1 | 2.0 ± 0.2 | 3.5 ± 0.3 | 4.8 ± 0.4 | 5.2 ± 0.5 |
| This compound (30 mg/kg BID) | 1.5 ± 0.1 | 1.6 ± 0.1 | 2.1 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.3 |
| Positive Control (e.g., Methotrexate) | 1.5 ± 0.1 | 1.7 ± 0.2 | 2.3 ± 0.2 | 2.7 ± 0.3 | 3.0 ± 0.4 |
*Values are represented as Mean Paw Volume (mL) ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Arthritis Score in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Day 0 (Baseline) | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 0 | 1.2 ± 0.3 | 4.5 ± 0.5 | 8.2 ± 0.7 | 10.5 ± 0.9 |
| This compound (30 mg/kg BID) | 0 | 0.5 ± 0.2 | 1.8 ± 0.4 | 3.1 ± 0.5 | 4.0 ± 0.6 |
| Positive Control (e.g., Methotrexate) | 0 | 0.8 ± 0.3 | 2.2 ± 0.5 | 3.8 ± 0.6 | 4.5 ± 0.7 |
*Values are represented as Mean Arthritis Score ± SEM. Arthritis is scored on a scale of 0-4 per paw, with a maximum score of 16 for all four paws. *p < 0.05 compared to Vehicle Control.
Table 3: Illustrative Effect of this compound on Pro-Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-17 (pg/mg tissue) |
| Vehicle Control | 150 ± 20 | 250 ± 30 | 80 ± 10 |
| This compound (30 mg/kg BID) | 75 ± 15 | 120 ± 25 | 35 ± 8 |
| Positive Control (e.g., Methotrexate) | 80 ± 18 | 135 ± 28 | 40 ± 9 |
*Values are represented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).
Materials:
-
Male Lewis or Wistar rats (180-200 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)
-
27-gauge needles and 1 mL syringes
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Methotrexate)
-
Calipers or plethysmometer for paw volume measurement
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Induction of Arthritis (Day 0):
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Anesthetize the rats using a suitable anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the CFA emulsion intradermally into the base of the tail.
-
-
Treatment:
-
Randomly divide the rats into treatment groups (Vehicle, this compound, Positive Control).
-
On day 9 post-adjuvant injection (or as per study design), begin oral administration of this compound (30 mg/kg, twice daily) or the vehicle.[1] The positive control group should receive its respective treatment.
-
Continue daily treatment until the end of the study (e.g., Day 28).
-
-
Assessment of Arthritis:
-
Arthritis Score: From day 9 onwards, visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4, where:
-
0 = No erythema or swelling
-
1 = Mild erythema and swelling of the digits
-
2 = Moderate erythema and swelling of the paw
-
3 = Severe erythema and swelling of the entire paw
-
4 = Gross deformity and/or ankylosis The maximum score per rat is 16.
-
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer on specified days (e.g., weekly). The change in paw volume from baseline is an indicator of inflammation.
-
-
Termination and Sample Collection:
-
At the end of the study, euthanize the animals.
-
Collect hind paws for histological analysis and cytokine measurement.
-
Blood samples can also be collected for analysis of systemic inflammatory markers.
-
Histological Analysis of Joints
Procedure:
-
Dissect the ankle joints and fix them in 10% neutral buffered formalin.
-
Decalcify the joints in a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) for evaluation of inflammation, pannus formation, and bone erosion.
-
Stain sections with Safranin O-fast green to assess cartilage damage.
-
Score the histological sections for the severity of inflammation, pannus formation, cartilage destruction, and bone erosion.
Measurement of Cytokine Levels in Paw Tissue
Procedure:
-
Excise the inflamed paw tissue and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration.
Mandatory Visualizations
Caption: this compound blocks S1P1 signaling, inhibiting lymphocyte egress.
Caption: CCL20/CCR6 axis mediates Th17 cell recruitment in arthritis.
Caption: Experimental workflow for AIA model and this compound evaluation.
References
Application Notes and Protocols for Oral Gavage Administration of NIBR0213 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[1][2] By antagonizing S1P1, this compound effectively sequesters lymphocytes, leading to a reduction in peripheral blood lymphocyte counts. This mechanism of action makes this compound a valuable tool for studying the roles of lymphocyte trafficking in various physiological and pathological processes, particularly in the context of autoimmune diseases.[1][3] Preclinical studies in mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have demonstrated the therapeutic efficacy of orally administered this compound.[1][3][4]
These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound in mice, intended to guide researchers in preclinical study design and execution.
Data Presentation
Table 1: Quantitative Data for this compound Administration in Mice
| Parameter | Value | Species/Model | Source |
| Mechanism of Action | Selective S1P1 Antagonist | Human, Rat, Mouse | [1][3] |
| Effective Oral Dose (EAE Model) | 30 - 60 mg/kg | Mouse (C57BL/6) | [3] |
| Reported Effect | Reduction in peripheral blood lymphocyte counts | Mouse, Rat | [1][4] |
| Therapeutic Application | Amelioration of EAE clinical scores | Mouse (C57BL/6) | [4] |
| Pharmacodynamic Effect Duration | Lymphopenia observed for up to 24 hours post-dose (30 mg/kg) | Rat | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice. As the specific vehicle used in the primary literature by Quancard et al. (2012) is not publicly available, a common vehicle for hydrophobic compounds, 0.5% methylcellulose (B11928114) with 0.2% Tween 80, is proposed. Researchers should validate the solubility and stability of this compound in this vehicle prior to in vivo studies.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v in sterile water)
-
Tween 80 (0.2% v/v)
-
Sterile, distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg), the number of mice, and the average weight of the mice, calculate the total mass of this compound needed. It is advisable to prepare a slight excess of the formulation.
-
Prepare the vehicle:
-
In a sterile beaker, add the required volume of sterile, distilled water.
-
While stirring with a magnetic stirrer, slowly add the methylcellulose powder to create a 0.5% (w/v) solution. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.
-
Add Tween 80 to a final concentration of 0.2% (v/v) and continue to stir until a homogenous suspension is formed.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
In a sterile conical tube, add a small volume of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or triturating to ensure a uniform suspension.
-
Continuously stir the final suspension using a magnetic stirrer during the dosing procedure to maintain homogeneity.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol details the procedure for administering the prepared this compound suspension to mice via oral gavage. This technique requires proper training and a steady hand to avoid injury to the animal.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The maximum recommended gavage volume for mice is 10 mL/kg.
-
-
Syringe Preparation:
-
Gently swirl the this compound suspension to ensure it is homogenous before drawing it into the syringe.
-
Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.
-
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the loose skin on its neck and back with the thumb and forefinger of your non-dominant hand. The mouse's body should be supported by your remaining fingers or the palm of your hand.
-
The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Advance the needle slowly and gently along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is advanced.
-
If any resistance is met, immediately stop and withdraw the needle. Do not force the needle, as this can cause esophageal or stomach perforation.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (the pre-measured length should reach the stomach), slowly depress the syringe plunger to deliver the this compound suspension.
-
-
Post-Administration:
-
Gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Mandatory Visualizations
Caption: Experimental workflow for the oral gavage administration of this compound in mice.
Caption: Simplified signaling pathway of S1P1 and the antagonistic action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The S1P receptor 1 antagonist Ponesimod reduces TLR4-induced neuroinflammation and increases Aβ clearance in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term NIBR0213 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term in vivo evaluation of NIBR0213, a potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist. The primary animal model detailed is the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a well-established model for human multiple sclerosis.[1] Protocols for pharmacokinetic analysis are also provided.
Overview of this compound
This compound is a selective antagonist of the S1P1 receptor.[1] Its mechanism of action involves the inhibition of lymphocyte egress from secondary lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts.[1][2] This immunomodulatory effect has shown therapeutic potential in preclinical models of autoimmune diseases, particularly EAE.[1][2] this compound is characterized by high oral bioavailability and slow clearance in animal models.[2]
Long-Term Efficacy Study in a Chronic EAE Mouse Model
This protocol describes the induction of chronic EAE in C57BL/6 mice and the subsequent long-term therapeutic treatment with this compound.
Experimental Design and Workflow
Caption: Workflow for a long-term this compound efficacy study in the EAE mouse model.
Materials and Reagents
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile PBS
-
Isoflurane for anesthesia
-
Materials for oral gavage (feeding needles)
-
Materials for blood collection (e.g., EDTA-coated tubes)
-
Materials for tissue collection and processing
Detailed Protocol
2.3.1. EAE Induction
-
Preparation of MOG/CFA Emulsion: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in sterile PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Immunization: Anesthetize mice with isoflurane. Administer a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flank.
-
Pertussis Toxin Administration: On Day 0, administer 200-300 ng of PTX intraperitoneally (i.p.) in a volume of 0.1 mL sterile PBS. On Day 2, administer a second dose of PTX.
2.3.2. This compound Formulation and Dosing
-
Preparation of Dosing Solution: Prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose. For a dose of 30 mg/kg in a 20 g mouse, the concentration would be 3 mg/mL for an administration volume of 0.2 mL. Sonicate the suspension to ensure uniformity. Prepare fresh daily.
-
Oral Administration: Administer this compound or vehicle daily via oral gavage. A typical therapeutic regimen starts at the peak of disease.
2.3.3. Monitoring and Scoring
-
Daily Monitoring: From Day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.
-
Clinical Scoring: Use a standard 0-5 scoring scale as detailed in the table below.
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Complete hind limb paralysis |
| 4 | Complete hind limb and partial forelimb paralysis |
| 5 | Moribund or dead |
2.3.4. Endpoint Analysis
-
Blood Collection: At the end of the study, collect blood via cardiac puncture into EDTA-coated tubes for lymphocyte counting.
-
Tissue Collection: Perfuse mice with PBS and then 4% paraformaldehyde. Collect the brain and spinal cord for histological analysis of inflammation and demyelination.
Data Presentation
Table 1: Example Data Summary for EAE Efficacy Study
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | % Weight Change at Nadir (± SEM) | Endpoint Lymphocyte Count (x10^6/mL ± SEM) |
| Vehicle | 3.2 ± 0.3 | 14.5 ± 0.8 | -18.5 ± 2.1 | 5.2 ± 0.6 |
| This compound (30 mg/kg) | 1.5 ± 0.2 | 17.2 ± 1.1 | -8.2 ± 1.5 | 1.8 ± 0.3 |
| This compound (60 mg/kg) | 1.1 ± 0.1 | 18.5 ± 1.3 | -5.5 ± 1.2 | 1.2 ± 0.2 |
| *p < 0.05 compared to vehicle |
Pharmacokinetic Study of Orally Administered this compound
This protocol outlines a pharmacokinetic study in mice to determine key parameters of this compound following a single oral dose.
Experimental Design and Workflow
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Materials and Reagents
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Materials for oral gavage
-
Materials for serial blood sampling (e.g., lancets, heparinized capillary tubes)
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Detailed Protocol
3.3.1. Dosing
-
Fast mice overnight before dosing.
-
Prepare the this compound dosing solution as described in section 2.3.2.
-
Administer a single oral dose of this compound.
3.3.2. Blood Sampling
-
Collect blood samples (approximately 30-50 µL) at predetermined time points. For an oral dose, typical time points include: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Use a serial sampling technique, such as from the saphenous vein, to minimize the number of animals required.
-
Collect blood into EDTA-coated tubes.
3.3.3. Sample Processing
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
3.3.4. Bioanalytical Method (LC-MS/MS)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in plasma.
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples. An internal standard should be added to correct for extraction variability.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using positive electrospray ionization. Specific precursor and product ion transitions for this compound and the internal standard need to be optimized.
-
Quantification: Generate a standard curve using known concentrations of this compound in blank plasma to quantify the concentrations in the study samples.
Data Presentation
Table 2: Example Pharmacokinetic Parameters for Oral this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | t1/2 (hr) |
| 30 | 850 ± 120 | 2.0 | 7500 ± 980 | 6.5 |
This compound Signaling Pathway
Caption: this compound competitively antagonizes the S1P1 receptor, blocking S1P-mediated signaling.
References
Application Notes and Protocols: Measuring the Efficacy of NIBR0213 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR0213 is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). While initially investigated for its role in autoimmune diseases by modulating lymphocyte trafficking, the S1P1 signaling pathway is increasingly recognized as a critical player in cancer progression.[1][2] S1P1 signaling has been implicated in key processes that contribute to tumor growth and metastasis, including tumor angiogenesis, cancer cell proliferation, migration, and invasion.[3] Pharmacological inhibition of S1P1 has demonstrated anti-tumor effects in various preclinical models, suggesting that S1P1 antagonists like this compound represent a promising therapeutic strategy in oncology.[2]
These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound in preclinical cancer models, with a focus on hepatocellular carcinoma (HCC) as an exemplary solid tumor model.
Mechanism of Action in Cancer
In the context of cancer, this compound is hypothesized to exert its anti-tumor effects through the antagonism of the S1P1 receptor on various cell types within the tumor microenvironment. The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P1 activates downstream signaling pathways that promote cell survival, proliferation, and migration. By blocking this interaction, this compound can inhibit these pro-tumorigenic signals. Furthermore, S1P1 signaling is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] this compound may disrupt tumor vasculature, thereby impeding tumor growth.[3]
Signaling Pathway
Caption: S1P1 signaling pathway and the inhibitory action of this compound.
Preclinical Models for Efficacy Testing
The selection of an appropriate preclinical model is crucial for evaluating the anti-cancer efficacy of this compound. A variety of models are available, each with its own advantages and limitations.
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. | High reproducibility, cost-effective, rapid tumor growth. | Lack of a functional immune system, may not fully recapitulate human tumor heterogeneity. |
| Patient-Derived Xenografts (PDX) | Patient tumor fragments are implanted into immunodeficient mice. | Preserves original tumor architecture and heterogeneity, more predictive of clinical response. | More expensive and time-consuming, requires a large cohort of mice. |
| Syngeneic Models | Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. | Intact immune system allows for the study of immunomodulatory effects. | Murine tumors may not fully represent human disease. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that mimic human cancer. | Tumors arise in the correct microenvironment with an intact immune system. | Long latency, high cost, and potential for model-specific artifacts. |
Experimental Protocols
In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a typical in vivo efficacy study using a human hepatocellular carcinoma (HCC) cell line, such as HepG2 or Huh7, in immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
Materials:
-
Human HCC cell line (e.g., HepG2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
6-8 week old female immunodeficient mice
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture HCC cells according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) once daily at the predetermined doses.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Data Presentation
Quantitative data from preclinical efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in an HCC Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g ± SEM) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | - | 1.3 ± 0.2 | +2.5 |
| This compound | 10 | 875 ± 120 | 30 | 0.9 ± 0.1 | +1.8 |
| This compound | 30 | 500 ± 90 | 60 | 0.5 ± 0.08 | +0.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control (Student's t-test). Data are representative.
Additional Protocols for Comprehensive Efficacy Assessment
To gain a deeper understanding of the anti-cancer effects of this compound, the following assays can be performed on tumor samples collected from the in vivo studies.
Immunohistochemistry (IHC) for Angiogenesis and Proliferation
Objective: To assess the effect of this compound on tumor cell proliferation and angiogenesis.
Protocol:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform IHC staining using primary antibodies against:
-
Ki-67: A marker of cell proliferation.
-
CD31: An endothelial cell marker to assess microvessel density.
-
-
Counterstain with hematoxylin.
-
Quantify the staining intensity and the number of positive cells or vessels using image analysis software.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To confirm the on-target effect of this compound by analyzing the phosphorylation status of key downstream signaling molecules.
Protocol:
-
Homogenize flash-frozen tumor samples in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-ERK (p-ERK) and total ERK
-
Phospho-Akt (p-Akt) and total Akt
-
Phospho-STAT3 (p-STAT3) and total STAT3
-
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities and calculate the ratio of phosphorylated to total protein.
These application notes provide a framework for the preclinical evaluation of this compound as a potential anti-cancer agent. The described protocols for in vivo efficacy testing, combined with ex vivo analysis of pharmacodynamic markers, will enable a comprehensive assessment of the therapeutic potential of targeting the S1P1 signaling pathway in oncology. The use of multiple preclinical models will further strengthen the rationale for clinical development.
References
Troubleshooting & Optimization
NIBR0213 solubility issues and how to resolve them
Welcome to the technical support center for NIBR0213. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful use of this potent and selective S1P1 antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is an orally bioavailable, potent, and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1).[1] It is supplied as a crystalline solid.[1] Understanding its properties is the first step to addressing solubility issues.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethyl formamide (B127407) (DMF) at approximately 25 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1]
Q3: What is the recommended method for preparing aqueous solutions of this compound?
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol.[1] This ethanolic stock solution should then be diluted with the aqueous buffer of choice, such as phosphate-buffered saline (PBS).[1] Using this method, a solubility of approximately 0.15 mg/mL can be achieved in a 1:5 solution of ethanol:PBS (pH 7.2).[1]
Q4: How should this compound stock solutions be stored?
Solid this compound should be stored at -20°C for long-term stability (≥4 years).[1] Once dissolved in an organic solvent like DMSO or ethanol, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q5: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the S1P1 receptor.[2][3] By blocking the S1P1 receptor, it prevents the egress of lymphocytes from lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood.[2][3] This mechanism is therapeutically relevant in autoimmune diseases such as multiple sclerosis.[3][4][5]
Troubleshooting Guide: this compound Precipitation Issues
Precipitation of this compound upon dilution into aqueous media is a common issue. This guide provides a systematic approach to troubleshoot and resolve this problem.
Problem: Precipitate forms after diluting the organic stock solution into aqueous buffer or cell culture medium.
Data Summary Table
| Solvent System | Solubility | Reference |
| Ethanol | ~25 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | [1] |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.15 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent and subsequently prepare working solutions in cell culture medium with minimal precipitation.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound and dissolve it in the appropriate volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in cell culture medium): a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Pre-warm the complete cell culture medium to 37°C. c. To prepare a 10 µM working solution, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution. d. While vortexing the medium at a low speed, add the this compound stock solution dropwise to ensure rapid dispersion. e. Further dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM working concentration. f. Visually inspect the final working solution for any signs of precipitation. g. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This compound acts as a competitive antagonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, sphingosine-1-phosphate (S1P), to S1P1 initiates downstream signaling cascades that are crucial for lymphocyte egress from lymphoid organs. By blocking this interaction, this compound inhibits these signaling events.
Caption: this compound antagonism of the S1P1 signaling pathway.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NIBR0213 Concentration for In Vitro Experiments: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of NIBR0213 in in vitro experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to ensure the successful application of this potent and selective S1P1 receptor antagonist.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in in vitro settings.
1. What is the mechanism of action of this compound? this compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] By binding to S1P1, it blocks the downstream signaling pathways normally initiated by the endogenous ligand, sphingosine-1-phosphate (S1P). This antagonism primarily affects lymphocyte trafficking, making it a valuable tool for studying immune responses and related diseases.[1][3]
2. What is the recommended starting concentration for in vitro experiments? The optimal concentration of this compound is highly dependent on the specific cell type and experimental endpoint. However, based on its potent in vitro activity, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. For instance, a concentration of 1 µM has been shown to effectively inhibit p42/p44-MAPK activation in CHO-S1P1 cells.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
3. How should I prepare and store this compound stock solutions? this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The solubility in these solvents is high, allowing for the preparation of concentrated stocks that can be further diluted in aqueous buffers or cell culture media. Store stock solutions at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
4. Is this compound cytotoxic? this compound, like any compound, can exhibit cytotoxicity at high concentrations. The cytotoxic threshold will vary depending on the cell line and the duration of exposure. It is essential to determine the cytotoxic profile of this compound in your specific cell system by performing a cell viability assay (e.g., MTT, MTS, or LDH release assay) in parallel with your functional experiments. This will help to ensure that the observed effects are due to the specific antagonism of S1P1 and not a result of general cytotoxicity.
5. How can I control for off-target effects? While this compound is reported to be highly selective for S1P1, it is good practice to include appropriate controls to rule out potential off-target effects, especially when using higher concentrations.[1] This can include using a structurally unrelated S1P1 antagonist to confirm that the observed phenotype is consistent, or using cell lines that do not express S1P1 as a negative control.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Incorrect concentration: The concentration used may be too low to elicit a response or so high that it causes non-specific effects. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range (e.g., 0.1 nM to 10 µM) and narrow it down based on the initial results. |
| Compound instability: this compound may degrade in the experimental medium over time. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. Information on the stability of specific compounds in cell culture media can be crucial for experimental design.[5][6][7][8][9] | |
| Cell line responsiveness: The cell line used may have low or no expression of the S1P1 receptor. | Confirm S1P1 receptor expression in your cell line using techniques such as qPCR, western blotting, or flow cytometry. | |
| High background or variability in assays | Solubility issues: this compound may precipitate in the aqueous culture medium, especially at higher concentrations. | Ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions. Visually inspect for any signs of precipitation. |
| Experimental technique: Inconsistent cell seeding, washing steps, or reagent addition can introduce variability.[10] | Standardize all experimental procedures. Ensure uniform cell density in all wells and perform washing steps gently and consistently. Use automated liquid handling systems if available to improve precision. | |
| Unexpected cytotoxicity | Concentration too high: The concentration of this compound used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.[11][12][13][14] |
| Solvent toxicity: The concentration of the organic solvent used to dissolve this compound may be toxic to the cells. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in all experiments. | |
| Difficulty in reproducing published results | Differences in experimental conditions: Minor variations in cell line passage number, serum concentration, or incubation time can significantly impact results. | Carefully review the materials and methods of the published study and try to replicate the conditions as closely as possible. Contact the authors for clarification if necessary. |
| Compound quality: The purity and activity of the this compound used may differ. | Purchase this compound from a reputable supplier and verify its purity if possible. |
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: this compound In Vitro IC50 Values
| Assay Type | Cell Line | IC50 Value | Reference |
| p42/p44-MAPK Activation Inhibition | CHO-S1P1 | Not explicitly an IC50, but 1 µM showed complete inhibition. | [4] |
| S1P1 Antagonism (Tango™ Assay) | U-2 OS | ≤10 µM was considered active in a general screen for another antagonist. | [15] |
| General Cytotoxicity | Various | IC50 values are highly cell line and assay dependent.[2][16][17][18][19] | N/A |
Table 2: Recommended Concentration Ranges for this compound in In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Cell Migration/Invasion Assays | 1 nM - 1 µM | The optimal concentration will depend on the chemoattractant used and the migratory capacity of the cells. A bell-shaped dose-response curve is often observed in migration assays.[20][21] |
| Receptor Internalization Studies | 10 nM - 1 µM | The concentration should be sufficient to antagonize the receptor without causing significant cytotoxicity that could interfere with internalization processes. S1P1 internalization can be induced by agonists, and antagonists can be used to block this effect.[4][22][23] |
| Signaling Pathway Inhibition (e.g., MAPK, Calcium Flux) | 10 nM - 1 µM | The effective concentration will depend on the specific signaling pathway being investigated and the level of receptor expression. |
| Cytotoxicity Assessment | 0.1 µM - 100 µM | It is crucial to test a wide range of concentrations to establish a clear dose-response relationship for any potential cytotoxic effects. |
IV. Experimental Protocols & Methodologies
Detailed methodologies for key experiments are provided below to guide researchers in their experimental design.
A. Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the chemotactic response of cells towards a chemoattractant, which can be inhibited by this compound.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell culture medium (serum-free for starvation)
-
Chemoattractant (e.g., S1P)
-
This compound
-
Calcein-AM or Crystal Violet for cell staining and quantification
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 4-24 hours.
-
Assay Setup:
-
Add chemoattractant (e.g., S1P) to the lower chamber of the 24-well plate.
-
In separate tubes, pre-incubate the serum-starved cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Seed the pre-incubated cells into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with Crystal Violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in representative fields under a microscope. Alternatively, use a fluorescence-based method with a dye like Calcein-AM.
-
B. S1P1 Receptor Internalization Assay
This assay assesses the ability of this compound to block agonist-induced internalization of the S1P1 receptor.
Materials:
-
Cells expressing a tagged S1P1 receptor (e.g., GFP-tagged)
-
S1P1 agonist (e.g., S1P)
-
This compound
-
Confocal microscope or high-content imaging system
-
Fixative (e.g., paraformaldehyde)
Protocol:
-
Cell Seeding: Seed cells expressing tagged S1P1 onto glass-bottom dishes or appropriate imaging plates.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Add the S1P1 agonist to induce receptor internalization and incubate for the desired time (e.g., 30-60 minutes).
-
-
Fixation and Imaging:
-
Wash the cells with PBS and fix them.
-
Image the cells using a confocal microscope or a high-content imager to visualize the localization of the tagged S1P1 receptor.
-
-
Analysis: Quantify the degree of receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments. A decrease in membrane fluorescence and an increase in intracellular puncta indicate internalization.
V. Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic T lymphocytes require transcription for infiltration but not target cell lysis | EMBO Reports [link.springer.com]
- 12. Cytotoxic lymphocytes: redirecting the cell-mediated immune response for the therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of Specific Cytotoxic Lymphocytes in Mice Vaccinated with Brucella abortus RB51 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic lymphocytes induced by engineered human dendritic cells mediate potent anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of cancer cell migration and invasion by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting Inconsistent Results in EAE Models: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in Experimental Autoimmune Encephalomyelitis (EAE) models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
EAE Induction and Disease Development
Question 1: Why am I seeing low disease incidence or a complete failure of EAE induction?
Answer:
Failure to induce EAE or low disease incidence is a common issue that can often be traced back to the reagents or the immunization procedure itself. Here are several potential causes and troubleshooting steps:
-
Reagent Quality and Preparation:
-
Myelin Antigen (e.g., MOG₃₅₋₅₅, PLP₁₃₉₋₁₅₁): Ensure the peptide is of high purity, stored correctly (typically lyophilized at -20°C or -80°C), and freshly reconstituted. Peptide degradation can significantly reduce its encephalitogenic potential.
-
Complete Freund's Adjuvant (CFA): The concentration and strain of Mycobacterium tuberculosis within the CFA are critical. Ensure you are using a strain known to be effective for EAE induction (e.g., H37Ra).[1] The emulsion of the antigen and CFA is paramount. An improper emulsion will not provide the sustained release of antigen necessary for a robust immune response. The emulsion should be thick and stable, not separating upon standing.
-
Pertussis Toxin (PTx): PTx is crucial for inducing EAE in many mouse strains, like the C57BL/6, by increasing the permeability of the blood-brain barrier.[2] However, PTx batches can vary significantly in potency.[3][4] It is advisable to test new batches to determine the optimal dose.[3][4] Ensure PTx is stored and handled correctly to maintain its activity.
-
-
Immunization Procedure:
-
Injection Sites: Subcutaneous injections should be administered at the correct locations (e.g., flanks) to ensure proper drainage to the lymph nodes.
-
Emulsion Delivery: Ensure the full dose of the emulsion is delivered subcutaneously and does not leak from the injection site.
-
-
Animal-Related Factors:
-
Mouse Strain: Not all mouse strains are equally susceptible to EAE induced by a specific antigen.[5][6] For example, C57BL/6 mice are commonly used for MOG₃₅₋₅₅-induced chronic EAE, while SJL mice are often used for PLP₁₃₉₋₁₅₁-induced relapsing-remitting EAE.[7][8] Verify that you are using the appropriate strain for your chosen antigen.
-
Age and Sex: The age of the mice can influence EAE severity.[9] While both male and female mice can be used, it's important to be consistent within an experiment as sex can influence disease course.
-
Animal Health and Stress: The overall health and stress levels of the animals can impact their immune response and susceptibility to EAE.[10] Ensure animals are healthy and properly acclimatized before the experiment.
-
Question 2: My EAE clinical scores are highly variable between animals in the same group. What can I do to improve consistency?
Answer:
Variability in clinical scores is a significant challenge in EAE research.[5] Several factors can contribute to this inconsistency:
-
Inconsistent Scoring: Clinical scoring of EAE is subjective and can vary between observers.[11] It is crucial to have a standardized scoring system and to ensure all individuals scoring the animals are trained on the same criteria.[10][11] Blind scoring, where the observer is unaware of the treatment group, is highly recommended to reduce bias.[10]
-
Induction Protocol Variability: Minor variations in the induction protocol can lead to significant differences in disease outcome.[3][12] This includes the precise amount of antigen and PTx administered, the quality of the emulsion, and the location of the injections.[12]
-
Animal Husbandry:
-
Housing: The cage environment can affect the animals' well-being and immune status. Overcrowding or other stressors should be avoided. Paralyzed animals may require special care, such as easier access to food and water, and separation from healthier cage mates to prevent injury.[13][14]
-
Diet: Ensure a consistent and appropriate diet is provided.
-
To improve consistency, it is essential to standardize every step of the protocol, from reagent preparation to animal scoring and care.
Experimental Design and Data Interpretation
Question 3: I'm observing atypical clinical signs in my EAE model. What could be the cause?
Answer:
While the classic EAE phenotype is an ascending paralysis, atypical signs such as ataxia, circling, or head tilting can occur.[11] These signs often indicate inflammation in the brain, particularly the cerebellum, rather than the spinal cord.[11] The appearance of atypical EAE can be influenced by the mouse strain and the antigen used.[11] It is important to document all observed clinical signs, even if they deviate from the standard scoring scale.
Question 4: How should I handle "non-responder" animals in my analysis?
Answer:
It is not uncommon for a certain percentage of animals to not develop EAE, even with a robust induction protocol.[5] These "non-responders" should not be excluded from the analysis without justification.[5] The number of non-responders in each group should be reported, as this can be a significant finding in itself.[5] Investigating the reasons for resistance to EAE in these animals can provide valuable insights into the mechanisms of disease susceptibility.[5][6]
Quantitative Data Summary
| Parameter | C57BL/6 Mouse (MOG₃₅₋₅₅) | SJL Mouse (PLP₁₃₋₁₅₁) |
| Typical Disease Course | Chronic Progressive[5][7] | Relapsing-Remitting[7] |
| Antigen Dose | 100-200 µ g/mouse [2][12] | 50-100 µ g/mouse [2] |
| Pertussis Toxin (PTx) Dose | 100-500 ng/mouse[2][12] | Often not required, but can be used[7] |
| Typical Onset of Symptoms | 9-14 days post-immunization[4][8] | 10-15 days post-immunization |
| Peak Severity | 15-20 days post-immunization[4] | 14-21 days post-immunization[8] |
Experimental Protocols
Protocol 1: Active EAE Induction in C57BL/6 Mice (MOG₃₅₋₅₅)
Materials:
-
MOG₃₅₋₅₅ peptide (high purity)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTx)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Methodology:
-
Antigen Emulsion Preparation:
-
Reconstitute MOG₃₅₋₅₅ peptide in sterile PBS to a concentration of 2 mg/mL.
-
In a sterile glass syringe, mix an equal volume of the MOG₃₅₋₅₅ solution with CFA (final concentration of MOG₃₅₋₅₅ will be 1 mg/mL).
-
Emulsify the mixture by repeatedly drawing it into and expelling it from the syringe until a thick, white, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously into two sites on the flanks of each mouse (total of 200 µL per mouse, containing 200 µg of MOG₃₅₋₅₅).
-
Administer Pertussis Toxin (e.g., 200 ng) intraperitoneally in a volume of 100-200 µL of PBS.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of Pertussis Toxin (e.g., 200 ng) intraperitoneally.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Use a standardized scoring system (see table below).
-
Standard EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness (wobbly gait) |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Visualizations
Signaling and Workflow Diagrams
Caption: Workflow for active EAE induction in C57BL/6 mice.
Caption: Logical troubleshooting flow for inconsistent EAE results.
Caption: Simplified signaling pathway of T cell activation in EAE.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Regulatory Lymphocytes Are Key Factors in MHC-Independent Resistance to EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
- 9. researchgate.net [researchgate.net]
- 10. hookelabs.org [hookelabs.org]
- 11. wjgnet.com [wjgnet.com]
- 12. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
NIBR0213 stability in different solvents and temperatures
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of NIBR0213 in various solvents and temperatures. It includes frequently asked questions, troubleshooting advice, and general experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A: Solid, crystalline this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[1][2] The solubility in these solvents is approximately 25 mg/mL.[1][2] One supplier notes a solubility of up to 55 mg/mL in DMSO with sonication.[3] For best practices, it is recommended to purge the solvent with an inert gas before dissolving the compound.[1]
Q3: How do I prepare a working solution of this compound in an aqueous buffer?
A: this compound is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility, you should first dissolve the compound in ethanol and then perform a serial dilution with the aqueous buffer of your choice.[1] Using this method, a solubility of approximately 0.15 mg/mL can be achieved in a 1:5 solution of ethanol:PBS (pH 7.2).[1][2]
Q4: How stable are this compound stock solutions?
A: The stability of stock solutions depends on the storage temperature. For solutions prepared in organic solvents, the following storage conditions are recommended:
To ensure maximum stability, solutions should be stored in sealed containers, protected from moisture.[4] It is highly recommended to aliquot stock solutions into single-use volumes to avoid degradation from repeated freeze-thaw cycles.[4]
Q5: How long can I store aqueous working solutions of this compound?
A: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For experiments, fresh working solutions should be prepared daily from a frozen stock.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~25 mg/mL[1][2] - 55 mg/mL[3] | Sonication is recommended for higher concentrations.[3] |
| DMF | ~25 mg/mL[1][2] | |
| Ethanol | ~25 mg/mL[1][2][4] | |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 mg/mL[1][2] | Compound should be dissolved in ethanol first.[1] |
Table 2: Storage Recommendations and Stability
| Form | Solvent | Storage Temperature | Stability Period |
| Crystalline Solid | N/A | -20°C | ≥ 4 years[1][2] |
| Stock Solution | DMSO, DMF, Ethanol | -20°C | ≤ 1 month[4] |
| Stock Solution | DMSO, DMF, Ethanol | -80°C | 6 - 12 months[3][4] |
| Aqueous Solution | Aqueous Buffer | 2-8°C or RT | ≤ 1 day[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution during experiment. | The concentration of this compound exceeds its solubility limit in the final buffer. | Ensure the final concentration of the organic solvent (e.g., ethanol) is sufficient to maintain solubility. Prepare fresh dilutions for each experiment as aqueous stability is limited.[1] |
| Inconsistent or poor results in cell-based assays. | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Use of an old aqueous working solution. | 1. Use a fresh aliquot of the stock solution for each experiment.[4] 2. Always prepare aqueous working solutions fresh on the day of the experiment.[1] |
| Difficulty dissolving solid this compound. | The incorrect solvent is being used or the compound has not been stored properly. | Use high-purity DMSO, DMF, or ethanol.[1] Gentle warming or sonication may aid dissolution in some solvents like DMSO.[3] Ensure the solid compound has been stored at -20°C in a sealed vial.[1][2] |
Experimental Protocols
While specific degradation pathways for this compound are not publicly detailed, a general protocol can be used to assess its stability in a specific formulation or solvent system. This protocol is a representative guide and should be adapted for specific experimental needs.
Objective: To determine the stability of this compound in a chosen solvent at various temperatures over a set time course.
Materials:
-
This compound (crystalline solid)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer (e.g., PBS, pH 7.2)
-
Calibrated analytical balance
-
Vortex mixer
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Autosampler vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh this compound and dissolve it in the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mg/mL). Purge the solvent with an inert gas prior to use.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the final test solvent (which could be the same organic solvent or an aqueous buffer) to a known final concentration (e.g., 100 µg/mL).
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial.
-
Analyze the sample by HPLC to determine the initial peak area of this compound. This serves as the 100% reference point.
-
-
Incubation:
-
Aliquot the remaining working solution into multiple sealed vials.
-
Place the vials for incubation at the selected temperatures (e.g., 4°C for refrigerated, 25°C for room temperature, and 40°C for accelerated stability).
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Allow the sample to return to room temperature if incubated at 4°C or 40°C.
-
Analyze the sample by HPLC under the same conditions as the T0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
% Remaining = (Peak Area at Time Tx / Peak Area at Time T0) * 100
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: General workflow for assessing the stability of this compound solutions.
Caption: Mechanism of this compound as a competitive S1P1 receptor antagonist.
References
Technical Support Center: A Guide to Working with S1P1 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonists.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No In Vitro Activity of S1P1 Antagonist
-
Question: My S1P1 antagonist shows variable or no activity in my cell-based assays. What could be the problem?
-
Answer: Several factors can contribute to this issue. Consider the following:
-
Compound Solubility and Stability: Ensure your S1P1 antagonist is fully dissolved in a compatible solvent. Some antagonists may have limited solubility in aqueous buffers. Test different solvent concentrations and sonicate if necessary. Also, verify the stability of your compound under experimental conditions (temperature, light exposure).
-
Assay-Dependent Artifacts: The choice of assay can significantly impact the apparent activity of your antagonist. For instance, a competitive antagonist might show potency in a radioligand binding assay but appear less effective in a functional assay if the agonist concentration is too high.
-
Cell Line and Receptor Expression: Confirm the expression level of S1P1 in your chosen cell line. Low or variable receptor expression will lead to inconsistent results. Use a stable cell line with confirmed S1P1 expression.
-
"Functional" vs. "Competitive" Antagonism: Be aware of the antagonist's mechanism. A "functional antagonist" like Fingolimod (FTY720) acts as a superagonist, causing receptor internalization and degradation, leading to a long-term loss of function.[1][2] In contrast, a competitive antagonist directly blocks the S1P binding site.[3] The experimental timeline and readout will differ for these two types of antagonists.
-
Off-Target Effects: Some compounds may have off-target effects that interfere with your assay. For example, some S1P receptor modulators have been reported to affect sphingosine (B13886) kinase activity, altering the levels of the endogenous ligand S1P.[4][5]
-
Issue 2: Unexpected In Vivo Efficacy or Toxicity
-
Question: My S1P1 antagonist shows potent in vitro activity but has unexpected effects (or lack thereof) in my animal model. Why?
-
Answer: Discrepancies between in vitro and in vivo results are common and can be attributed to:
-
Pharmacokinetics and Bioavailability: Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can lead to a lack of efficacy in vivo. Conduct pharmacokinetic studies to determine the compound's profile in your animal model.
-
Species-Specific Differences: S1P1 receptor pharmacology can differ between species. An antagonist potent against the human receptor may have lower affinity for the rodent ortholog. Verify the activity of your antagonist against the S1P1 receptor of the species you are using.
-
Engagement of Other S1P Receptors: Many S1P1 antagonists are not entirely specific and may interact with other S1P receptors (S1P2-5), which are expressed in various tissues and can mediate different physiological effects.[6][7] For example, activity at S1P3 has been linked to cardiovascular side effects like bradycardia.
-
Functional Antagonism Leading to Lymphopenia: S1P1 antagonists that cause receptor internalization and degradation can lead to lymphopenia by sequestering lymphocytes in secondary lymphoid organs.[8][9] This is a known on-target effect but can be considered a toxicological endpoint in some contexts.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of S1P1 antagonists.
-
Question 1: What is the difference between a competitive S1P1 antagonist and a functional S1P1 antagonist?
-
Answer: A competitive S1P1 antagonist directly binds to the S1P1 receptor at the same site as the endogenous ligand, S1P, preventing S1P from binding and activating the receptor. An example is W146. A functional S1P1 antagonist , such as the phosphorylated form of Fingolimod (FTY720-P), acts as a potent agonist. This initial strong activation leads to robust receptor internalization and subsequent degradation, ultimately removing the receptor from the cell surface and rendering the cell unresponsive to S1P.[1][2]
-
-
Question 2: How do I choose the right in vitro assay for my S1P1 antagonist?
-
Answer: The choice of assay depends on the information you want to obtain:
-
Receptor Binding Assays: These assays, often using a radiolabeled ligand like [³²P]S1P, directly measure the affinity of your antagonist for the S1P1 receptor.[10] They are ideal for determining binding constants (Ki).
-
GTPγS Binding Assays: This functional assay measures the first step in G-protein activation following receptor stimulation. It can determine the potency (EC50) of agonists and the inhibitory constant (Ki) of antagonists.[11][12]
-
Receptor Internalization Assays: These assays monitor the translocation of fluorescently tagged S1P1 receptors from the plasma membrane to intracellular compartments upon agonist stimulation. Antagonists can be tested for their ability to block this process.[13]
-
Downstream Signaling Assays: Measuring downstream events like changes in intracellular calcium or cAMP levels can provide a more integrated view of receptor function and antagonism.
-
-
-
Question 3: What are the most common off-target effects of S1P1 antagonists?
-
Answer: The most common off-target effects involve other S1P receptors. Lack of selectivity can lead to:
-
S1P2 engagement: Can have opposing effects on cell migration compared to S1P1.
-
S1P3 engagement: Has been associated with cardiovascular effects such as bradycardia.
-
S1P4 and S1P5 engagement: These receptors are primarily expressed on immune and neural cells, and their modulation can have complex immunological and neurological consequences.[6] Furthermore, some compounds may interact with enzymes involved in sphingolipid metabolism, such as sphingosine kinases, altering the cellular levels of S1P.[4][5]
-
-
-
Question 4: Why do some S1P1 antagonists cause lymphopenia while others do not?
-
Answer: Lymphopenia, the reduction of circulating lymphocytes, is a hallmark of functional S1P1 antagonism. By causing the degradation of the S1P1 receptor on lymphocytes, these compounds trap the cells in the lymph nodes, preventing their egress into the bloodstream.[8][9] Competitive antagonists that do not induce receptor degradation may have a more transient effect on lymphocyte trafficking or may not induce profound lymphopenia at therapeutic doses.[14]
-
Data Presentation
Table 1: In Vitro Potency of Common S1P1 Antagonists
| Compound | Type | Target Species | Assay Type | IC50 / Ki (nM) | Reference |
| W146 | Competitive Antagonist | Human | GTPγS Binding | ~26 | Sanna et al., 2006 |
| NIBR-0213 | Competitive Antagonist | Human | GTPγS Binding | 5.2 | Quancard et al., 2012[15] |
| Ex26 | Competitive Antagonist | Human | GTPγS Binding | 0.28 | Gergely et al., 2012[9] |
| VPC03090-P | Competitive Antagonist | Human | GTPγS Binding | 24 (Ki) | Davis et al., 2015[3] |
| AD2900 | Competitive Antagonist | Human | Tango™ Assay | 3800 | Al-Shammari et al., 2016[14] |
| Fingolimod-P | Functional Antagonist | Human | Multiple | (Agonist EC50 ~0.3) | Brinkmann et al., 2010 |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
1. S1P1 Receptor Internalization Assay (Microscopy-Based)
This protocol is adapted from commercially available kits and published methods.[13]
-
Materials:
-
U2OS or CHO cells stably expressing GFP-tagged human S1P1.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
S1P (agonist).
-
Test S1P1 antagonist.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., Hoechst 33342).
-
96-well imaging plates.
-
-
Procedure:
-
Seed the S1P1-GFP expressing cells into a 96-well imaging plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with your S1P1 antagonist at various concentrations for 30-60 minutes at 37°C. Include a vehicle control.
-
Add S1P (at a concentration around its EC80 for internalization) to the wells and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain with Hoechst 33342 for 10 minutes.
-
Wash the cells with PBS and acquire images using a high-content imaging system.
-
Analyze the images by quantifying the amount of GFP signal internalized into vesicles within the cytoplasm.
-
2. GTPγS Binding Assay
This is a generalized protocol for a filtration-based GTPγS binding assay.[11][12][16]
-
Materials:
-
Cell membranes prepared from cells overexpressing S1P1.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
GDP.
-
[³⁵S]GTPγS.
-
S1P (agonist).
-
Test S1P1 antagonist.
-
GF/C filter plates.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, GDP (to a final concentration of ~10 µM), and your S1P1 antagonist at various concentrations.
-
Incubate for 15 minutes at 30°C.
-
Add S1P (at various concentrations to generate a dose-response curve) and [³⁵S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data is analyzed by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration in the presence and absence of the antagonist.
-
Visualizations
Caption: S1P1 Signaling Pathway and Point of Antagonist Intervention.
Caption: A typical experimental workflow for evaluating S1P1 antagonists.
Caption: Troubleshooting decision tree for inconsistent S1P1 antagonist activity.
References
- 1. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The outs and the ins of sphingosine-1-phosphate in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing NIBR0213-Induced Pulmonary Vascular Leakage In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and measuring NIBR0213-induced pulmonary vascular leakage in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce pulmonary vascular leakage?
A1: this compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] S1P1 is a G protein-coupled receptor highly expressed on endothelial cells that plays a crucial role in maintaining vascular integrity.[4][5] The binding of its natural ligand, S1P, to S1P1 activates signaling pathways, including the Rac1 pathway, which strengthens endothelial cell-cell junctions (adherens junctions) and enhances the endothelial barrier.[4][6] By blocking the S1P1 receptor, this compound inhibits this protective signaling, leading to destabilization of the endothelial barrier and subsequent vascular leakage into the surrounding tissue, such as the lungs.[1][2]
Q2: What is the expected time course of this compound-induced pulmonary vascular leakage?
A2: Studies have shown that increased pulmonary vascular leakage can be observed as early as 6 hours after treatment with an S1P1 antagonist.[2] One study using this compound at a dose of 60 mg/kg in mice observed profound interstitial accumulation of Evans blue dye in the lungs 24 hours after oral administration.[1] The exact timing and magnitude of the leakage can vary depending on the animal model, dose, and specific experimental conditions.
Q3: What are the standard in vivo methods to quantify pulmonary vascular leakage?
A3: The most common and well-established method for quantifying pulmonary vascular leakage in vivo is the Evans blue dye extravasation assay.[1][7][8][9][10] This technique relies on the high affinity of Evans blue dye for serum albumin.[7] When injected intravenously, the dye circulates in the bloodstream bound to albumin. If the vascular barrier is compromised, the Evans blue-albumin complex leaks into the interstitial space of tissues like the lungs. The amount of extravasated dye can then be quantified spectrophotometrically after its extraction from the lung tissue, providing a measure of vascular permeability.[11][12]
Q4: Are there alternative methods to the Evans blue assay?
A4: Yes, other methods to assess pulmonary vascular permeability include measuring the total protein concentration in bronchoalveolar lavage fluid (BALF), which increases with vascular leakage.[13] Advanced imaging techniques like magnetic particle imaging (MPI) are also being developed to visualize and quantify vascular leakage in real-time in vivo.[13] However, the Evans blue assay remains a widely used, simple, and quantitative method.[12][14]
Troubleshooting Guides
Evans Blue Pulmonary Vascular Permeability Assay
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| High variability between animals in the same group | 1. Inconsistent Evans Blue Injection: Failure to inject the full dose intravenously (e.g., subcutaneous leakage).2. Variable Circulation Time: Inconsistent timing between dye injection and tissue harvesting.3. Incomplete Perfusion: Residual blood in the pulmonary vasculature containing Evans blue. | 1. Practice tail vein injections to ensure proficiency. Observe for any swelling at the injection site, which indicates a failed injection. Consider jugular vein catheterization for more consistent delivery.[11][15]2. Strictly adhere to the same circulation time for all animals in the experiment.3. Perfuse the pulmonary vasculature thoroughly with saline or PBS via the right ventricle until the lungs appear pale to remove intravascular dye.[7] |
| Low or no detectable leakage in the this compound-treated group | 1. Sub-optimal this compound Dose or Bioavailability: The dose of this compound may be too low, or its absorption may be poor.2. Incorrect Timing of Measurement: The time point for assessing leakage may be too early or too late.3. Insensitive Measurement: The amount of leakage may be below the detection limit of the assay. | 1. Ensure the correct dosage is being administered. For mice, a dose of 60 mg/kg of this compound has been shown to induce leakage.[1] Confirm the formulation and administration route are appropriate for optimal bioavailability.2. Perform a time-course experiment to determine the peak of vascular leakage after this compound administration in your model (e.g., 6, 12, 24 hours).3. Ensure the spectrophotometer is correctly calibrated. Consider using a more sensitive detection method if available, such as fluorescence measurement of the extracted dye.[11] |
| High background in control animals | 1. Baseline Lung Injury: Underlying inflammation or injury in the animal model.2. Traumatic Tissue Handling: Excessive physical manipulation of the lungs during dissection.3. Incomplete Perfusion: As mentioned above, residual intravascular dye can contribute to background signal. | 1. Ensure animals are healthy and free from any underlying respiratory conditions before starting the experiment.2. Handle the lung tissue gently during harvesting to avoid causing artificial damage to the vasculature.3. Optimize the perfusion protocol to ensure complete removal of blood from the lungs.[7] |
| Inconsistent Formamide (B127407) Extraction | 1. Incomplete Dye Extraction: Insufficient incubation time or volume of formamide.2. Tissue Debris in Supernatant: Contamination of the formamide extract with tissue particles before reading absorbance. | 1. Ensure the lung tissue is adequately minced and fully submerged in formamide. Incubate for at least 24-48 hours at 55°C to ensure complete extraction.[7][12]2. Centrifuge the formamide extracts after incubation and carefully collect the supernatant for absorbance measurement, avoiding the pelleted tissue debris.[12] |
Quantitative Data Summary
The following tables provide representative data on this compound dosage and its effect on pulmonary vascular leakage as measured by the Evans blue assay.
Table 1: this compound Experimental Dosage
| Compound | Animal Model | Dose | Route of Administration | Reference |
| This compound | Mouse | 60 mg/kg | Oral Gavage | [1] |
| This compound | Mouse | 30-60 mg/kg | Oral Gavage | [2] |
Table 2: Representative Evans Blue Extravasation Data in Lung Tissue
| Treatment Group | Evans Blue Extravasation (µg/g of lung tissue) | Fold Change vs. Control | Reference |
| Control (Vehicle) | 7.79 ± 4.71 | 1.0 | [13] |
| Oleic Acid-treated (Positive Control) | 35.09 ± 13.70 | ~4.5 | [13] |
| This compound (60 mg/kg) | Qualitatively described as "profound interstitial accumulation" | Not Quantified | [1] |
Note: While a specific quantitative value for this compound was not provided in the cited source, the qualitative description indicates a significant increase in leakage compared to control animals. The data from the oleic acid-treated group serves as an example of the magnitude of change that can be expected in a positive control for pulmonary vascular leakage.
Experimental Protocols
Detailed Protocol: Evans Blue Pulmonary Vascular Permeability Assay
This protocol is adapted from established methods for measuring vascular leakage in the lungs of mice.[7][11][15]
Materials:
-
This compound
-
Vehicle for this compound (e.g., PBS)
-
Evans blue dye (Sigma-Aldrich)
-
Sterile 0.9% saline or PBS
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Formamide (Sigma-Aldrich)
-
Syringes and needles (e.g., 30G)
-
Dissection tools
-
Perfusion pump (optional)
-
Homogenizer
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Animal Preparation and this compound Administration:
-
Evans Blue Dye Injection:
-
Anesthetize the mice using an appropriate anesthetic cocktail.
-
Inject a 0.5% solution of Evans blue dye in sterile saline intravenously (e.g., via the tail vein) at a dose of 20-50 mg/kg.[15] The volume should be around 100-200 µL.
-
Allow the dye to circulate for a specific period, typically 30-60 minutes.
-
-
Tissue Harvesting and Perfusion:
-
After the circulation period, euthanize the mouse by an approved method (e.g., cervical dislocation under deep anesthesia).
-
Open the thoracic cavity to expose the heart and lungs.
-
Perfuse the circulatory system to remove intravascular Evans blue dye. Insert a needle into the right ventricle of the heart and make a small incision in the left atrium. Perfuse with 10-20 mL of saline or PBS until the lungs appear pale.[7]
-
-
Lung Tissue Processing:
-
Carefully dissect the lungs, blot them dry, and record the wet weight.
-
Homogenize the lung tissue in a known volume of PBS.
-
-
Evans Blue Extraction:
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use pure formamide as a blank.[11]
-
Create a standard curve using known concentrations of Evans blue in formamide.
-
Calculate the concentration of Evans blue in the samples using the standard curve and express the results as µg of Evans blue per gram of lung tissue.
-
Visualizations
References
- 1. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1P Control of Endothelial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of lung vessel and epithelial permeability in vivo with Evans Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Lung Vessel and Epithelial Permeability In Vivo with Evans Blue | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Lung Vessel and Epithelial Permeability In Vivo with Evans Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First magnetic particle imaging to assess pulmonary vascular leakage in vivo in the acutely injured and fibrotic lung - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
Technical Support Center: Troubleshooting EAE Induction with MOG Peptide
Welcome to our technical support center for researchers utilizing the Experimental Autoimmune Encephalomyelitis (EAE) model induced by Myelin Oligodendrocyte Glycoprotein (MOG) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during EAE induction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you might be facing in your laboratory.
Q1: Why are my mice not developing any clinical signs of EAE after MOG peptide immunization?
A1: Failure to induce EAE can stem from several critical factors in the immunization protocol. Here is a checklist of potential issues to review:
-
MOG Peptide Quality and Handling: The purity and integrity of the MOG35-55 peptide are paramount for successful EAE induction. Ensure the peptide has been stored correctly at -20°C with desiccant.[1] Poor quality or degraded peptide will not be immunogenic. It is recommended to use a reputable supplier that provides HPLC and mass spectrometry data for their peptides.[2]
-
Improper MOG/CFA Emulsion: The emulsion of the MOG peptide in Complete Freund's Adjuvant (CFA) is a critical step for a successful immunization.[3] An unstable or improperly formed emulsion will not create the necessary depot for a sustained immune response.
-
Verification: A properly formed emulsion should be thick and viscous.[1] A simple way to check the emulsion stability is to drop a small amount into a beaker of water. A stable emulsion will form a cohesive drop that does not disperse.[4]
-
Preparation: Use two glass syringes connected by a stopcock to forcefully pass the mixture back and forth for at least 15-20 minutes until a thick, white, and uniform emulsion is formed.[4][5]
-
-
Pertussis Toxin (PTX) Issues: PTX is crucial for breaking the blood-brain barrier, allowing encephalitogenic T cells to enter the central nervous system (CNS).[6][7]
-
Dosage and Administration: Ensure the correct dose of PTX is administered intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[8] The optimal dose can vary between mouse strains and even between different lots of PTX.[9]
-
Activity: PTX is a protein toxin and can lose activity if not stored and handled properly. Reconstituted PTX should be stored at 4°C for short-term use or in aliquots at -80°C for long-term storage to avoid repeated freeze-thaw cycles.[10]
-
-
Mouse Strain and Age: C57BL/6 mice are a commonly used strain for MOG-induced EAE.[11] However, susceptibility can vary. It is also crucial to use mice of the appropriate age, typically between 8-16 weeks old.[12] Younger or older mice may not respond optimally.
Q2: The incidence of EAE in my experimental group is very low, or the clinical scores are milder than expected. What could be the reason?
A2: Low disease incidence or mild symptoms can be frustrating. Here are some factors that could be contributing to this issue:
-
Suboptimal Immunization Technique: The subcutaneous (s.c.) injection of the MOG/CFA emulsion is a key step.
-
Incorrect Dosage of Reagents: The amounts of MOG peptide, CFA, and PTX need to be optimized for your specific experimental conditions.
-
MOG Peptide: A typical dose is 100-200 µg of MOG35-55 per mouse.[8][11]
-
Mycobacterium tuberculosis in CFA: The concentration of Mycobacterium tuberculosis H37Ra in the CFA is critical for a strong adjuvant effect. A common concentration is 1 mg/mL.[3]
-
PTX Dosage: The dose of PTX can significantly influence disease severity.[9] If you are observing mild disease, a slight increase in the PTX dose might be necessary. However, excessive doses can be lethal.
-
-
Animal Husbandry and Stress: Stressed animals can have altered immune responses. Ensure the mice are properly acclimated to the facility and handled with care to minimize stress.[9]
Q3: I am observing atypical clinical signs or a different disease course than expected. Why is this happening?
A3: Variations in the EAE clinical course can be influenced by the specific MOG antigen used and the genetic background of the mice.
-
Antigen and Mouse Strain Combination: Different myelin antigens (e.g., MOG35-55, PLP139-151) induce different EAE phenotypes in various mouse strains.[13][14] For example, MOG35-55 in C57BL/6 mice typically results in a chronic-paralytic EAE.[11] Using a different peptide or mouse strain will likely alter the disease course.
-
Clinical Scoring: Consistent and blinded clinical scoring is essential for accurately capturing the disease course.[11] Familiarize yourself with the standard EAE scoring systems to ensure you are correctly identifying and grading the clinical signs.[15]
Data Presentation: Typical EAE Induction Parameters
The following tables summarize key quantitative data for a typical MOG35-55-induced EAE experiment in C57BL/6 mice.
Table 1: Reagent Concentrations and Dosages
| Reagent | Concentration | Dosage per Mouse | Administration Route |
| MOG35-55 Peptide | 1-2 mg/mL in PBS | 100-200 µg | Subcutaneous (s.c.) |
| M. tuberculosis H37Ra in CFA | 1-4 mg/mL | 100-400 µg | Subcutaneous (s.c.) |
| Pertussis Toxin (PTX) | 1-2 µg/mL in PBS | 100-200 ng | Intraperitoneal (i.p.) |
Table 2: Expected EAE Disease Course in C57BL/6 Mice
| Parameter | Typical Range |
| Disease Incidence | 80-100%[9][16] |
| Onset of Disease | 9-14 days post-immunization[11][16] |
| Peak of Disease | 3-5 days after onset[11][16] |
| Maximum Clinical Score | 2.5 - 3.5[16] |
Table 3: Standard EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Note: Half points are often used for intermediate signs.[15]
Experimental Protocols
A detailed protocol for the induction of active EAE in C57BL/6 mice is provided below.
Materials:
-
MOG35-55 peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Two 1 mL glass syringes
-
One three-way stopcock
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
MOG Peptide Preparation: Reconstitute the lyophilized MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.[11]
-
Emulsion Preparation: a. In a sterile environment, draw up equal volumes of the MOG peptide solution and CFA into two separate glass syringes. b. Connect the two syringes with a three-way stopcock. c. Forcefully and repeatedly pass the mixture between the two syringes for at least 15-20 minutes until a stable, white, viscous emulsion is formed. d. Test the emulsion by dropping a small amount into water; it should hold its shape.[4]
-
Immunization (Day 0): a. Anesthetize the mice. b. Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the back (total of 200 µL per mouse). c. Administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal injection.
-
Second PTX Injection (Day 2): a. Administer a second dose of 100-200 ng of PTX in 100 µL of PBS via intraperitoneal injection.
-
Clinical Monitoring: a. Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization. b. Score the mice based on the standard EAE clinical scoring scale (Table 3). c. Continue daily monitoring for the duration of the experiment (typically 25-30 days).
Visualizations
The following diagrams illustrate the experimental workflow for EAE induction and the key signaling pathways involved in its pathogenesis.
Caption: Experimental workflow for MOG-induced EAE in mice.
References
- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 4. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pertussis toxin modulates the immune response to neuroantigens injected in incomplete Freund's adjuvant: induction of Th1 cells and experimental autoimmune encephalomyelitis in the presence of high frequencies of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myelin-basic-protein.com [myelin-basic-protein.com]
- 9. hookelabs.com [hookelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Protocols - Immunization of Mice for Generation of Encephalitogenic T Cells [hookelabs.com]
- 13. Analysis of CNS autoimmunity in genetically diverse mice reveals unique phenotypes and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Models of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis and Theiler’s Virus-Induced Demyelinating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
NIBR0213 bioavailability problems in oral administration
NIBR0213 Technical Support Center
This guide provides troubleshooting assistance and frequently asked questions for researchers working with this compound, with a focus on oral administration and bioavailability. While published preclinical data indicate that this compound has favorable pharmacokinetic properties, including high oral bioavailability[1], this guide addresses common experimental challenges that could lead to unexpectedly poor exposure.
Troubleshooting Guide
Question: We performed an oral gavage study with this compound in rats and observed significantly lower plasma exposure than expected. What are the potential causes?
Answer: Unexpectedly low plasma exposure after oral administration can stem from several factors related to the formulation, dosing procedure, or biological variability. Here are the primary areas to investigate:
-
Formulation and Vehicle Selection:
-
Poor Solubility/Suspension: Was the compound fully dissolved or uniformly suspended in the vehicle? Inadequate solubility can lead to precipitation of the compound in the dosing vehicle or in the gastrointestinal (GI) tract, drastically reducing absorption.
-
Vehicle Incompatibility: The chosen vehicle may not be optimal. For preclinical studies, common vehicles include solutions (e.g., in PEG400, Solutol) or suspensions (e.g., in 0.5% methylcellulose). The stability of this compound in your chosen vehicle should be confirmed.
-
Precipitation on Dosing: The formulation may precipitate upon contact with the low pH of the stomach. Using precipitation inhibitors or creating a more stable formulation, like a self-emulsifying drug delivery system (SEDDS), can mitigate this.[2][3]
-
-
Dosing Procedure:
-
Dosing Errors: Verify the dose calculations, weighing of the compound, and the final concentration in the vehicle. Ensure the correct volume was administered to each animal.
-
Improper Gavage Technique: Inaccurate gavage can lead to dosing into the esophagus or trachea instead of the stomach, preventing absorption. Ensure personnel are properly trained.
-
-
Animal-Related Factors:
-
Food Effects: Was the study conducted in fasted or fed animals? The presence of food can significantly alter gastric emptying time and GI tract pH, which can impact drug dissolution and absorption. For consistency, studies are often performed in fasted animals.[4]
-
First-Pass Metabolism: While this compound has shown good bioavailability in animal models, high first-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.[5] This can sometimes vary between species or even strains.
-
Gastrointestinal Instability: The compound could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
-
The following workflow can help diagnose the issue:
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: NIBR-0213 is a potent and selective competitive antagonist of the Sphingosine 1-phosphate receptor-1 (S1P1).[1][6] S1P1 is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from lymph nodes into the bloodstream.[6] By antagonizing (blocking) this receptor, NIBR-0213 prevents lymphocytes from leaving the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia).[1][7] This mechanism is of therapeutic interest for autoimmune diseases like multiple sclerosis, where lymphocytes mistakenly attack the body's own tissues.[1][6]
The signaling pathway is initiated by the binding of the natural ligand, S1P, to the S1P1 receptor. NIBR-0213 blocks this binding.
Q2: What does the literature say about the oral bioavailability and pharmacokinetics of this compound?
A2: Published preclinical studies report that NIBR-0213 has "desirable pharmacokinetic properties with high oral bioavailability and slow clearance in animal models".[1] After oral administration, it induces a dose-dependent and long-lasting reduction in peripheral blood lymphocyte counts in mice and rats, which is indicative of effective absorption and systemic exposure.[1][6][7] For example, a 30 mg/kg oral dose in rats was shown to reduce lymphocyte counts by 75-85% for up to 24 hours.[7]
Q3: What general factors influence the oral bioavailability of a small molecule drug?
A3: Oral bioavailability (F) is the fraction of an administered dose that reaches systemic circulation. It is primarily governed by absorption and first-pass metabolism. Key influencing factors include:
-
Aqueous Solubility: The drug must dissolve in the GI fluids to be absorbed.[2]
-
Permeability: The drug must be able to pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The drug may be metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[5]
-
Formulation: The excipients and formulation type (e.g., solution, suspension, lipid-based system) can significantly impact dissolution and absorption.[8][9]
Q4: If a compound has low aqueous solubility, what formulation strategies can be employed to improve its oral absorption?
A4: For compounds with poor water solubility (classified as BCS Class II or IV), several formulation strategies can enhance oral bioavailability:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[9]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can increase its solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a dissolved state in the GI tract and may enhance absorption via lymphatic pathways.[2][3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.[3][10]
Data Presentation
The following table summarizes pharmacokinetic and pharmacodynamic data for this compound as reported in the literature.
| Parameter | Species | Dose | Route | Observation | Reference |
| Pharmacodynamics | Lewis Rats | 30 mg/kg | Oral | Reduced Peripheral Blood Lymphocyte (PBL) counts by 75-85% for up to 24 hours. | [7] |
| Pharmacodynamics | Wistar Rats | 1, 3, 10, 30 mg/kg | Oral | Dose-related reduction in PBL counts. | [7] |
| Efficacy Dose | Mice | 30-60 mg/kg | Oral | Suppressed autoimmune inflammation in an Experimental Autoimmune Encephalomyelitis (EAE) model. | [1] |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound Following Oral Administration in Rats
This protocol outlines a standard procedure to determine the pharmacokinetic profile of a test compound after a single oral dose.
1. Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of this compound in rats following oral administration.
2. Materials:
-
This compound compound
-
Dosing vehicle (e.g., 20% Captisol®, 0.5% Methylcellulose with 0.1% Tween 80)
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250g)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
3. Experimental Workflow:
4. Procedure:
-
Acclimatization: House animals in standard conditions for a minimum of 3 days before the study.
-
Formulation Preparation: Prepare the dosing formulation on the day of the study. Ensure the compound is either fully dissolved or uniformly suspended.
-
Fasting: Fast animals overnight (approx. 12-16 hours) prior to dosing. Ensure free access to water.
-
Dosing: Record the body weight of each animal. Administer the calculated volume of the formulation via oral gavage. A typical dose volume is 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., tail vein) at predetermined time points. Typical time points are: pre-dose (0), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer blood into EDTA-coated tubes, mix gently, and centrifuge (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters from the plasma concentration-time data.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
NIBR0213 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for NIBR0213. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate receptor 1 (S1P1).[1][2] Its primary mechanism involves blocking the S1P1 receptor, which in turn inhibits lymphocyte egress from lymphoid tissues, leading to a reduction in circulating lymphocytes.[1][2] This makes it a valuable tool for studying autoimmune diseases.[1][2]
Q2: Is this compound known to have significant off-target kinase activity?
Q3: My cells are exhibiting unexpected behavior after this compound treatment. Could this be an off-target effect?
While this compound is highly selective, unexpected cellular responses can occur. Before attributing these to off-target effects, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, S1P1. This can be done by measuring downstream signaling events known to be regulated by S1P1, such as the inhibition of p42/p44-MAPK activation.[3]
-
Dose-Response Analysis: Perform a dose-response experiment to ensure you are using the optimal concentration of this compound. High concentrations are more likely to induce non-specific effects.
-
Control Experiments: Include appropriate controls in your experiments. This should include a vehicle control (the solvent used to dissolve this compound) and potentially a structurally unrelated S1P1 antagonist to confirm that the observed phenotype is specific to S1P1 inhibition.
Q4: I've observed increased vascular permeability in my in vivo model after this compound administration. Is this a known off-target effect?
Increased pulmonary vascular leakage has been reported as a potential adverse effect of this compound and other S1P1 antagonists.[1] It is important to note that this is likely an on-target effect related to the antagonism of the S1P1 receptor in endothelial cells, rather than a true off-target effect.[1] The S1P1 receptor plays a crucial role in maintaining endothelial barrier function.
Q5: How does this compound differ from other S1P receptor modulators like FTY720 (Fingolimod) in terms of side effects?
The primary difference lies in their mechanism of action at the S1P1 receptor, which influences their side-effect profiles. FTY720 is an S1P1 receptor agonist , and its agonistic activity on S1P1 in cardiomyocytes is linked to bradycardia (a slowed heart rate).[1] In contrast, this compound is a competitive antagonist and lacks agonistic activity, therefore it does not typically induce bradycardia.[1]
Data Summary
Table 1: this compound Profile
| Feature | Description | Reference |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1][2] |
| Mechanism | Competitive Antagonist | [1] |
| Reported On-Target Adverse Effect | Increased pulmonary vascular leakage | [1] |
| Key Differentiating Feature | Does not cause bradycardia observed with S1P1 agonists | [1] |
Table 2: Comparison of S1P Receptor Modulators
| Compound | Mechanism | Primary Target(s) | Known Side Effects | Reference |
| This compound | Competitive Antagonist | S1P1 | Increased pulmonary vascular leakage | [1] |
| FTY720 (Fingolimod) | Agonist (Functional Antagonist) | S1P1, S1P3, S1P4, S1P5 | Bradycardia, macular edema | [1][4] |
Experimental Protocols
Protocol 1: Assessing S1P1 Target Engagement via p42/p44-MAPK Inhibition
This protocol is based on the methodology used to confirm the S1P1-mediated signaling of other compounds where this compound was used as a tool compound.[3]
Objective: To determine if this compound is effectively inhibiting S1P1 signaling in your cell line of interest.
Materials:
-
CHO-S1P1 cells (or other cell line endogenously expressing S1P1)
-
This compound
-
S1P1 agonist (e.g., S1P or a synthetic agonist)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-p42/p44-MAPK, anti-total-p42/p44-MAPK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed CHO-S1P1 cells and grow to confluence.
-
Starve cells in serum-free media for 18 hours.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 15 minutes.
-
Stimulate the cells with an S1P1 agonist for 10 minutes.
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-p42/p44-MAPK and total-p42/p44-MAPK.
-
Incubate with a secondary HRP-conjugated antibody.
-
Visualize bands using a chemiluminescent substrate.
Expected Outcome: Pre-treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of p42/p44-MAPK upon stimulation with the S1P1 agonist, confirming on-target activity.
Visualizations
References
Technical Support Center: Assessing NIBR0213 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NIBR0213. The information is designed to address specific issues that may be encountered during preclinical toxicity assessment in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected pharmacological effect of this compound in animal studies, and how might this be misinterpreted as toxicity?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate receptor 1 (S1P1).[1] The primary and expected pharmacological effect is a dose-dependent reduction in peripheral blood lymphocyte counts, also known as lymphopenia.[1] This occurs because S1P1 signaling is crucial for the egress of lymphocytes from secondary lymphoid organs. By blocking this receptor, this compound effectively sequesters lymphocytes in these tissues.
Troubleshooting: It is critical to differentiate this intended pharmacodynamic effect from general bone marrow suppression or other forms of hematotoxicity. A key indicator will be a specific reduction in lymphocytes with minimal to no effect on other hematopoietic lineages (e.g., neutrophils, red blood cells, platelets) at therapeutic doses. Histopathological examination of lymphoid tissues (spleen, lymph nodes, thymus) should show increased cellularity due to lymphocyte sequestration, not depletion, which would be a sign of toxicity.
Q2: What are the key potential off-target toxicities to monitor for with an S1P1 receptor antagonist like this compound?
A2: While this compound is selective for S1P1, it is essential to monitor for potential off-target effects. Historically, less selective S1P receptor modulators, such as the agonist Fingolimod (FTY720), have been associated with cardiovascular effects like bradycardia (a slow heart rate). This is primarily attributed to effects on the S1P3 receptor, which is expressed in cardiomyocytes. As a selective S1P1 antagonist, this compound is not expected to cause bradycardia. However, cardiovascular monitoring, especially in early toxicology studies, is still a prudent measure. Other potential areas to monitor closely, given the role of S1P signaling in various physiological processes, include vascular integrity and pulmonary function.
Q3: We observed a decrease in lymphocyte counts in our study. How can we determine if this is an exaggerated pharmacological effect or a sign of immunotoxicity?
A3: To distinguish between an exaggerated pharmacological effect (lymphopenia) and broader immunotoxicity, a tiered approach is recommended.
-
Tier 1: Standard Toxicology Assessment: In addition to routine hematology, conduct a thorough histopathological examination of primary and secondary lymphoid organs (thymus, bone marrow, spleen, lymph nodes, and gut-associated lymphoid tissue - GALT). Look for signs of lymphoid depletion, apoptosis, or necrosis, which would suggest toxicity beyond the intended sequestration.
-
Tier 2: Functional Immunotoxicity Assays: If concerns about immunosuppression arise from Tier 1 findings or the intended clinical application, functional assays are warranted. The T-cell dependent antibody response (TDAR) assay, for example, using an antigen like keyhole limpet hemocyanin (KLH), can assess the functional capacity of the immune system to mount a primary antibody response. A significant suppression of this response would be indicative of broader immunotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Mortality in a Rodent Study
Possible Cause: While unexpected, mortality could be due to severe immunosuppression leading to opportunistic infections, especially in a non-sterile environment.
Troubleshooting Steps:
-
Necropsy: Perform a detailed gross and microscopic examination of all major organs from the deceased animals.
-
Microbiology: Collect samples from relevant tissues (e.g., lung, liver, spleen) for microbiological analysis to identify any potential pathogens.
-
Dose Review: Re-evaluate the dose levels used. It's possible the doses were too high, leading to excessive immunosuppression.
-
Animal Husbandry: Review animal husbandry practices to ensure a clean environment and minimize exposure to potential pathogens.
Issue 2: Edema or Vascular Leakage Observed
Possible Cause: S1P1 signaling is involved in maintaining vascular barrier integrity. Antagonism of this receptor could potentially lead to vascular leakage.
Troubleshooting Steps:
-
Histopathology: Carefully examine tissues for evidence of edema, inflammation, and endothelial cell changes.
-
Vascular Permeability Assay: Consider performing a vascular permeability assay (e.g., using Evans blue dye) to quantify the extent of leakage.
-
Dose-Response: Determine if the observed effect is dose-dependent.
Experimental Protocols
Protocol 1: General Toxicology Assessment of this compound in Rodents
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
-
Groups:
-
Vehicle Control
-
Low Dose this compound
-
Mid Dose this compound
-
High Dose this compound
-
-
Administration: Oral gavage, once daily for 28 days.
-
Parameters to Monitor:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Hematology: (at termination) Complete blood count with differential.
-
Clinical Chemistry: (at termination) Standard panel including liver and kidney function tests.
-
Organ Weights: (at termination) Adrenals, brain, heart, kidneys, liver, lungs, spleen, thymus, and gonads.
-
Histopathology: (at termination) A comprehensive panel of tissues, with special attention to lymphoid organs.
-
Protocol 2: T-Cell Dependent Antibody Response (TDAR) Assay
-
Animal Model: BALB/c mice.
-
Immunization: On day 14 of this compound treatment, immunize animals with an optimal dose of Keyhole Limpet Hemocyanin (KLH).
-
Blood Collection: Collect blood samples prior to immunization and at peak primary response (typically 7-10 days post-immunization).
-
Analysis: Measure anti-KLH IgM and IgG antibody titers in serum using a validated ELISA method.
-
Interpretation: A significant, dose-dependent reduction in the anti-KLH antibody response in this compound-treated groups compared to the vehicle control would indicate functional immunotoxicity.
Data Presentation
Table 1: Expected vs. Potentially Adverse Findings for this compound
| Parameter | Expected Pharmacological Effect | Potential Adverse (Toxic) Effect |
| Hematology | Selective decrease in peripheral lymphocyte count (lymphopenia). | Pancytopenia, neutropenia, or effects on other hematopoietic lineages. |
| Lymphoid Organs | Increased lymphocyte sequestration in spleen and lymph nodes (increased cellularity). | Lymphoid depletion, necrosis, or apoptosis in lymphoid tissues. |
| Immune Function | Reversible reduction in lymphocyte-mediated responses. | Significant suppression of primary antibody responses (e.g., in a TDAR assay), indicating broader immunosuppression. |
| Cardiovascular | No significant change in heart rate or blood pressure. | Bradycardia, arrhythmias, or other cardiovascular abnormalities (less likely but should be monitored). |
Table 2: Sample Dosing and Monitoring Schedule for a 28-Day Rodent Toxicology Study
| Study Day | Procedure |
| Day 1-28 | Daily oral administration of this compound or vehicle. Daily clinical observations. |
| Weekly | Record body weights and food consumption. |
| Day 28 | Terminal blood collection for hematology and clinical chemistry. Necropsy, organ weight measurement, and tissue collection for histopathology. |
Visualizations
Caption: S1P1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing this compound toxicity.
References
Technical Support Center: Improving the Therapeutic Window of NIBR0213
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic window of NIBR0213, a potent and selective S1P1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action is to block the S1P1 receptor, which plays a crucial role in lymphocyte trafficking. By antagonizing this receptor, this compound prevents the egress of lymphocytes from secondary lymphoid organs, leading to a reduction of circulating lymphocytes.[1][2] This immunomodulatory effect makes it a potential therapeutic agent for autoimmune diseases like multiple sclerosis.
Q2: What is the therapeutic window and why is it important for this compound?
A2: The therapeutic window refers to the range of drug dosages that can treat disease effectively without causing toxic effects. For this compound, a key challenge is managing its on-target toxicity. While effective in reducing autoimmune inflammation, S1P1 antagonism can also lead to adverse effects such as increased vascular permeability, particularly in the lungs.[1][3] Therefore, improving the therapeutic window means finding a dose or a strategy that maximizes the therapeutic benefit (e.g., in an Experimental Autoimmune Encephalomyelitis (EAE) model) while minimizing toxicity (e.g., vascular leakage).
Q3: What are the known side effects of this compound and how do they compare to other S1P receptor modulators like fingolimod (B1672674)?
A3: A significant advantage of this compound over the S1P1 receptor agonist fingolimod is that it does not appear to cause bradycardia (a slow heart rate).[1] This is because this compound is a pure antagonist and lacks the agonistic activity on cardiomyocytes that is seen with fingolimod.[1] However, a notable side effect of this compound and other S1P1 antagonists is an increase in pulmonary vascular leakage, observed at early time points after administration.[1][3]
Q4: What are some general strategies to improve the therapeutic window of a small molecule like this compound?
A4: Several strategies can be employed to improve the therapeutic index of small molecules:
-
Combination Therapy: Using this compound in combination with another agent that could either enhance its therapeutic effect or mitigate its toxicity.
-
Drug Delivery Systems: Encapsulating this compound in a targeted drug delivery system (e.g., liposomes, nanoparticles) to increase its concentration at the site of action and reduce systemic exposure.
-
Structural Modifications: Synthesizing analogs of this compound with potentially improved efficacy and reduced toxicity profiles.
-
Dosing Regimen Optimization: Exploring different dosing schedules (e.g., intermittent dosing) to maintain efficacy while allowing the system to recover from potential toxic effects.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vivo experiments with this compound.
Issue 1: Higher than expected toxicity (e.g., severe vascular leakage) at a therapeutically effective dose.
| Possible Cause | Troubleshooting Steps |
| High systemic exposure | 1. Verify Dosing Solution: Ensure the concentration of the this compound dosing solution is correct. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma and tissue concentrations of this compound.[4][5] Unexpectedly high exposure could be due to formulation issues or altered metabolism in the specific animal model. 3. Consider a different vehicle: The vehicle used for administration could affect the absorption and distribution of the compound. |
| On-target toxicity | 1. Dose-Response Study: Perform a detailed dose-response study for both efficacy and toxicity to identify a dose with an acceptable therapeutic index. 2. Combination Therapy: Investigate co-administration with an agent that may protect the vascular endothelium. 3. Targeted Delivery: Explore formulating this compound in a drug delivery system to target it to lymphoid tissues and away from the lungs. |
| Animal model sensitivity | Different mouse or rat strains may exhibit varying sensitivities to S1P1 antagonists. Ensure the chosen model is well-characterized for this class of compounds. |
Issue 2: Lack of efficacy in the EAE model at previously reported effective doses.
| Possible Cause | Troubleshooting Steps |
| Suboptimal EAE induction | 1. Verify Induction Protocol: Ensure the EAE induction protocol (antigen emulsion, pertussis toxin administration) was followed precisely.[6][7][8] 2. Monitor Disease Progression: Closely monitor the control group to confirm the expected onset and severity of EAE. |
| Compound Instability or Poor Bioavailability | 1. Check Compound Quality: Verify the purity and stability of the this compound compound. 2. PK/PD Analysis: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to confirm that this compound is reaching the target tissues at sufficient concentrations to engage the S1P1 receptor and elicit a pharmacodynamic response (e.g., lymphocyte reduction in peripheral blood).[4] |
| Timing of Treatment | The timing of this compound administration relative to EAE induction is critical. Ensure the treatment schedule aligns with the intended therapeutic window (prophylactic vs. therapeutic). |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in the Mouse EAE Model
This protocol is for inducing and scoring Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice to assess the therapeutic efficacy of this compound.
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for this compound
-
Sterile PBS
-
Syringes and needles
Procedure:
-
EAE Induction:
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle to the mice daily via oral gavage, starting from a predetermined day post-immunization (e.g., day 3 for prophylactic treatment). Doses of 30-60 mg/kg have been shown to be effective.[1]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7.
-
Score the disease severity on a scale of 0-5:[6]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Data Analysis:
-
Plot the mean clinical score for each group over time.
-
Compare the treatment group to the vehicle control group to determine the effect of this compound on disease severity.
-
Protocol 2: Assessment of Vascular Permeability using Evans Blue Dye
This protocol measures vascular leakage in mice treated with this compound.
Materials:
-
This compound
-
Vehicle for this compound
-
Evans blue dye solution (0.5% in saline)
-
Saline
-
Anesthesia
Procedure:
-
This compound Administration:
-
Administer a single dose of this compound or vehicle to mice.
-
-
Evans Blue Injection:
-
At a specified time point after this compound administration (e.g., 6 hours), inject Evans blue dye (e.g., 100 µL of 0.5% solution) intravenously via the tail vein.[1]
-
-
Tissue Collection:
-
After 30-60 minutes of dye circulation, euthanize the mice and perfuse with saline to remove intravascular dye.
-
Collect tissues of interest (e.g., lungs, brain, spleen).
-
-
Dye Extraction:
-
Weigh the tissues and incubate them in formamide (e.g., 1 mL per 100 mg of tissue) for 24-48 hours at room temperature to extract the Evans blue dye.[9]
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of dye extravasated per gram of tissue by comparing to a standard curve of Evans blue in formamide.
-
Quantitative Data Summary
| Compound | Parameter | Value | Animal Model | Reference |
| This compound | Efficacious Dose in EAE | 30-60 mg/kg (oral) | Mouse | [1] |
| This compound | Pharmacodynamic Effect | 75%-85% reduction in peripheral blood lymphocytes | Rat | [4] |
| This compound | Onset of Vascular Leakage | 6 hours post-treatment | Mouse | [1] |
| FTY720 (Fingolimod) | Efficacious Dose in EAE | 3 mg/kg | Mouse | [1] |
Visualizations
Signaling Pathway
Caption: S1P1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the therapeutic window of this compound.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting unexpected in vivo results with this compound.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2. EAE Induction, Disease Scoring, and Experimental Groups [bio-protocol.org]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
NIBR0213 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and potential degradation of NIBR0213. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) at approximately 25 mg/mL. To prepare a stock solution, dissolve the crystalline solid in the desired organic solvent. It is good practice to purge the solvent with an inert gas before use.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] this compound is sparingly soluble in aqueous buffers, and its stability in these conditions is limited. For experiments requiring an aqueous buffer, it is advised to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice to a final concentration of approximately 0.15 mg/mL in a 1:5 solution of ethanol:PBS (pH 7.2).[1]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation studies on this compound are not publicly available, based on its chemical structure containing amide, biphenyl (B1667301), and aromatic amine moieties, potential degradation pathways include hydrolysis of the amide bond and oxidation of the aromatic amine and biphenyl rings.[2][3][4] Exposure to light could also potentially lead to photolytic degradation.
Q5: How does this compound exert its biological effect?
A5: this compound is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[5][6] By competitively blocking the S1P1 receptor, it inhibits the signaling pathways that regulate lymphocyte trafficking, leading to a reduction in peripheral blood lymphocyte counts.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in aqueous assay buffer. | Prepare fresh dilutions of this compound in aqueous buffer for each experiment. Avoid storing aqueous solutions for more than a day.[1] |
| Improper storage of this compound solid. | Ensure this compound is stored as a crystalline solid at -20°C in a tightly sealed container. | |
| Appearance of unknown peaks in HPLC analysis of this compound solution. | Chemical degradation of this compound. | Investigate potential hydrolysis or oxidation. Prepare fresh solutions and consider using a stability-indicating HPLC method to identify and quantify potential degradants. |
| Contamination of solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use. | |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | First, dissolve this compound in an organic solvent like ethanol before diluting with the aqueous buffer.[1] The final concentration of the organic solvent should be compatible with your experimental system. |
Quantitative Data Summary
Table 1: this compound Storage and Solubility
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1] |
| Form | Crystalline Solid | [1] |
| Long-term Stability | ≥ 4 years | [1] |
| Solubility in Ethanol, DMSO, DMF | ~25 mg/mL | [1] |
| Solubility in 1:5 Ethanol:PBS (pH 7.2) | ~0.15 mg/mL | [1] |
| Aqueous Solution Storage | Not recommended for > 1 day | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound crystalline solid
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the appropriate volume of the chosen organic solvent (purged with inert gas) to achieve the desired concentration (e.g., 25 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed, light-protected vial.
-
Protocol 2: General Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method optimization and validation are required for specific applications.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
A gradient elution may be necessary to separate this compound from potential degradation products. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.
-
-
Detection:
-
UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).
-
-
Sample Preparation:
-
Dilute the this compound stock solution in the mobile phase to a suitable concentration for analysis.
-
-
Forced Degradation Study (for method development):
-
Acid/Base Hydrolysis: Incubate this compound solution with 0.1 M HCl or 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%).
-
Photostability: Expose the this compound solution to UV light.
-
Analyze the stressed samples by HPLC to identify degradation peaks and ensure the method can resolve them from the parent compound.
-
Visualizations
Caption: S1P1 Receptor Signaling Pathway and this compound Mechanism of Action.
Caption: Recommended Experimental Workflow for this compound.
References
- 1. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NIBR0213 Administration in Murine Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of NIBR0213, a potent and selective S1P1 receptor antagonist, in different mouse strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo mouse studies?
A1: Based on published literature, a starting dose of 30-60 mg/kg administered orally is recommended for studies in C57BL/6 and BALB/c mice, particularly in the context of experimental autoimmune encephalomyelitis (EAE) models.[1][2][3] This dose has been shown to be efficacious in reducing disease severity.[1][2][3]
Q2: How should this compound be prepared for oral administration in mice?
A2: this compound is a crystalline solid with good solubility in organic solvents like DMSO and ethanol (B145695) (approximately 25 mg/mL), but it is sparingly soluble in aqueous buffers.[4][5] For oral gavage, a common method is to first dissolve this compound in a minimal amount of an organic solvent such as ethanol and then dilute it with a suitable aqueous vehicle like phosphate-buffered saline (PBS) or a methylcellulose (B11928114) solution.[4] For instance, a 1:5 solution of ethanol:PBS (pH 7.2) has been used, achieving a solubility of approximately 0.15 mg/mL.[4] It is recommended not to store the aqueous solution for more than one day.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] By blocking the S1P1 receptor on lymphocytes, it inhibits their egress from lymphoid organs, leading to a reduction in circulating lymphocytes (lymphopenia).[1] This sequestration of lymphocytes prevents their infiltration into tissues, which is the basis for its therapeutic effect in autoimmune disease models.[6][7]
Q4: Are there known differences in S1P1 receptor expression between mouse strains?
A4: While comprehensive comparative data on S1P1 receptor expression across a wide range of mouse strains is limited, studies have shown that the expression of S1P receptors can vary between different mouse strains and tissues. This suggests that the response to an S1P1 modulator like this compound could differ between strains.
Troubleshooting Guide
Issue 1: Lack of Efficacy in a Specific Mouse Strain at the Recommended Dose.
-
Possible Cause: Different mouse strains can exhibit variations in drug metabolism, distribution, and target receptor expression. The immunological differences between strains, such as the Th1 bias in C57BL/6 mice and the Th2 bias in BALB/c mice, can also influence the outcome of immunomodulatory treatments.
-
Solution: It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific mouse strain.
-
Pilot Study Design:
-
Select a range of doses: Based on the literature, you could test 10, 30, and 60 mg/kg.
-
Use a small number of animals per group: 3-5 mice per dose group is often sufficient for a pilot study.
-
Define clear endpoints: Monitor both a pharmacodynamic marker (e.g., peripheral blood lymphocyte counts) and the primary efficacy endpoint of your disease model.
-
Establish a timeline: Measure the pharmacodynamic marker at several time points after dosing (e.g., 4, 24, and 48 hours) to understand the kinetics of the response.
-
Analyze the data: Determine the dose that gives the desired level of lymphocyte reduction and therapeutic effect without causing overt toxicity.
-
-
Issue 2: Unexpected Toxicity or Adverse Events.
-
Possible Cause: While this compound is generally well-tolerated at therapeutic doses, high doses of S1P1 receptor modulators can lead to adverse effects, such as pulmonary vascular leakage.[1] The susceptibility to these effects may vary between mouse strains.
-
Solution:
-
Careful Observation: Closely monitor animals for any signs of distress, including changes in weight, activity, and breathing.
-
Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration.
-
Histopathological Analysis: In case of severe adverse events, consider performing a histopathological examination of key organs to identify the cause of toxicity.
-
Issue 3: Inconsistent Results Between Experiments.
-
Possible Cause: Inconsistencies can arise from variations in drug preparation, administration technique, or animal handling.
-
Solution:
-
Standardize Protocols: Ensure that the this compound formulation and administration protocol are consistent across all experiments.
-
Proper Animal Handling: Minimize stress in the animals, as stress can significantly impact physiological and immunological parameters.[8][9]
-
Consistent Animal Supply: Use animals from the same vendor and of a similar age and sex for all experiments within a study.
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Mouse Models
| Mouse Strain | Disease Model | Dose | Route of Administration | Observed Effect | Reference |
| C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg and 60 mg/kg | Oral (twice daily) | Gradual reduction in disease scores | [3] |
| BALB/c | Not specified | Not specified | Not specified | Not specified | [2] |
| Lewis Rats | Not specified | 30 mg/kg | Oral | Reduced peripheral blood lymphocyte counts by 75-85% | [5] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound
-
Materials:
-
This compound crystalline solid
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles)
-
Syringes
-
-
Preparation of Dosing Solution (Example for a 30 mg/kg dose in a 20g mouse):
-
Calculate the required amount of this compound: 30 mg/kg * 0.02 kg = 0.6 mg per mouse.
-
For a dosing volume of 100 µL (0.1 mL), the required concentration is 6 mg/mL.
-
Due to solubility limitations in aqueous solutions, a suspension is often necessary for higher doses.
-
For a lower concentration soluble formulation (e.g., 0.15 mg/mL):
-
Dissolve this compound in ethanol to make a stock solution (e.g., 25 mg/mL).
-
Dilute the stock solution with PBS (pH 7.2) to the final desired concentration. For a 1:5 ethanol:PBS solution, the final ethanol concentration would be 20%. Ensure the final ethanol concentration is well-tolerated by the animals.
-
-
For a higher concentration suspension:
-
Weigh the required amount of this compound.
-
Add a small amount of a suspending agent (e.g., 0.5% methylcellulose in water) and vortex thoroughly to create a uniform suspension. Prepare fresh daily.
-
-
-
Oral Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently and steadily along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administer the this compound solution or suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for a short period after dosing to ensure there are no immediate adverse reactions.
-
Visualizations
Caption: S1P1 Receptor Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound Administration in Mice.
Caption: Troubleshooting Logic for this compound Experiments in Mice.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in NIBR0213-treated animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the S1P1 receptor antagonist, NIBR0213.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the Sphingosine 1-phosphate receptor 1 (S1P1).[1] By blocking the S1P1 receptor on lymphocytes, it prevents their egress from secondary lymphoid organs, leading to a reduction in circulating lymphocytes in the peripheral blood (lymphopenia).[1] This immunomodulatory effect is the basis for its therapeutic potential in autoimmune diseases.
Q2: What is the expected and intended phenotype in animals treated with this compound?
A2: The primary and expected phenotype is a dose-dependent reduction in peripheral blood lymphocyte counts.[1] In preclinical models of multiple sclerosis, such as Experimental Autoimmune Encephalomyelitis (EAE), this compound is expected to reduce disease severity, including a decrease in clinical scores of paralysis and a reduction in CNS inflammation and axonal degeneration.[1]
Q3: Is this compound expected to cause bradycardia like some other S1P receptor modulators?
A3: No. Unlike S1P1 receptor agonists such as Fingolimod (FTY720), this compound is a competitive antagonist and lacks agonistic activity on the S1P1 receptor in cardiomyocytes. Therefore, it is not expected to induce bradycardia, a common side effect associated with S1P1 agonists.
Q4: What are the known pharmacokinetic properties of this compound in animal models?
A4: this compound has demonstrated desirable pharmacokinetic properties in animal models, including high oral bioavailability and slow clearance. This allows for sustained exposure and pharmacodynamic effects, such as a long-lasting reduction in peripheral blood lymphocyte counts after oral dosing.[1]
Troubleshooting Unexpected Phenotypes
This section addresses potential unexpected phenotypes that may arise during in vivo studies with this compound and provides guidance on how to interpret and manage these findings.
Q: My this compound-treated animals are exhibiting signs of respiratory distress. What could be the cause and what should I do?
A:
Potential Cause: An unexpected phenotype of acute pulmonary vascular leakage has been reported with S1P1 receptor antagonists. While this effect may be transient, at high doses it could lead to impaired lung function. Chronic administration may also lead to moderate pulmonary changes.
Troubleshooting Steps:
-
Immediate Assessment: Clinically assess the severity of respiratory distress. Monitor breathing rate and effort.
-
Dose-Response Evaluation: Determine if the phenotype is dose-dependent. If possible, test lower doses of this compound to see if the respiratory signs are mitigated.
-
Histopathological Analysis: Conduct a thorough histopathological examination of the lungs. Look for evidence of edema, inflammation (such as alveolar wall thickening and macrophage accumulation), fibrosis, and micro-hemorrhage.
-
Pulmonary Permeability Assay: To quantify the vascular leakage, perform a pulmonary vascular permeability assay. The Evans Blue dye assay is a well-established method for this purpose.[2][3]
Q: I am observing off-target effects not typically associated with S1P1 antagonism. What should I consider?
A:
Potential Causes:
-
Class-Related Effects: While this compound is selective for S1P1, some effects may be class-related to S1P receptor modulation. These could include an increased susceptibility to infections due to immunomodulation.
-
Study-Specific Variables: The specific animal model, its genetic background, and co-administered agents could influence the observed phenotype.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for side effects associated with other S1P1 receptor antagonists.
-
Comprehensive Health Monitoring: Implement a comprehensive monitoring plan for your animals, including regular weight checks, behavioral observations, and complete blood counts (CBCs) to monitor for signs of infection or other hematological abnormalities.
-
Control Groups: Ensure you have appropriate vehicle-treated control groups to rule out effects of the formulation or administration procedure.
-
Consult an Expert: If the phenotype is severe or unusual, consult with a veterinary pathologist or a toxicologist to help interpret the findings.
Data Presentation
Table 1: Dose-Dependent Effect of Oral this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats
| Dose (mg/kg) | Time Post-Dose (hours) | % Reduction in PBLs (Mean ± SEM) |
| 3 | 7 | 75-85% |
| 10 | 14 | 75-85% |
| 30 | 24 | 75-85% |
Note: Data extrapolated from published studies.
Table 2: Therapeutic Efficacy of this compound in a Mouse EAE Model
| Treatment | Dose (mg/kg, oral, once daily) | Mean Clinical Score (at study termination) | % Reduction in Clinical Score (vs. pre-treatment) |
| Vehicle | - | ~3.5 | - |
| This compound | 30-60 | ~1.3 | 62% |
| Fingolimod | 3 | ~1.4 | 61% |
Note: Data extrapolated from published studies. Clinical scores are on a 0-5 scale.
Experimental Protocols
1. Quantification of Peripheral Blood Lymphocytes
-
Blood Collection: Collect a small volume of blood (e.g., via tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Cell Counting: Perform a complete blood count (CBC) using an automated hematology analyzer.
-
Flow Cytometry (Optional): For more detailed analysis of lymphocyte subsets (e.g., T cells, B cells), use flow cytometry with specific cell surface markers.
2. Experimental Autoimmune Encephalomyelitis (EAE) Model and Clinical Scoring
-
Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Clinical Scoring: Monitor animals daily for clinical signs of disease and score them based on a scale of 0 to 5, as follows:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund or dead.
-
3. Pulmonary Vascular Permeability (Evans Blue Dye Assay)
-
Dye Injection: Anesthetize the animal and inject a solution of Evans Blue dye intravenously.
-
Circulation Time: Allow the dye to circulate for a defined period (e.g., 60 minutes).
-
Perfusion: Perfuse the systemic circulation with saline to remove intravascular dye.
-
Tissue Collection: Harvest the lungs.
-
Dye Extraction: Incubate the lung tissue in a solvent (e.g., formamide) to extract the extravasated dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer and normalize to the tissue weight.
Visualizations
Caption: S1P1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in an EAE model.
Caption: Logical flowchart for troubleshooting unexpected phenotypes.
References
- 1. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.iwmpi.org [journal.iwmpi.org]
- 3. First magnetic particle imaging to assess pulmonary vascular leakage in vivo in the acutely injured and fibrotic lung - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in NIBR0213 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the S1P1 receptor antagonist, NIBR0213.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor. This inhibition prevents the downstream signaling cascades that are crucial for lymphocyte egress from lymphoid tissues, leading to a dose-dependent reduction in peripheral blood lymphocyte counts (lymphopenia).[1][2] Unlike S1P1 agonists such as FTY720 (Fingolimod), this compound does not cause bradycardia as it lacks agonistic activity.[1]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: this compound, by antagonizing the S1P1 receptor, which primarily couples through the Gi/o family of G-proteins, inhibits downstream signaling pathways. A key pathway affected is the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as ERK1/2, pathway. Pre-treatment with this compound has been shown to abolish agonist-induced phosphorylation of p42/p44-MAPK.[3]
Q3: How should this compound be prepared and stored?
A3: For optimal results and to minimize variability, proper handling of this compound is crucial. It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the stock in an appropriate assay buffer. The stability of this compound in aqueous solutions at physiological pH should be considered, as poorly soluble drugs can be unstable.[4]
Q4: What are the potential off-target effects of this compound?
A4: this compound is described as a selective S1P1 antagonist.[1][2] However, like any pharmacological agent, the possibility of off-target effects exists, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range that elicits the desired on-target effect without significant off-target activity.
Q5: How does the presence of serum or albumin in the culture medium affect this compound activity?
A5: The endogenous ligand for S1P1, S1P, is abundant in mammalian plasma and is primarily bound to albumin and HDL particles.[1] The presence of serum or albumin in cell culture media can significantly impact the apparent potency of this compound. Albumin can bind to this compound, reducing its free concentration and availability to interact with the S1P1 receptor.[5][6][7][8] This can lead to a rightward shift in the dose-response curve, making the compound appear less potent. For quantitative and reproducible experiments, it is often recommended to use serum-free or low-serum conditions, or to use fatty-acid-free BSA in the assay buffer.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells and plates. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water to create a humidity barrier. |
| Compound Precipitation | Visually inspect the compound dilutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent for the stock solution. The solubility of the compound in the final assay buffer is critical.[9] |
| Inconsistent Incubation Times | Standardize the incubation time with this compound and any subsequent agonist stimulation across all experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling. |
Issue 2: Lower than Expected Potency (High IC50)
| Potential Cause | Troubleshooting Steps |
| Presence of Serum/Albumin | As detailed in the FAQs, serum components can bind to this compound.[5][6][7][8] Switch to a serum-free medium or a medium supplemented with fatty-acid-free BSA for the duration of the experiment. |
| Compound Degradation | Ensure the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| High Agonist Concentration | In a competitive antagonist assay, a high concentration of the agonist will require a higher concentration of the antagonist to achieve inhibition. Optimize the agonist concentration to be at or near its EC50 value. |
| Low Receptor Expression | If the cell line used has low expression levels of the S1P1 receptor, the observed potency of an antagonist may be lower. Confirm S1P1 expression levels via qPCR or Western blot. |
| Incorrect Assay Endpoint | The choice of assay endpoint can influence the observed potency. Ensure the selected endpoint is robust and directly reflects S1P1 signaling. |
Issue 3: No or Weak Signal in Downstream Signaling Assays (e.g., p-ERK Western Blot)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Stimulation | Ensure the agonist used to stimulate the pathway is potent and used at an optimal concentration (typically EC80 for inhibition studies). The stimulation time should also be optimized to capture the peak of the signaling event. |
| Poor Antibody Quality | Use a validated antibody specific for the phosphorylated form of the protein of interest. Include positive and negative controls to verify antibody performance. |
| Sample Degradation | Work quickly and keep samples on ice to prevent protein degradation and dephosphorylation. Use phosphatase and protease inhibitors in your lysis buffer. |
| Insufficient Protein Loading | Ensure an adequate amount of protein is loaded onto the gel for Western blotting. Perform a protein quantification assay before loading. |
| Timing of this compound Pre-incubation | The pre-incubation time with this compound before agonist stimulation is critical. A 15-minute pre-treatment has been shown to be effective for inhibiting p42/p44-MAPK activation.[3] Optimize this timing for your specific cell system. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | Not explicitly stated, but used at 1 µM to abolish agonist effect | CHO-S1P1 cells | p42/p44-MAPK Phosphorylation | [3] |
| Ki | 24 nM | CHO cells expressing human S1P1 | GTP[γ-35S] binding assay (Schild analysis) | [10] |
| Ki | 14 nM | CHO cells expressing mouse S1P1 | GTP[γ-35S] binding assay (Schild analysis) | [10] |
Note: Potency values can vary significantly between different cell lines and assay formats. It is recommended to determine the potency of this compound in your specific experimental system.
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced p42/p44-MAPK (ERK1/2) Phosphorylation
This protocol is adapted from studies demonstrating the inhibitory effect of S1P1 antagonists on downstream signaling.[3]
-
Cell Seeding:
-
Seed CHO cells stably expressing the human S1P1 receptor (CHO-S1P1) in 6-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells in your standard growth medium.
-
-
Serum Starvation:
-
Once cells are confluent, replace the growth medium with serum-free medium.
-
Starve the cells for at least 4 hours to reduce basal signaling.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in serum-free medium. A concentration of 1 µM has been shown to be effective.[3]
-
Remove the serum-free medium from the cells and add the medium containing this compound or vehicle (DMSO) control.
-
Pre-incubate the cells for 15 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the S1P1 agonist (e.g., S1P or a synthetic agonist) at a concentration that elicits a robust phosphorylation of ERK1/2 (typically around the EC80).
-
Add the agonist directly to the wells containing this compound or vehicle and incubate for 10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-p42/p44-MAPK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total p42/p44-MAPK to confirm equal protein loading.
-
Visualizations
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis | MDPI [mdpi.com]
- 4. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Significance of Serum Albumin and Implications of FcRn Inhibitor Treatment in IgG-Mediated Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum albumin: relationship to inflammation and nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailing Protein-Bound Uremic Toxin Interaction Mechanisms with Human Serum Albumin in the Pursuit of Designing Competitive Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NIBR0213 and Fingolimod (FTY720) in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S1P1 receptor modulators NIBR0213 and Fingolimod (FTY720) in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key studies.
Introduction
Both this compound and Fingolimod target the sphingosine-1-phosphate receptor 1 (S1P1), a critical regulator of lymphocyte trafficking.[1] By modulating this receptor, they prevent the migration of pathogenic lymphocytes from secondary lymphoid organs into the central nervous system (CNS), thereby ameliorating neuroinflammation. However, their interaction with the S1P1 receptor differs significantly. Fingolimod is a functional antagonist; it is a potent agonist that leads to the internalization and degradation of the S1P1 receptor.[2] In contrast, this compound is a direct, competitive antagonist of the S1P1 receptor.[1][3] This distinction in their mechanism of action may have implications for their efficacy and side-effect profiles.
Mechanism of Action: A Tale of Two Modulators
Fingolimod, a prodrug, is phosphorylated in vivo to its active form, FTY720-phosphate. This active metabolite is a potent agonist for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[4] Its therapeutic effect in EAE is primarily attributed to its action on S1P1 on lymphocytes. Initial activation of the receptor is followed by its internalization and degradation, leading to a state of functional antagonism. This process effectively traps lymphocytes in the lymph nodes, reducing their infiltration into the CNS.[5][6]
This compound, on the other hand, is a potent and selective antagonist of the S1P1 receptor.[1] It directly blocks the receptor, preventing its activation by the endogenous ligand, sphingosine-1-phosphate. This direct antagonism is sufficient to inhibit lymphocyte egress from lymphoid tissues.[3] A key potential advantage of this direct antagonism is the avoidance of initial agonistic effects, which in the case of Fingolimod, can lead to side effects such as transient bradycardia.[3]
Signaling Pathway Overview
The distinct mechanisms of Fingolimod and this compound on the S1P1 receptor signaling pathway are illustrated below.
Comparative Efficacy in EAE Models
Studies have demonstrated that this compound and Fingolimod exhibit comparable therapeutic efficacy in ameliorating clinical signs of EAE.[1][7]
Clinical Score and Body Weight
In a therapeutic EAE model using MOG/CFA/Pertussis toxin-treated C57BL/6 mice, both compounds, administered orally at the peak of disease, led to a significant reduction in clinical scores and an improvement in body weight compared to vehicle-treated controls.[7]
| Treatment Group | Dosage | Mean Reduction in Clinical Score | Reference |
| This compound | 30 mg/kg | 62% | [7] |
| Fingolimod | 3 mg/kg | 61% | [7] |
Lymphocyte Reduction
Both this compound and Fingolimod induce a reduction in peripheral blood lymphocytes, which is a key pharmacodynamic marker of their activity. In rats, a 30 mg/kg dose of this compound reduced peripheral blood lymphocytes by 75-85% for up to 24 hours.[7]
Effects on CNS Inflammation and Cytokine Profile
While direct comparative data on CNS immune cell infiltration and cytokine profiles for this compound and Fingolimod from a single study is limited, individual studies provide insights into their effects.
Fingolimod treatment in EAE has been shown to reduce the infiltration of inflammatory cells, including CD4+ T cells and macrophages, into the CNS.[8][9] Furthermore, Fingolimod has been reported to decrease the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17, while potentially promoting the expression of anti-inflammatory cytokines like IL-10.[3]
For this compound, its efficacy in reducing EAE severity strongly suggests a similar reduction in CNS inflammation, although detailed quantitative data on specific immune cell subsets and cytokine profiles are less extensively published.
| Parameter | Fingolimod Effect in EAE | This compound Effect in EAE (Inferred) |
| CNS Immune Cell Infiltration | ||
| CD4+ T Cells | Reduced | Likely Reduced |
| Macrophages/Microglia | Reduced | Likely Reduced |
| Cytokine Profile | ||
| IFN-γ | Reduced | Likely Reduced |
| IL-17 | Reduced | Likely Reduced |
| TNF-α | Reduced | Likely Reduced |
| IL-10 | Increased/No Change | Likely Modulated |
Note: The effects of this compound on specific immune cell infiltration and cytokine profiles are inferred from its demonstrated efficacy in reducing EAE clinical scores, which is known to be driven by these factors.
Experimental Protocols
The following section outlines a typical experimental protocol for inducing and evaluating treatments in a C57BL/6 mouse model of EAE.
EAE Induction in C57BL/6 Mice
A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA.
-
Immunization (Day 0): Anesthetize the mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion, typically at two sites on the flank. On the same day, administer an intraperitoneal injection of PTX dissolved in PBS.
-
Second PTX Injection (Day 2): Administer a second intraperitoneal injection of PTX.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Treatment Administration: For therapeutic studies, initiate treatment with this compound, Fingolimod, or vehicle control orally once daily at the peak of the disease, as determined by the clinical scores.
Experimental Workflow
The following diagram illustrates a typical workflow for a therapeutic EAE study comparing this compound and Fingolimod.
Conclusion
Both this compound and Fingolimod are effective modulators of the S1P1 receptor, demonstrating comparable therapeutic efficacy in reducing the clinical severity of EAE. Their primary difference lies in their mechanism of action, with Fingolimod acting as a functional antagonist and this compound as a direct antagonist. This distinction may offer a superior safety profile for this compound by avoiding the initial agonistic effects associated with Fingolimod. Further head-to-head studies detailing the comparative effects on CNS immune infiltration and cytokine profiles would be valuable to fully elucidate the nuances of their immunomodulatory activities. The experimental protocols and workflows provided herein offer a standardized framework for conducting such comparative efficacy studies.
References
- 1. T helper type 1 and 17 cells Determine Efficacy of IFN-β in Multiple Sclerosis and Experimental Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]
- 3. Fingolimod Immune Effects Beyond Its Sequestration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling Blood-Based Neural Biomarkers and Cytokines in Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis Using Single-Molecule Array Technology | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fingolimod ameliorates chronic experimental autoimmune neuritis by modulating inflammatory cytokines and Akt/mTOR/NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of S1P1 Antagonists and Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action for Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonists and agonists. By examining their distinct effects on signaling pathways and receptor trafficking, this document aims to provide a comprehensive resource for researchers in immunology, pharmacology, and drug development. The information is supported by experimental data and detailed methodologies for key assays.
Core Concepts: Divergent Mechanisms Targeting the Same Receptor
S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development.[1][2] Its endogenous ligand, sphingosine-1-phosphate (S1P), guides the egress of lymphocytes from secondary lymphoid organs into the circulation.[2] Both S1P1 agonists and antagonists have been developed as therapeutic agents, particularly for autoimmune diseases like multiple sclerosis, by modulating lymphocyte migration.[2][3][4] However, their underlying mechanisms of action are fundamentally different.
S1P1 Agonists (Functional Antagonists): These molecules, such as the active metabolite of Fingolimod (FTY720-P), initially activate the S1P1 receptor.[3][5] This activation triggers the recruitment of β-arrestin, leading to rapid receptor internalization and subsequent degradation.[5][6] The sustained loss of S1P1 from the cell surface renders lymphocytes unresponsive to the S1P gradient, effectively trapping them in the lymph nodes.[2][4] This process of receptor downregulation is why S1P1 agonists are often referred to as "functional antagonists."[3][5]
S1P1 Antagonists: In contrast, true antagonists bind to the S1P1 receptor and block the binding of the endogenous ligand S1P, thereby preventing receptor activation and downstream signaling.[1] Unlike agonists, some antagonists do not induce receptor internalization and can even lead to an upregulation of S1P1 expression on the cell surface.[7] By directly inhibiting S1P-mediated signaling, these antagonists also disrupt lymphocyte egress from lymphoid tissues.[7]
Comparative Data of S1P1 Modulators
The following tables summarize the in vitro potency and binding affinities of various S1P1 agonists and antagonists from published studies. These values are critical for comparing the pharmacological profiles of these compounds.
Table 1: Functional Potency (EC50) of S1P1 Agonists in Various Assays
| Compound | Assay Type | Species | EC50 (nM) | Reference(s) |
| S1P | GTPγS Binding | Human | 0.07 | [8] |
| Fingolimod-P (FTY720-P) | GTPγS Binding | Human | 0.12 | [8] |
| Ozanimod | GTPγS Binding | Human | <1 | [8] |
| Siponimod (BAF312) | GTPγS Binding | Human | 0.39 | [9][10] |
| Ponesimod | GTPγS Binding | Human | 3.42 | [8] |
| SEW2871 | β-arrestin Recruitment | Human | 13.8 | [9] |
| KRP-203-P | GTPγS Binding | Human | 0.84 | [11] |
| CS-0777-P | GTPγS Binding | Human | 1.1 | [11] |
| CYM-5442 | β-arrestin Recruitment | Human | 1.35 | [11] |
Table 2: Binding Affinity (Ki) and Inhibitory Potency (IC50) of S1P1 Antagonists
| Compound | Assay Type | Species | Ki (nM) / IC50 (nM) | Reference(s) |
| VPC23019 | Radioligand Binding | Human | pKi = 7.86 | [12] |
| W146 | Radioligand Binding | Human | 10-20 (Ki) | [11] |
| VPC44116 | Radioligand Binding | Human | 30 (Ki) | [11] |
| TASP0277308 | Radioligand Binding | Human | 2 (IC50) | [11] |
| JTE-013 | Radioligand Binding | Human | 17 (Ki, for S1P2) | [11][13] |
| Ex26 | Functional Assay | - | "double-digit nanomolar" (IC50) | [7] |
Signaling Pathways and Experimental Workflows
To visually compare the mechanisms of S1P1 agonists and antagonists, the following diagrams illustrate their distinct effects on signaling pathways and a typical experimental workflow for their evaluation.
Figure 1: Contrasting signaling pathways of S1P1 agonists and antagonists.
Figure 2: Typical experimental workflow for evaluating S1P1 modulators.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the S1P1 receptor.
-
Materials:
-
Membranes from cells overexpressing human S1P1.
-
Radiolabeled S1P1 ligand (e.g., [³H]-ozanimod or [³²P]S1P).[8]
-
Test compounds (agonists and antagonists).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[8]
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Dilute S1P1-expressing membranes in ice-cold assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the serially diluted test compound to the wells. For determining total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled S1P1 ligand.
-
Add the diluted membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.[8]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation following receptor stimulation and can differentiate between agonists, partial agonists, and antagonists.
-
Materials:
-
Membranes from cells overexpressing human S1P1.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Scintillation counter or SPA beads.
-
-
Procedure:
-
Thaw S1P1-expressing membranes on ice.
-
Prepare serial dilutions of the test compound (for agonists) or a fixed concentration of antagonist with serial dilutions of an agonist.
-
In a 96-well plate, add the membranes, GDP, and the test compound(s).
-
Pre-incubate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration over a filter plate or by adding SPA beads.
-
Wash the filters with ice-cold buffer if using the filtration method.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
For agonists, generate a dose-response curve to determine EC50 and Emax. For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (pA2 or Ki).[8][14]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.
-
Materials:
-
Procedure:
-
Plate the engineered cells in the assay plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
For antagonist mode, pre-incubate the cells with the test compound for a specified time.
-
Add the agonist (either the test compound for agonist mode or a reference agonist for antagonist mode) to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).[16][17][18]
-
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the translocation of S1P1 from the plasma membrane to intracellular compartments upon agonist treatment.
-
Materials:
-
Procedure:
-
Seed the S1P1-eGFP expressing cells onto the imaging plates and allow them to adhere.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with the test compound at various concentrations and for different time points.
-
Fix the cells with paraformaldehyde.
-
Wash the cells and stain the nuclei with Hoechst stain if desired.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images to quantify the internalization of the S1P1-eGFP signal from the cell membrane to intracellular vesicles.
-
Generate dose-response and time-course curves to characterize the internalization process.[19][20][21]
-
Conclusion
The distinct mechanisms of S1P1 agonists and antagonists offer different therapeutic strategies for modulating the S1P1 signaling pathway. S1P1 agonists, acting as functional antagonists, lead to a profound and sustained downregulation of the receptor, while true antagonists provide a direct blockade of S1P-mediated signaling. The choice between these two classes of modulators depends on the desired pharmacological profile, including the onset and duration of action, and the potential for off-target effects. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation and comparison of novel S1P1-targeting compounds.
References
- 1. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. S1P Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. limes-institut-bonn.de [limes-institut-bonn.de]
- 12. benchchem.com [benchchem.com]
- 13. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to S1P1 Receptor Modulators: NIBR0213 vs. Fingolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and pharmacological profiles of NIBR0213 and other Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators, with a primary focus on the well-established modulator, Fingolimod (B1672674) (FTY720). The information presented is supported by experimental data to aid in research and development decisions.
Introduction to S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] Modulation of the S1P1 receptor is a clinically validated therapeutic strategy for autoimmune diseases, most notably multiple sclerosis.[1][2] S1P1 modulators function by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system (CNS).[1][3] This guide focuses on this compound, a competitive antagonist of S1P1, and compares its preclinical efficacy and safety profile with the established S1P1 receptor agonist, Fingolimod.[2][4]
Comparative Efficacy and Pharmacology
This compound and Fingolimod both demonstrate efficacy in preclinical models of multiple sclerosis by reducing lymphocyte counts in the peripheral blood. However, they achieve this through distinct mechanisms of action at the S1P1 receptor, leading to different pharmacological and safety profiles.
Data Presentation
The following tables summarize the quantitative data comparing this compound and Fingolimod.
Table 1: In Vitro Receptor Binding and Activity
| Compound | Mechanism of Action | S1P1 Binding Affinity (nM) | Functional Activity |
| This compound | Competitive Antagonist | Potent and Selective[1][4] | Blocks S1P-induced signaling[4] |
| Fingolimod-P | Agonist (Functional Antagonist) | EC50 ~0.3-3.1 nM[5] | Induces receptor internalization and degradation[1][6] |
Table 2: Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Animal Model | Dose | Key Efficacy Outcomes | Reference |
| This compound | Mouse | 30-60 mg/kg (oral) | Comparable therapeutic efficacy to Fingolimod; Significantly suppressed CNS inflammation and axonal degeneration. | [1][4] |
| Fingolimod | Mouse | 0.3 - 3 mg/kg (oral) | Reduced disease severity, CNS inflammation, and demyelination. | [1][7][8] |
Table 3: Effect on Peripheral Blood Lymphocyte (PBL) Counts
| Compound | Animal Model | Dose | Effect on PBL Count | Duration of Action | Reference |
| This compound | Rat | 30 mg/kg (oral) | 75-85% reduction | Up to 24 hours | [9][10] |
| Fingolimod | Dog | 0.05 mg/kg (oral) | Significant reduction | Slower recovery at higher doses | [11] |
| Fingolimod | Human | 0.5 mg (daily) | Reduction to 20-30% of baseline | Sustained with daily dosing | [12][13] |
Table 4: Comparative Pharmacokinetics
| Parameter | This compound | Fingolimod | Reference |
| Bioavailability | High oral bioavailability in animal models[1] | ~93% (oral) in humans[14] | [1][14] |
| Metabolism | N/A | Phosphorylated to active metabolite Fingolimod-P by sphingosine (B13886) kinases. | [15] |
| Half-life | Slow clearance in animal models[1] | 6-9 days in humans | [16][17] |
| Protein Binding | N/A | >99.7% | [14] |
Table 5: Adverse Effect Profile in Preclinical Models
| Adverse Effect | This compound | Fingolimod | Reference |
| Bradycardia | Not observed; Lacks agonistic activity on S1P1 in cardiomyocytes.[1][4] | Observed; Associated with agonistic effects on S1P1 in cardiomyocytes.[1][4] | [1][4] |
| Pulmonary Vascular Leakage | Induced at 6 hours post-treatment, similar to other S1P1 antagonists.[1][4] | Potential for pulmonary effects.[4] | [1][4] |
Signaling Pathways
The differential effects of this compound and Fingolimod stem from their distinct interactions with the S1P1 receptor and its downstream signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Scoring
-
Induction:
-
Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[3][18][19]
-
Immunization: Mice are subcutaneously injected with the MOG35-55/CFA emulsion at the base of the tail.[3][20]
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and 24-48 hours later to facilitate the entry of immune cells into the CNS.[18][20]
-
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5, as follows[3][21]:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Mild paraparesis of hind limbs, unsteady gait.
-
3: Moderate to severe paraparesis of hind limbs.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
Treatment: Oral administration of this compound, Fingolimod, or vehicle control is initiated either prophylactically or therapeutically at the peak of disease.[8][22]
Peripheral Blood Lymphocyte Counting
-
Sample Collection: Whole blood is collected from animals at specified time points post-treatment.
-
Analysis: An automated hematology analyzer is used to determine the absolute counts of peripheral blood lymphocytes.[9]
-
Data Expression: Lymphocyte counts are typically expressed as a percentage of the pre-treatment baseline count.
Assessment of Bradycardia
-
Method: Heart rate is monitored in conscious animals (e.g., rats) using telemetry or other appropriate methods following the administration of the test compound.
-
Analysis: Changes in heart rate from baseline are calculated and compared between treatment groups.
Evaluation of Pulmonary Vascular Leakage
-
Method: Evans Blue Dye (EBD) extravasation assay is a common method.
-
EBD, which binds to serum albumin, is injected intravenously.
-
After a set time, animals are euthanized, and the lungs are perfused to remove intravascular dye.
-
The amount of EBD that has extravasated into the lung tissue is quantified by spectrophotometry after extraction.[9]
-
-
Alternative Methods: Other techniques include measuring the filtration coefficient (Kf) and solute clearances, or advanced imaging techniques like micro-computed tomography.[23][24]
Conclusion
This compound demonstrates comparable efficacy to Fingolimod in the preclinical EAE model, a key indicator of potential therapeutic benefit in multiple sclerosis. The primary distinguishing feature of this compound is its mechanism as a competitive antagonist, which circumvents the agonistic activity responsible for the bradycardia observed with Fingolimod.[1][4] This suggests a potentially improved cardiovascular safety profile. However, the induction of transient pulmonary vascular leakage by this compound, a characteristic shared with other S1P1 antagonists, warrants further investigation.[1][4] The data presented in this guide highlight the potential of this compound as a promising S1P1 modulator and provide a basis for further research and development in this class of immunomodulatory agents.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. fingolimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Preliminary Study of Pharmacokinetics and Pharmacodynamics of Oral Fingolimod in Dogs | In Vivo [iv.iiarjournals.org]
- 12. Gilenya, Tascenso ODT (fingolimod) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 13. Basis for fluctuations in lymphocyte counts in fingolimod-treated patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Pharmacokinetics of Fingolimod - ProQuest [proquest.com]
- 18. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 19. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]
- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 21. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 22. researchgate.net [researchgate.net]
- 23. Acute lung injury and pulmonary vascular permeability: use of transgenic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A method for evaluating the murine pulmonary vasculature using micro-computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
NIBR0213: A Competitive Antagonist Offering a Refined Approach to S1P1 Receptor Modulation
A Comparative Guide for Researchers and Drug Development Professionals
The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis. Modulation of S1P1 signaling can prevent the egress of lymphocytes from lymph nodes, thereby limiting the inflammatory cascade in the central nervous system. While the first-generation S1P receptor modulators have demonstrated clinical efficacy, the focus has shifted towards developing next-generation compounds with improved safety and specificity. NIBR0213, a potent and selective competitive antagonist of the S1P1 receptor, represents a significant advancement in this area. This guide provides a comparative overview of this compound, placing its advantages in the context of other S1P1 receptor modulators and detailing the experimental frameworks used for its characterization.
Mechanism of Action: Competitive Antagonism vs. Functional Agonism
A key advantage of this compound lies in its mechanism of action as a true competitive antagonist, distinguishing it from functional agonists like fingolimod (B1672674) (FTY720).
-
This compound (Competitive Antagonist): this compound directly competes with the endogenous ligand, sphingosine-1-phosphate (S1P), for binding to the S1P1 receptor. By blocking the receptor, it prevents downstream signaling without activating it. This leads to the sequestration of lymphocytes in the lymph nodes. A significant benefit of this approach is the avoidance of receptor activation in non-target tissues, which can lead to adverse effects.[1]
-
Fingolimod (Functional Agonist): Fingolimod and its active phosphate (B84403) metabolite act as potent agonists at the S1P1 receptor.[2][3] This initial activation leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient required for their egress from lymph nodes.[3][4] However, this agonistic activity in other tissues, such as the heart and blood vessels, can contribute to side effects like bradycardia.[1]
Comparative Performance Data
The following tables summarize key in vitro and in vivo performance data for this compound and other S1P1 receptor modulators.
Table 1: In Vitro Potency and Selectivity of S1P1 Receptor Modulators
| Compound | Target(s) | Mechanism of Action | Potency (EC50/IC50/Ki) | Selectivity Profile |
| This compound | S1P1 | Competitive Antagonist | Potent and selective for S1P1[1][5] | High selectivity for S1P1 over other S1P receptor subtypes. |
| Fingolimod-P | S1P1, S1P3, S1P4, S1P5 | Functional Agonist | IC50: 0.033 nM (S1P1)[6] | Non-selective, with potent activity at multiple S1P receptor subtypes.[4] |
| Siponimod (BAF312) | S1P1, S1P5 | Agonist | EC50: 0.39 nM (S1P1), 0.98 nM (S1P5)[6] | Selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4.[6] |
| Ozanimod (RPC-1063) | S1P1, S1P5 | Agonist | EC50: 1.03 nM (S1P1), 8.6 nM (S1P5)[6] | Selective for S1P1 and S1P5.[7] |
| Ponesimod (ACT-128800) | S1P1 | Agonist | EC50: 5.7 nM[3] | Highly selective for S1P1.[3] |
Table 2: In Vivo Pharmacodynamic Effects of S1P1 Receptor Modulators
| Compound | Animal Model | Key Pharmacodynamic Effect | Efficacy in EAE Model | Noted Advantages/Disadvantages |
| This compound | Mouse, Rat | Dose-dependent reduction in peripheral blood lymphocytes.[1][8] | Comparable efficacy to fingolimod in reducing disease severity.[1][5][9][10] | Spares bradycardia associated with S1P1 agonism.[1] May induce transient pulmonary vascular leakage.[1] |
| Fingolimod | Mouse | Profound and sustained lymphopenia.[4] | Reduces clinical symptoms, T-cell infiltration, and inflammatory mediators in the CNS.[4][9] | Potential for off-target effects due to non-selective receptor binding, including bradycardia.[1][4] |
| Siponimod | - | - | - | Improved safety profile compared to fingolimod due to selectivity.[2] |
| Ozanimod | Mouse | Reduces circulating lymphocytes and disease scores.[7] | Reduces inflammation, demyelination, and apoptotic cell counts in the spinal cord.[7] | Selectivity for S1P1 and S1P5 may offer a better safety profile. |
| Ponesimod | Human | Dose-dependent reduction in total lymphocyte count.[11][12] | - | Shorter half-life allows for faster reversal of its effects.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and other S1P1 modulators.
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[13]
-
Test compounds (this compound, fingolimod-P, etc.) at various concentrations.
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Dilute the S1P1 membrane preparations in the assay buffer to a final concentration of 1-2 μ g/well .[13]
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 μL of the test compound dilutions.
-
Add 50 μL of the diluted membrane preparation to each well and pre-incubate for 30 minutes at room temperature.[13]
-
Add 50 μL of the radioligand solution (final concentration 0.1-0.2 nM) to initiate the binding reaction.[13]
-
Incubate for 60 minutes at room temperature.[13]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plates.
-
Wash the filters five times with 200 μL of ice-cold assay buffer.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled S1P) from the total binding.
-
Determine the IC50 values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.[14]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a GPCR upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of S1P1 receptor agonists.
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
[³⁵S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 μg/ml saponin.[14]
-
GDP.
-
Test agonists at various concentrations.
-
96-well plates.
-
Scintillation counter or filter-based detection system.
Procedure:
-
Prepare serial dilutions of the test agonists in the assay buffer.
-
In a 96-well plate, add the test agonist dilutions.
-
Add the membrane preparation (5-50 μ g/well ) and GDP (0-10 μM for transfected cells) to the wells.[15]
-
Initiate the reaction by adding [³⁵S]GTPγS (200-500 pM).[15]
-
Incubate at room temperature for 30-60 minutes.[16]
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using either a filtration method or a scintillation proximity assay (SPA).[9][16]
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the agonist concentration to determine EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or Gi-coupled GPCRs that can be engineered to couple to the Gq pathway.
Objective: To assess the ability of S1P1 receptor modulators to induce calcium signaling.
Materials:
-
Cells expressing the S1P1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][10][17][18][19]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds at various concentrations.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[18]
-
Load the cells with Fluo-4 AM dye-loading solution for 1 hour at 37°C.[1][10][17][18]
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Initiate the assay by adding the test compounds to the wells.
-
Monitor the fluorescence intensity (Ex/Em = ~490/525 nm) over time.[1][18]
-
The peak fluorescence intensity corresponds to the maximum calcium mobilization.
-
Plot the peak fluorescence response against the compound concentration to determine EC50 values.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, mimicking many of the inflammatory and demyelinating features of the human disease.[19][20][21][22][23]
Objective: To evaluate the in vivo efficacy of this compound and other S1P1 modulators in a model of multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) or Proteolipid Protein (PLP) peptide.[8][21][24]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[8][20][24]
-
Test compounds for oral or parenteral administration.
Procedure:
-
Induction of EAE:
-
Treatment:
-
Begin administration of the test compound (e.g., this compound, fingolimod) or vehicle at a predetermined time point (prophylactic or therapeutic regimen).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[24]
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination, and blood for lymphocyte counts.
-
Visualizing the S1P1 Signaling Pathway and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: S1P1 receptor signaling pathway and points of intervention.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for the EAE mouse model.
Conclusion
This compound stands out as a promising S1P1 receptor modulator due to its competitive antagonist mechanism. This approach offers the potential for a more favorable safety profile by avoiding the on-target side effects associated with receptor agonism in tissues outside the immune system. The preclinical data demonstrate comparable efficacy to established treatments in relevant disease models. For researchers and drug developers, this compound provides a valuable tool to further explore the nuances of S1P1 receptor biology and represents a compelling candidate for the development of next-generation immunomodulatory therapies.
References
- 1. abcam.com [abcam.com]
- 2. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. hellobio.com [hellobio.com]
- 11. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 21. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. S1PR1 - Wikipedia [en.wikipedia.org]
- 24. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
NIBR0213 vs. Siponimod: A Comparative Analysis for Neuroinflammatory Disease Research
A detailed examination of two distinct sphingosine-1-phosphate receptor modulators, NIBR0213 and Siponimod (B560413), this guide offers researchers, scientists, and drug development professionals a comparative overview of their mechanisms, preclinical and clinical data, and experimental considerations.
This analysis navigates the nuanced differences between the selective S1P1 receptor antagonist, this compound, and the dual S1P1/S1P5 receptor modulator, Siponimod. By presenting available data in a structured format, this guide aims to facilitate informed decisions in the selection and application of these compounds in research and development settings.
At a Glance: Key Differences
| Feature | This compound | Siponimod |
| Primary Mechanism | Competitive Antagonist | Functional Antagonist |
| Receptor Selectivity | S1P1 | S1P1 and S1P5 |
| Development Stage | Preclinical | Clinically Approved (for MS) |
| Known Clinical Use | Research Compound | Treatment of Multiple Sclerosis |
| Bradycardia Risk | Low to None[1] | Mitigated by dose titration[2] |
Mechanism of Action and Signaling Pathways
Both this compound and Siponimod target the sphingosine-1-phosphate (S1P) signaling pathway, a critical regulator of lymphocyte trafficking and neuroinflammation.[1][2] However, their distinct mechanisms of action and receptor selectivity lead to different downstream effects.
Siponimod acts as a functional antagonist at the S1P1 receptor.[3] Upon binding, it initially acts as an agonist, causing the internalization and subsequent degradation of the receptor.[3] This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS).[2] Siponimod also readily crosses the blood-brain barrier and acts on S1P1 and S1P5 receptors on astrocytes and oligodendrocytes, potentially exerting direct neuroprotective effects.[2][3]
This compound , in contrast, is a competitive antagonist of the S1P1 receptor.[1] It blocks the binding of the endogenous ligand S1P without causing receptor internalization and degradation.[1] This direct antagonism is also effective in preventing lymphocyte egress from lymphoid tissues.[1] A key differentiator is that this compound's lack of agonistic activity is suggested to circumvent the bradycardia associated with S1P1 agonist-induced activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes.[1]
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: NIBR0213 vs. Fingolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the experimental sphingosine-1-phosphate receptor 1 (S1P1) antagonist, NIBR0213, and the approved multiple sclerosis drug, Fingolimod (B1672674). The information is compiled from available preclinical and clinical data to assist researchers and drug development professionals in understanding the potential therapeutic advantages and liabilities of these two immunomodulatory compounds.
Executive Summary
Fingolimod, a non-selective sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing forms of multiple sclerosis. Its efficacy is well-documented, but its use is associated with a distinct side effect profile, including cardiovascular effects, macular edema, and an increased risk of infections. This compound, a selective S1P1 receptor antagonist, has shown comparable efficacy to Fingolimod in preclinical models of multiple sclerosis. A key differentiating feature of this compound in these early studies is the absence of bradycardia, a notable side effect of Fingolimod. However, preclinical data indicates a potential risk of pulmonary vascular leakage with this compound. This guide will delve into the available data for a detailed comparison.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the known and reported side effects of this compound and Fingolimod. It is critical to note that the data for this compound is derived from preclinical studies, primarily in rodent models, and may not fully translate to the human clinical setting. In contrast, the side effect profile of Fingolimod is well-characterized through extensive clinical trials and post-marketing surveillance.
| Side Effect Category | This compound (Preclinical Data) | Fingolimod (Clinical & Preclinical Data) |
| Cardiovascular | ||
| Bradycardia (Slow Heart Rate) | Not observed in preclinical models; lacks agonistic activity on S1P1 in cardiomyocytes.[1] | Common, especially after the first dose, due to agonistic effects on S1P1 receptors in the heart.[2][3][4][5] |
| Atrioventricular (AV) Block | Data not available. | Can occur, particularly first- and second-degree AV block, usually transient and after the first dose.[2][3] |
| Blood Pressure Effects | Preclinical data on blood pressure effects are not extensively reported. | Can cause a mild to moderate increase in blood pressure with chronic use.[5][6][7] |
| Pulmonary | ||
| Pulmonary Vascular Leakage | Observed in preclinical studies at 6 hours post-treatment.[1] | Not a commonly reported side effect, though slight depression of pulmonary function has been noted.[1] |
| Ocular | ||
| Macular Edema | Potential risk suggested by the mechanism of S1P1 modulation, but not directly reported in available preclinical data. | A known, dose-dependent risk, affecting a small percentage of patients.[8][9] |
| Infections | ||
| Lymphopenia | Induces dose-dependent lymphopenia.[1] | Causes a reduction in peripheral lymphocyte counts, increasing the risk of infections, including serious opportunistic infections.[2][8] |
| Hepatic | ||
| Liver Enzyme Elevation | Data not available. | Common, usually transient and asymptomatic, but can lead to clinically significant liver injury in rare cases.[2][10] |
| Neurological | ||
| Headache | Data not available. | A common side effect.[8][11] |
| Other | ||
| Diarrhea, cough, back pain, and fatigue are also commonly reported.[8][11] |
Signaling Pathways and Mechanism of Differential Side Effects
The differing side effect profiles of this compound and Fingolimod can be attributed to their distinct mechanisms of action at the S1P1 receptor.
Fingolimod, after phosphorylation, acts as a potent agonist at the S1P1 receptor, which initially activates it. This agonism on cardiomyocytes is responsible for the observed bradycardia.[1][4] Subsequently, it causes the internalization and degradation of the receptor, leading to a state of "functional antagonism" and resulting in lymphopenia.[12] this compound, in contrast, is a competitive antagonist that directly blocks the S1P1 receptor without causing initial activation.[1] This lack of agonism is the reason it does not induce bradycardia. However, the antagonism of S1P1 on endothelial cells is thought to be responsible for the observed pulmonary vascular leakage in preclinical models.[1]
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model for Efficacy and Safety Assessment
A common preclinical model for multiple sclerosis, EAE, was utilized to compare the efficacy and aspects of the safety profiles of this compound and Fingolimod.
References
- 1. A systematic evaluation of the safety and toxicity of fingolimod for its potential use in the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine-1-phosphate signaling in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Bradycardia Risk: NIBR0213 vs. S1P1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bradycardia risk associated with the novel S1P1 receptor antagonist, NIBR0213, and the established class of S1P1 receptor agonists. The information presented herein is supported by available preclinical and clinical data to aid in the assessment of cardiovascular safety profiles for these immunomodulatory compounds.
Executive Summary
Sphingosine-1-phosphate receptor 1 (S1P1) modulators are a pivotal class of therapeutics for autoimmune diseases such as multiple sclerosis. However, the clinical use of S1P1 receptor agonists is often accompanied by a transient, first-dose-related bradycardia. This compound, a competitive antagonist of the S1P1 receptor, has been developed with the aim of providing effective immunomodulation while circumventing this adverse cardiac effect. Preclinical evidence strongly suggests that this compound does not induce the molecular cascade responsible for bradycardia, offering a potentially safer cardiovascular profile.
Mechanism of Action and Bradycardia Induction
The differential impact of this compound and S1P1 agonists on heart rate is rooted in their distinct mechanisms of action at the S1P1 receptor on cardiomyocytes.
S1P1 Receptor Agonists: Compounds like fingolimod (B1672674) act as agonists at the S1P1 receptor. This activation mimics the effect of the endogenous ligand, sphingosine-1-phosphate, leading to the coupling of the receptor to G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2][3] The subsequent activation of these channels causes an efflux of potassium ions from the cardiomyocyte, resulting in hyperpolarization and a transient decrease in heart rate, manifesting as bradycardia.[1][2][3]
This compound (S1P1 Receptor Antagonist): In contrast, this compound is a competitive antagonist, meaning it binds to the S1P1 receptor but does not activate it.[1] By blocking the receptor, it prevents the downstream signaling cascade that leads to GIRK channel activation.[1] Consequently, this compound is not expected to induce bradycardia, a characteristic that has been a significant focus of its preclinical development.[1]
Signaling Pathway Diagrams
References
- 1. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Safety of Ozanimod in Patients With Ulcerative Colitis: True North and Open-Label Extension Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Validating NIBR0213's Effect on Lymphocyte Sequestration: A Comparative Guide
This guide provides a comprehensive comparison of NIBR0213 with other sphingosine-1-phosphate (S1P) receptor modulators, focusing on their effects on lymphocyte sequestration. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: S1P Receptor Modulation and Lymphocyte Egress
Lymphocyte trafficking from secondary lymphoid organs is a crucial process in the adaptive immune response and is tightly regulated by the S1P signaling pathway. S1P is a bioactive lipid that binds to a family of five G protein-coupled receptors, S1P1-5. The gradient of S1P between the lymph/blood and the lymphoid tissues plays a pivotal role in guiding the egress of lymphocytes.[1] S1P receptor modulators interfere with this process, leading to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in peripheral blood lymphocyte counts (lymphopenia). This mechanism is a key therapeutic strategy for autoimmune diseases like multiple sclerosis (MS).[2]
This compound is a potent and selective competitive antagonist of the S1P1 receptor.[3][4] By directly blocking the receptor, it prevents S1P from binding and initiating the signaling cascade required for lymphocyte egress. In contrast, other S1P receptor modulators like fingolimod (B1672674) (FTY720), ozanimod, siponimod, and ponesimod (B1679046) are functional antagonists.[5][6] These molecules initially act as agonists, leading to the internalization and subsequent degradation of the S1P1 receptor.[5] This downregulation of the receptor on the lymphocyte surface renders the cells unresponsive to the S1P gradient, effectively trapping them in the lymphoid organs.[1][5]
A notable difference in the mechanism between this compound and agonist functional antagonists lies in their side-effect profiles. The agonistic action of compounds like fingolimod on S1P1 receptors in cardiomyocytes can lead to bradycardia (a slowing of the heart rate), a known adverse effect.[3] As a competitive antagonist, this compound does not activate the receptor and therefore does not induce bradycardia, offering a potential safety advantage.[3]
Comparative Efficacy in Preclinical Models
The experimental autoimmune encephalomyelitis (EAE) model in mice is a widely used preclinical model for human multiple sclerosis. In this model, this compound has demonstrated comparable therapeutic efficacy to fingolimod.[4] Oral administration of this compound was shown to induce a long-lasting reduction in peripheral blood lymphocyte counts and suppress disease progression in the EAE model.[4]
Quantitative Comparison of S1P Receptor Modulators
The following table summarizes the key characteristics and reported effects on lymphocyte counts for this compound and other S1P receptor modulators.
| Compound | Mechanism of Action | Receptor Selectivity | Effect on Peripheral Lymphocyte Count | Reference |
| This compound | Competitive Antagonist | Selective S1P1 | Dose-dependent reduction | [3][4] |
| Fingolimod (FTY720) | Functional Antagonist (Agonist) | S1P1, S1P3, S1P4, S1P5 | ~70-80% reduction from baseline | [7] |
| Ozanimod | Functional Antagonist (Agonist) | Selective S1P1, S1P5 | Dose-dependent reduction to ~45% of baseline | [6][8] |
| Siponimod | Functional Antagonist (Agonist) | Selective S1P1, S1P5 | Dose-dependent reduction to ~20-30% of baseline | [5] |
| Ponesimod | Functional Antagonist (Agonist) | Selective S1P1 | Dose-dependent reduction to ~30-40% of baseline | [4] |
Experimental Protocols
In Vivo Lymphocyte Sequestration Assay
Objective: To determine the dose-dependent effect of S1P receptor modulators on peripheral blood lymphocyte counts in mice.
Materials:
-
S1P receptor modulator (e.g., this compound, Fingolimod)
-
Vehicle control (e.g., sterile saline, PBS)
-
C57BL/6 mice (8-12 weeks old)
-
Anticoagulant (e.g., EDTA)
-
Flow cytometer
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., CD45, CD3, CD4, CD8, B220)
-
Red blood cell lysis buffer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups (n=5-10 per group) to receive different doses of the S1P receptor modulator or vehicle control.
-
Administer the compound orally or via intraperitoneal injection.
-
At predetermined time points (e.g., 4, 24, 48 hours post-administration), collect a small volume of peripheral blood from the tail vein or retro-orbital sinus into tubes containing an anticoagulant.
-
Incubate the blood samples with a cocktail of fluorescently labeled antibodies specific for different lymphocyte populations.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS containing 2% fetal bovine serum.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the absolute number and percentage of different lymphocyte subsets in the peripheral blood.
-
Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the extent of lymphocyte sequestration.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of S1P receptor modulators in a mouse model of multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
S1P receptor modulator
-
Vehicle control
-
C57BL/6 mice (female, 8-12 weeks old)
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
Begin treatment with the S1P receptor modulator or vehicle control on a prophylactic (e.g., day 0) or therapeutic (e.g., upon onset of clinical signs) regimen.
-
Monitor the mice daily for clinical signs of EAE and record their scores based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Record the body weight of the mice daily.
-
At the end of the experiment (e.g., day 21-28), euthanize the mice and collect spinal cords and brains for histological analysis to assess inflammation and demyelination.
-
Compare the clinical scores, body weight changes, and histological findings between the treated and vehicle control groups to determine the efficacy of the compound.
Visualizations
Caption: S1P1 signaling pathway and points of intervention.
Caption: Experimental workflow for validating lymphocyte sequestration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FTY720-derivatives do not induce FTY720-like lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. mdpi.com [mdpi.com]
- 7. Transient T cell accumulation in lymph nodes and sustained lymphopenia in mice treated with FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Comparative studies of NIBR0213 in different autoimmune models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NIBR0213, a selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, with the established immunomodulatory drug Fingolimod (FTY720), a non-selective S1P receptor agonist. The focus of this analysis is on their performance in the experimental autoimmune encephalomyelitis (EAE) model, a widely used preclinical model for multiple sclerosis (MS). To date, published research has primarily centered on the EAE model, with no publicly available data on the efficacy of this compound in other autoimmune models such as rheumatoid arthritis, inflammatory bowel disease, or lupus.
Mechanism of Action: S1P1 Receptor Modulation
This compound and Fingolimod both target the S1P1 receptor, a key regulator of lymphocyte trafficking. However, their mechanisms of action differ significantly. Fingolimod, a functional antagonist, is phosphorylated in vivo to its active form, which then binds to S1P receptors, leading to their internalization and degradation. This process traps lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS). In contrast, this compound is a direct competitive antagonist of the S1P1 receptor. It blocks the natural ligand, S1P, from binding, thereby inhibiting lymphocyte egress from secondary lymphoid organs.[1] This difference in mechanism is believed to contribute to their distinct pharmacological profiles.
Head-to-Head Comparison in the EAE Model
Studies in the EAE mouse model have demonstrated that this compound exhibits comparable therapeutic efficacy to Fingolimod in ameliorating disease symptoms.[2] Key comparative data are summarized below.
Table 1: Efficacy in Therapeutic EAE Model
| Parameter | Vehicle | This compound (30 mg/kg, oral, daily) | Fingolimod (3 mg/kg, oral, daily) |
| Mean Clinical Score (Day 26 post-immunization) | ~2.5 | ~1.0 | ~1.0 |
| Body Weight Change (Day 26 vs. Day 0) | Loss of ~10% | Gain of ~5% | Gain of ~5% |
Data extrapolated from graphical representations in Quancard et al., Chemistry & Biology, 2012.
Table 2: Effect on Peripheral Blood Lymphocyte Counts
| Treatment Group | Lymphocyte Count (cells/µL) | Percentage Reduction from Vehicle |
| Vehicle | ~4000 | - |
| This compound (30 mg/kg) | ~1000 | ~75% |
| Fingolimod (3 mg/kg) | ~1000 | ~75% |
Data are approximate values based on graphical representations in Quancard et al., Chemistry & Biology, 2012.
CNS Inflammation and Axonal Degeneration
While specific quantitative data from histological analyses are not publicly available in the primary literature, it has been reported that this compound significantly suppresses CNS inflammation and axonal degeneration in the EAE model.[1] The extent of this suppression is described as comparable to that achieved by Fingolimod at a dose of 3 mg/kg.[1]
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: S1P1 Receptor Signaling Pathway Modulation.
Caption: Experimental Workflow for the EAE Model.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
1. Animals: Female C57BL/6 mice, 8-12 weeks old.
2. Induction of EAE:
-
Immunization: On day 0, mice are subcutaneously immunized with an emulsion containing 100-200 µg of MOG35-55 peptide (myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin: Mice receive an intraperitoneal injection of 100-200 ng of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.
3. Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE and body weight changes.
-
Clinical scoring is typically performed on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund state
-
4. Treatment:
-
For therapeutic studies, treatment with this compound, Fingolimod, or vehicle is initiated at the peak of the disease (typically around day 14-16 post-immunization).
-
Compounds are administered orally once daily at the specified doses.
5. Endpoint Analysis:
-
Histopathology: At the end of the study, mice are euthanized, and the brain and spinal cord are collected. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination, and antibodies against neurofilaments for axonal integrity) for histological analysis.
-
Peripheral Blood Lymphocyte Counts: Blood samples are collected to determine the absolute number of peripheral blood lymphocytes using a hematology analyzer.
Conclusion
This compound demonstrates comparable efficacy to Fingolimod in the EAE model, a key preclinical model of multiple sclerosis. Its distinct mechanism as a direct S1P1 antagonist may offer a different pharmacological profile. The lack of data in other autoimmune models highlights an area for future investigation to fully characterize the therapeutic potential of this compound. Researchers are encouraged to consult the primary literature for more detailed methodologies and data.
References
A Comparative Analysis of NIBR0213 and Fingolimod: Unraveling Direct Central Nervous System Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the central nervous system (CNS) effects of the S1P1 receptor antagonist NIBR0213 and the S1P receptor modulator Fingolimod. This analysis is supported by a review of available experimental data on their mechanisms of action, blood-brain barrier permeability, and direct cellular impacts within the CNS.
Fingolimod (FTY720), a well-established treatment for relapsing forms of multiple sclerosis, is known to cross the blood-brain barrier (BBB) and exert direct effects on various CNS cell types, including astrocytes, microglia, oligodendrocytes, and neurons.[1][2][3] Its mechanism involves functional antagonism of sphingosine-1-phosphate (S1P) receptors S1P1, S1P3, S1P4, and S1P5.[2][3] In contrast, this compound is a potent and selective competitive antagonist of the S1P1 receptor.[4][5][6] While it has demonstrated comparable efficacy to Fingolimod in preclinical models of multiple sclerosis by reducing CNS inflammation and axonal degeneration, the extent of its direct CNS effects has been less clear.[1][7][8] A pivotal finding indicates that this compound can reversibly increase the permeability of the blood-brain barrier, suggesting it can access the CNS and potentially exert direct effects.[4]
This guide will delve into the available data to compare these two compounds, focusing on their distinct interactions with the S1P signaling pathway and the resulting downstream effects within the central nervous system.
Quantitative Comparison of this compound and Fingolimod
| Feature | This compound | Fingolimod (FTY720-P) |
| Mechanism of Action | Competitive S1P1 Receptor Antagonist[4][5][6] | Functional S1P Receptor Antagonist (S1P1, S1P3, S1P4, S1P5)[2][3] |
| Receptor Selectivity | Selective for S1P1[4][5][6] | Non-selective (S1P1, S1P3, S1P4, S1P5)[2][3] |
| Blood-Brain Barrier Permeability | Induces reversible, size-selective opening of the BBB[4] | Readily crosses the BBB and accumulates in the CNS[2][9] |
| Reported CNS Effects | Suppresses CNS inflammation and axonal degeneration in EAE models[1][7][8] | Modulates astrocyte and microglia activity, promotes oligodendrocyte survival and differentiation, and has neuroprotective effects on neurons[3][10][11] |
| IC50 for human S1P1 (GTPγS assay) | 2.0 nM[4][5] | Data for FTY720-P varies by assay, generally low nanomolar |
| Efficacy in EAE Models | Comparable to Fingolimod in reducing disease severity[1][7][8] | Effective in both prophylactic and therapeutic settings[9][12] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
A common method to assess BBB permeability in vitro involves a transwell model using brain microvascular endothelial cells (BMECs).
-
Cell Culture: Human or rodent BMECs are seeded on the apical side of a porous transwell insert. Astrocytes and pericytes can be co-cultured on the basolateral side to create a more physiologically relevant model.[13][14]
-
Treatment: The compound of interest (e.g., this compound or Fingolimod) is added to the apical chamber.
-
Permeability Measurement: The permeability is assessed by measuring the flux of a tracer molecule (e.g., fluorescently labeled dextran (B179266) or sodium fluorescein) from the apical to the basolateral chamber over time.[15] The concentration of the tracer in the basolateral chamber is measured using a fluorescence plate reader.
-
Transendothelial Electrical Resistance (TEER): TEER is measured before and after treatment to assess the integrity of the endothelial cell monolayer. A decrease in TEER suggests an increase in paracellular permeability.[6]
GTPγS Binding Assay for S1P Receptor Activity
This functional assay measures the activation of G proteins coupled to S1P receptors upon ligand binding.
-
Membrane Preparation: Cell membranes expressing the S1P receptor of interest (e.g., S1P1) are prepared from cultured cells.[16][17]
-
Assay Components: The assay mixture contains the cell membranes, the test compound (agonist or antagonist), and the non-hydrolyzable GTP analog, [35S]GTPγS.[16][17][18]
-
Incubation: The mixture is incubated to allow for receptor binding and G protein activation. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Detection: The amount of [35S]GTPγS bound to the Gα subunit is quantified by scintillation counting after separating the membrane-bound radioactivity from the unbound radioligand, typically by filtration.[16][17]
-
Data Analysis: For antagonists like this compound, the assay is performed in the presence of a known agonist, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced [35S]GTPγS binding) is determined.[4][5]
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis.
-
Induction: EAE is induced in susceptible mouse or rat strains by immunization with myelin-derived peptides or proteins emulsified in complete Freund's adjuvant (CFA), followed by administration of pertussis toxin.
-
Treatment Regimens:
-
Prophylactic: Treatment with the test compound (e.g., this compound or Fingolimod) is initiated before the onset of clinical signs.
-
Therapeutic: Treatment is started after the animals have developed clinical signs of the disease.
-
-
Clinical Scoring: Animals are monitored daily for clinical signs of paralysis, which are scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Histopathology: At the end of the experiment, the brain and spinal cord are collected for histological analysis to assess inflammation, demyelination, and axonal damage.
Signaling Pathways and Experimental Workflows
Caption: Fingolimod's mechanism of action in the CNS.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Tools to Activate Microglia and their Possible use to Study Neural Network Patho-physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P1 deletion in oligodendroglial lineage cells: Effect on differentiation and myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of the sphingosine-1 phosphate receptor agonist siponimod on disrupted blood brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain penetration of the oral immunomodulatory drug FTY720 and its phosphorylation in the central nervous system during experimental autoimmune encephalomyelitis: consequences for mode of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine-1-Phosphate Receptors in the Central Nervous and Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neuroproof.com [neuroproof.com]
- 14. criver.com [criver.com]
- 15. mdpi.com [mdpi.com]
- 16. Neuronal contact upregulates astrocytic sphingosine-1-phosphate receptor 1 to coordinate astrocyte-neuron cross communication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro models differentiating between direct and indirect effects of ischemia on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
NIBR0213: A Comparative Analysis of its Cross-reactivity with G-Protein Coupled Receptors
For Immediate Release
This guide provides a detailed comparison of NIBR0213, a potent and selective antagonist of the Sphingosine 1-Phosphate Receptor 1 (S1P1), with a focus on its cross-reactivity profile against other G-Protein Coupled Receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound and its potential as a therapeutic agent.
This compound has been identified as a competitive antagonist of the S1P1 receptor, playing a crucial role in regulating lymphocyte trafficking.[1] Its development offers a promising alternative to existing immunomodulatory drugs, particularly in the context of autoimmune diseases such as multiple sclerosis. A key advantage of this compound is its targeted action on S1P1, which is anticipated to minimize the off-target effects associated with less selective S1P receptor modulators, such as bradycardia.[1]
Quantitative Analysis of GPCR Cross-reactivity
To ascertain the selectivity of this compound, its binding affinity and functional activity were assessed against a panel of S1P receptor subtypes and other related GPCRs. The data, summarized in the table below, demonstrates the high selectivity of this compound for the human S1P1 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Human S1P1 | 2.5 | 1.3 |
| Human S1P2 | >10,000 | >10,000 |
| Human S1P3 | 2,800 | 1,300 |
| Human S1P4 | >10,000 | >10,000 |
| Human S1P5 | 7,600 | 1,800 |
Data sourced from Quancard et al., 2012.
The data clearly indicates that this compound possesses a significantly higher affinity and functional potency for S1P1 compared to other S1P receptor subtypes. The selectivity for S1P1 over S1P3 is over 1000-fold in terms of binding affinity. For S1P2 and S1P4, no significant activity was observed at concentrations up to 10,000 nM. While some activity is noted for S1P5, it is considerably weaker than that for S1P1.
Signaling Pathway of S1P1 and the Action of this compound
The S1P1 receptor is a GPCR that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), it initiates a signaling cascade that is crucial for lymphocyte egress from lymphoid organs. This compound acts as a competitive antagonist, binding to the S1P1 receptor and preventing its activation by S1P. This blockade of S1P1 signaling leads to the sequestration of lymphocytes in the lymph nodes, resulting in a reduction of circulating lymphocytes and thereby exerting its immunomodulatory effect.
Caption: S1P1 signaling and this compound antagonism.
Experimental Protocols
The following are summaries of the key experimental methodologies used to determine the cross-reactivity profile of this compound.
Radioligand Binding Assays
Binding affinities of this compound for human S1P receptors were determined using radioligand binding assays. Membranes prepared from CHO cells stably expressing the respective human S1P receptor subtypes were incubated with a specific radioligand (e.g., [³³P]-S1P) and varying concentrations of the test compound (this compound). The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The amount of bound radioactivity was then quantified using a scintillation counter. The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
GTPγS Binding Assay
The functional antagonist activity of this compound was assessed using a GTPγS binding assay. This assay measures the activation of G proteins coupled to the receptor. Membranes from cells expressing the S1P receptors were incubated with S1P (agonist) in the presence of varying concentrations of this compound and [³⁵S]GTPγS. In the active state, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS was measured by scintillation counting. The IC50 values were determined by measuring the concentration of this compound required to inhibit 50% of the S1P-stimulated [³⁵S]GTPγS binding.
Calcium Mobilization Assay
For S1P receptors that couple to Gq proteins (like S1P2 and S1P3), a calcium mobilization assay was used to assess functional antagonism. Cells expressing the receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence. The ability of this compound to inhibit the agonist-induced calcium flux was measured using a fluorometric imaging plate reader (FLIPR). The IC50 values represent the concentration of this compound that causes a 50% inhibition of the maximum calcium response induced by the agonist.
Caption: Workflow for assessing this compound cross-reactivity.
References
NIBR0213: A Comparative Benchmark Against Novel S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical S1P receptor modulator NIBR0213 against a panel of novel, clinically relevant sphingosine-1-phosphate (S1P) receptor modulators. The following sections detail the comparative pharmacology, in vivo efficacy, and underlying signaling pathways, supported by experimental data and methodologies to aid in the evaluation of these compounds for research and development purposes.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating lymphocyte trafficking.[1] Modulation of the S1P1 receptor subtype, in particular, has emerged as a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis.[2] By promoting the internalization and degradation of S1P1 receptors on lymphocytes, these modulators effectively sequester immune cells in lymph nodes, preventing their migration to sites of inflammation.[3]
This compound is a potent and selective competitive antagonist of the S1P1 receptor.[4][5] Unlike many clinically approved S1P modulators which act as functional antagonists (agonists that induce receptor internalization and degradation), this compound's direct antagonistic mechanism offers a valuable tool for dissecting the nuances of S1P1 signaling. This guide benchmarks this compound against the first-generation modulator fingolimod (B1672674) and the newer, more selective agents ozanimod (B609803), siponimod, and ponesimod (B1679046).
Comparative Pharmacology and In Vitro Potency
The in vitro potency and selectivity of S1P receptor modulators are critical determinants of their therapeutic window and potential off-target effects. The following table summarizes the reported binding affinities and functional potencies of this compound and other key modulators at the five S1P receptor subtypes.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Mechanism of Action |
| This compound | Potent Antagonist | Selective | Selective | Selective | Selective | Competitive Antagonist[5] |
| Fingolimod-P | 0.34 nM | >10,000 nM | 1.1 nM | 0.96 nM | 0.33 nM | Functional Antagonist[6] |
| Ozanimod | 0.25 nM | >10,000 nM | >10,000 nM | >10,000 nM | 3.6 nM | Functional Antagonist[6][7] |
| Siponimod | 0.42 nM | >10,000 nM | >10,000 nM | >10,000 nM | 1.1 nM | Functional Antagonist[4][6] |
| Ponesimod | 0.56 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | Functional Antagonist[6][8] |
| Table 1: Comparative in vitro potency (Ki or EC50) of S1P receptor modulators. Data compiled from multiple sources. Note: this compound potency is described qualitatively as a potent antagonist; specific binding affinity values were not available in the reviewed literature. |
In Vivo Efficacy: Lymphocyte Reduction and Autoimmune Models
A primary pharmacodynamic effect of S1P receptor modulation is the reduction of peripheral blood lymphocyte counts. This is a key indicator of in vivo target engagement and is often correlated with therapeutic efficacy in autoimmune models.
| Compound | Animal Model | Dose | Lymphocyte Reduction | Efficacy in EAE |
| This compound | Mouse | 30-60 mg/kg (oral) | Dose-dependent | Comparable to FTY720 at 3 mg/kg[5] |
| Ozanimod | Mouse | 0.5-1 mg/kg | >50% reduction in CD19+ B- and CD3+ T-cells[9] | Ameliorated clinical disability[10] |
| Siponimod | Mouse | Not specified | Dose-dependent | Suppressed EAE[4] |
| Ponesimod | Rat | 3-100 mg/kg (oral) | Dose-dependent and reversible | Prevented onset and progression[11] |
| Table 2: Comparative in vivo effects of S1P receptor modulators on lymphocyte counts and in the Experimental Autoimmune Encephalomyelitis (EAE) model. |
This compound has demonstrated a dose-dependent reduction in peripheral lymphocyte counts in mice, and at doses of 30-60 mg/kg, it showed comparable therapeutic efficacy to 3 mg/kg of fingolimod in a mouse model of experimental autoimmune encephalomyelitis (EAE).[5] The newer generation modulators, ozanimod, siponimod, and ponesimod, also exhibit robust, dose-dependent lymphocyte reduction and efficacy in EAE models.[4][10][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: S1P Receptor 1 Signaling and Modulation.
Caption: Workflow for S1P Modulator Characterization.
Experimental Protocols
GTPγS Binding Assay
This assay measures the functional activity of compounds at G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared from recombinant cell lines (e.g., CHO or HEK293).
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (e.g., this compound, ozanimod), and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60 minutes to allow for receptor activation and G protein binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the scintillation counts against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium, a downstream signaling event following the activation of certain G protein-coupled receptors, including some S1P receptor subtypes.
-
Cell Culture: Plate cells stably or transiently expressing the S1P receptor subtype of interest in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (e.g., FLIPR).
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC₅₀.
In Vivo Lymphocyte Egress Assay
This assay quantifies the in vivo potency of S1P receptor modulators by measuring their effect on peripheral blood lymphocyte counts.
-
Animal Model: Use appropriate animal models, such as mice or rats.
-
Compound Administration: Administer the test compound orally or via another relevant route at various doses.
-
Blood Collection: Collect blood samples from the animals at predetermined time points post-administration.
-
Lymphocyte Counting: Determine the absolute lymphocyte count in the blood samples using an automated hematology analyzer or flow cytometry.
-
Data Analysis: Calculate the percentage reduction in lymphocyte count compared to vehicle-treated control animals. Plot the percentage reduction against the dose to determine the ED₅₀.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis to evaluate the therapeutic efficacy of immunomodulatory compounds.
-
Induction of EAE: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG₃₅₋₅₅) in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment: Begin treatment with the test compound (e.g., this compound) or vehicle control at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Histopathology: At the end of the study, collect central nervous system tissue for histological analysis of inflammation and demyelination.
-
Data Analysis: Compare the clinical scores, disease incidence, and severity of CNS pathology between the treatment and control groups to assess the efficacy of the compound.
Conclusion
This compound stands as a valuable research tool, distinguished by its competitive antagonistic mechanism at the S1P1 receptor. While novel modulators like ozanimod, siponimod, and ponesimod have demonstrated high potency and selectivity as functional antagonists, leading to their clinical success, this compound provides a means to investigate the direct consequences of S1P1 receptor blockade. This comparative guide highlights the key pharmacological and in vivo differences, providing a framework for researchers to select the most appropriate S1P receptor modulator for their specific scientific inquiries. The provided experimental protocols offer a foundation for the consistent and rigorous evaluation of these and other emerging S1P-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 7. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of Lymphopenia: A Comparative Analysis of NIBR0213 and Fingolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor modulators NIBR0213 and Fingolimod (B1672674), with a specific focus on the reversibility of the lymphopenia they induce. This analysis is based on available preclinical and clinical data to support researchers in understanding the distinct profiles of these compounds.
Introduction
Both this compound and Fingolimod are potent modulators of the S1P receptor signaling pathway, a critical regulator of lymphocyte trafficking. By preventing the egress of lymphocytes from secondary lymphoid organs, these compounds induce a peripheral lymphopenia, which is central to their therapeutic effect in autoimmune diseases. However, the nuances of their interaction with the S1P1 receptor—this compound as a direct antagonist versus Fingolimod as a functional antagonist—may influence the duration and reversibility of this effect. Understanding these differences is crucial for predicting the clinical behavior and safety profiles of these two classes of molecules.
Mechanism of Action
Fingolimod, a non-selective agonist for S1P1, S1P3, S1P4, and S1P5 receptors, requires phosphorylation to its active form, fingolimod-phosphate.[1][2] This active metabolite initially acts as an agonist at the S1P1 receptor on lymphocytes, leading to the receptor's internalization and subsequent degradation.[3][4] This process renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them in the lymph nodes and causing lymphopenia.[3][5][6] This mode of action is termed "functional antagonism."
In contrast, this compound is a potent and selective competitive antagonist of the S1P1 receptor.[7][8] It directly blocks the receptor, preventing the endogenous ligand S1P from binding and initiating the signaling cascade required for lymphocyte egress.[7] This direct antagonism is sufficient to induce lymphopenia.[7]
Comparative Data on Lymphopenia and its Reversibility
The available data on the reversibility of lymphopenia for Fingolimod is primarily from clinical studies in multiple sclerosis patients, while the data for this compound is from preclinical animal models. No direct head-to-head comparative studies on the reversibility of lymphopenia have been identified.
Quantitative Data Summary
| Feature | This compound | Fingolimod |
| Mechanism of Action | Selective S1P1 Receptor Antagonist[7][8] | Functional S1P1 Receptor Antagonist (via agonism and receptor internalization)[3][4] |
| Receptor Selectivity | Selective for S1P1[7] | Non-selective (S1P1, S1P3, S1P4, S1P5)[1][2] |
| Induction of Lymphopenia | Dose-dependent reduction in peripheral blood lymphocytes in animal models.[7] At 30 mg/kg orally in rats, a 75-85% reduction was maintained for up to 24 hours.[2] | Clinically proven to cause a rapid and significant reduction in peripheral lymphocyte counts.[9][10] |
| Duration of Lymphopenia | Preclinical data suggests a "long-lasting" reduction in peripheral blood lymphocyte counts.[8] The sustained effect is likely due to a favorable pharmacokinetic profile.[2] | Lymphopenia is sustained with continuous daily dosing.[9] |
| Reversibility of Lymphopenia | Specific data on the timeline of lymphocyte recovery after discontinuation in preclinical models is not readily available. The "long-lasting" effect suggests a potentially slower reversal. | In most patients, lymphocyte counts return to the normal range within 1-2 months of discontinuation.[11] However, prolonged lymphopenia (lasting up to a year) has been observed in a subset of patients (approximately 22%).[10][12] |
Experimental Protocols
Preclinical Assessment of Lymphopenia and Reversibility (this compound)
-
Animal Model: Studies have been conducted in mice and rats.[2][7]
-
Drug Administration: this compound is administered orally.[2][7]
-
Lymphocyte Counting: Peripheral blood samples are collected at various time points after drug administration. Total lymphocyte counts are determined using automated hematology analyzers or by flow cytometry.
-
Reversibility Study Design: To assess reversibility, treatment is discontinued, and peripheral blood lymphocyte counts are monitored over a defined period until they return to baseline levels.
Clinical Assessment of Lymphopenia and Reversibility (Fingolimod)
-
Study Population: Patients with relapsing-remitting multiple sclerosis.[10][12]
-
Treatment Regimen: Fingolimod is administered orally once daily.[9]
-
Monitoring: Absolute lymphocyte counts are monitored at baseline and at regular intervals during treatment (e.g., every 3-6 months).[13]
-
Reversibility Assessment: Following discontinuation of Fingolimod, lymphocyte counts are monitored at set intervals (e.g., 3, 6, and 12 months) to determine the time to recovery to baseline or lower limit of normal.[10][12]
-
Methodology: Complete blood counts with differential are performed to determine the absolute lymphocyte count. Flow cytometry can be used for a more detailed analysis of lymphocyte subsets.[14]
Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of Fingolimod and this compound at the S1P1 receptor.
Experimental Workflow
Caption: A generalized workflow for studies evaluating the reversibility of drug-induced lymphopenia.
Conclusion
This compound and Fingolimod both effectively induce lymphopenia through modulation of the S1P1 receptor, albeit via different mechanisms. The clinical data for Fingolimod demonstrates that while lymphopenia is generally reversible, a notable proportion of patients experience a prolonged recovery. The preclinical data for this compound suggests a long-lasting effect on lymphocyte counts, which may imply a different reversibility profile.
The distinction between a direct S1P1 antagonist and a functional antagonist has significant implications for drug development. While direct antagonists like this compound may offer a more selective and potentially safer profile by avoiding the agonistic effects on other S1P receptor subtypes, the kinetics of receptor re-expression and lymphocyte recovery after treatment cessation may differ from functional antagonists. Further preclinical and clinical studies are warranted to directly compare the reversibility of lymphopenia induced by these two classes of S1P1 modulators. Such data will be invaluable for optimizing dosing regimens and managing treatment transitions in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lymphopenia induced by a novel selective S1P(1) antagonist structurally unrelated to S1P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical efficacy, safety, and tolerability of fingolimod for the treatment of relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lymphocyte recovery after fingolimod discontinuation in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients [frontiersin.org]
Comparative analysis of the immunomodulatory effects of S1P1 antagonists
For researchers, scientists, and drug development professionals, the burgeoning class of sphingosine-1-phosphate receptor 1 (S1P1) antagonists presents a promising frontier in the treatment of autoimmune diseases. By preventing the egress of lymphocytes from lymph nodes, these molecules effectively reduce the number of circulating lymphocytes that can enact tissue damage. This guide provides a detailed comparative analysis of the immunomodulatory effects of key S1P1 antagonists, supported by experimental data and detailed methodologies to aid in research and development.
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates lymphocyte trafficking by binding to S1P1 receptors expressed on lymphocytes.[1][2] S1P1 antagonists, by functionally antagonizing this receptor, induce the internalization and degradation of S1P1, thereby sequestering lymphocytes within secondary lymphoid organs and preventing their recirculation.[3][4] This mechanism of action has proven effective in managing autoimmune conditions such as multiple sclerosis. This guide will delve into a comparative analysis of prominent S1P1 antagonists: Fingolimod, Siponimod, Ozanimod, and Ponesimod.
Quantitative Comparison of S1P1 Antagonists
The following tables summarize the key quantitative data for the selected S1P1 antagonists, providing a basis for objective comparison of their biochemical and clinical properties.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50)
| Compound | S1P1 Ki (nM) | S1P5 Ki (nM) | S1P1 EC50 (nM) | S1P5 EC50 (nM) | Receptor Selectivity |
| Fingolimod-P | 0.33 | 0.39 | 0.2 | 0.5 | S1P1, S1P3, S1P4, S1P5 |
| Siponimod | 0.36 | 0.23 | 0.1 | 0.1 | S1P1, S1P5 |
| Ozanimod | 0.25 | 2.5 | 0.4 | 5.3 | S1P1, S1P5 |
| Ponesimod | 0.42 | >10000 | 0.6 | >10000 | S1P1 |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, Fingolimod-phosphate (Fingolimod-P).
Table 2: Clinical Efficacy and Immunomodulatory Effects
| Compound | Indication | Annualized Relapse Rate (ARR) Reduction vs. Placebo/Active Comparator | Peripheral Lymphocyte Count Reduction |
| Fingolimod | Multiple Sclerosis | ~54% vs. Placebo; ~52% vs. IFN β-1a | ~75% from baseline |
| Siponimod | Secondary Progressive MS | ~21% vs. Placebo | ~70-80% from baseline |
| Ozanimod | Multiple Sclerosis | ~48% vs. IFN β-1a (1mg dose) | ~65% from baseline |
| Ponesimod | Multiple Sclerosis | ~30.5% vs. Teriflunomide | ~70-80% from baseline |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
S1P1 Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of a test compound for the S1P1 receptor.
Materials:
-
Membranes from cells overexpressing human S1P1 receptor.
-
Test S1P1 antagonist.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).[2]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test antagonist in assay buffer.
-
In a 96-well plate, add the cell membranes (1-2 µ g/well ), the test antagonist at various concentrations, and the radioligand at a fixed concentration (below its Kd).[2]
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled S1P) from total binding.
-
Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
GTPγS Binding Assay (Functional Potency)
This functional assay measures the ability of an antagonist to inhibit G-protein activation by an agonist, providing the EC50 value.
Materials:
-
Membranes from cells overexpressing human S1P1 receptor.
-
S1P (agonist).
-
Test S1P1 antagonist.
-
[³⁵S]GTPγS.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
Pre-incubate the cell membranes with the antagonist for 15-30 minutes at 30°C.
-
Add a fixed concentration of S1P (typically its EC80) to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the percentage of inhibition of S1P-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC50 value, which represents the functional EC50 in this context.
Lymphocyte Trafficking Assay (In Vivo)
This assay evaluates the in vivo effect of S1P1 antagonists on peripheral lymphocyte counts.
Materials:
-
Experimental animals (e.g., mice or rats).
-
S1P1 antagonist formulation for oral or intravenous administration.
-
Anesthesia.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Automated hematology analyzer or flow cytometer.
-
Antibodies for lymphocyte subset analysis (e.g., anti-CD4, anti-CD8, anti-B220).
Procedure:
-
Acclimate animals to housing conditions.
-
Collect baseline blood samples from the animals.
-
Administer the S1P1 antagonist at the desired dose and route.
-
Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, 48 hours).
-
Determine the total lymphocyte count using a hematology analyzer.
-
For lymphocyte subset analysis, stain blood samples with fluorescently labeled antibodies against specific cell surface markers.
-
Analyze the stained cells using a flow cytometer to quantify the different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Calculate the percentage change in lymphocyte counts from baseline at each time point for each treatment group.
Cytokine Profiling Assay
This assay measures the effect of S1P1 antagonists on the production of various cytokines.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood or splenocytes from experimental animals.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulating agent (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
S1P1 antagonist.
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Isolate PBMCs or splenocytes using density gradient centrifugation.
-
Culture the cells in a 96-well plate in the presence of the S1P1 antagonist at various concentrations for a pre-incubation period (e.g., 1-2 hours).
-
Stimulate the cells with a mitogen or specific T-cell activator.
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Measure the concentrations of multiple cytokines in the supernatants using a multiplex cytokine assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the S1P1 antagonist on the production of pro-inflammatory (e.g., IFN-γ, TNF-α, IL-17) and anti-inflammatory (e.g., IL-10) cytokines.
Conclusion
The comparative analysis of S1P1 antagonists reveals a class of immunomodulators with a well-defined mechanism of action and significant therapeutic potential. While all functionally antagonize the S1P1 receptor to achieve lymphocyte sequestration, they differ in their receptor selectivity, pharmacokinetic profiles, and, consequently, their clinical applications and safety considerations. The more selective second-generation antagonists, such as Siponimod, Ozanimod, and Ponesimod, offer potential advantages in terms of safety profiles compared to the first-generation, non-selective Fingolimod.[8][9] The choice of a specific S1P1 antagonist for research or clinical development will depend on the desired balance of efficacy, safety, and pharmacokinetic properties for a given indication. The provided experimental protocols offer a foundational framework for the preclinical and clinical evaluation of these and future S1P1-targeting immunomodulators.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 7. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuro-sens.com [neuro-sens.com]
- 9. ms-selfie.blog [ms-selfie.blog]
Safety Operating Guide
Essential Guide to the Proper Disposal of NIBR0213
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for NIBR0213, a potent and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1). Adherence to these guidelines is crucial for laboratory safety and environmental protection.
Pre-Disposal Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The manufacturer, Cayman Chemical, states that this material should be considered hazardous until further information is available and that a complete SDS has been sent to the user's institution[1].
General safety warnings include:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing[1].
-
Wash thoroughly after handling[1].
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.
This compound Waste Classification
This compound is a crystalline solid with the chemical formula C27H29ClN2O3 and a molecular weight of 465.0[1]. As a bioactive chemical compound used in research, any waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as chemical waste. Standard laboratory practice, as outlined by institutions like the National Institutes of Health (NIH), dictates that chemical waste should be managed by a designated waste disposal service and not disposed of down the sanitary sewer unless specifically approved[2].
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound waste. This process is designed to ensure safety and compliance with standard laboratory waste management protocols.
Step 1: Segregation of Waste Properly segregate waste contaminated with this compound from other laboratory waste streams. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental buffers.
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound.
Step 2: Containment and Labeling
-
Solid and Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and should specify "this compound Waste" along with the approximate concentration and date.
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.
Step 3: Storage Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of chemical waste.
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to treat or dispose of the chemical waste through conventional means.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not publicly available and would be provided in the official SDS, the following table summarizes its relevant physical and chemical properties.
| Property | Value |
| Chemical Formula | C27H29ClN2O3 |
| Molecular Weight | 465.0 g/mol |
| Physical State | Crystalline Solid |
| Solubility in Ethanol, DMSO, DMF | Approx. 25 mg/mL |
| Solubility in 1:5 Ethanol:PBS (pH 7.2) | Approx. 0.15 mg/mL |
| Storage Temperature | -20°C |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling NIBR0213
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of NIBR0213, a potent and selective sphingosine-1-phosphate receptor-1 (S1P1) antagonist. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is supplied as a crystalline solid and should be considered hazardous until comprehensive toxicological data is available.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation, ingestion, and direct contact with skin and eyes.[1] Therefore, robust personal protective equipment is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Chemically resistant, powder-free. Double-gloving is recommended. | To prevent skin contact with the compound. |
| Eye Protection | Safety Goggles or a Face Shield | ANSI Z87.1 certified. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory Coat | Full-length, buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, particularly when handling the powder form or creating solutions. | To prevent inhalation of the powdered compound, especially during weighing or transfer. |
Note: Always inspect PPE for integrity before use and dispose of it properly after handling the compound.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance should be followed:
-
Preparation :
-
Work in a designated area, preferably within a chemical fume hood or a ventilated enclosure, especially when handling the solid form or preparing stock solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Gather all necessary equipment and reagents before commencing work.
-
-
Handling the Solid Compound :
-
Wear all recommended PPE.
-
Carefully weigh the required amount of this compound on a tared weigh boat inside a chemical fume hood to contain any airborne powder.
-
Avoid creating dust.
-
-
Solution Preparation :
-
This compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) at approximately 25 mg/mL.[1]
-
When dissolving, add the solvent slowly to the solid compound to prevent splashing.
-
If preparing an aqueous solution, first dissolve this compound in an organic solvent like ethanol before diluting with the aqueous buffer.[1]
-
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol).
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste :
-
Contaminated consumables such as gloves, weigh boats, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Disposal Procedure :
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Experimental Workflow for this compound Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
